molecular formula Ba B078834 Barium-138 CAS No. 15010-01-2

Barium-138

Cat. No.: B078834
CAS No.: 15010-01-2
M. Wt: 137.905247 g/mol
InChI Key: DSAJWYNOEDNPEQ-OUBTZVSYSA-N
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Description

Barium-138 (¹³⁸Ba) is a stable, high-purity isotope essential for advanced scientific research, particularly in the fields of geochemistry, nuclear physics, and materials science. Its primary research value lies in its role as a non-radiogenic tracer for studying Earth's geological processes, including mantle geochemistry and crustal fluid interactions. In nuclear physics, this compound serves as a crucial component in experiments involving double beta decay and as a target material for producing other isotopes. Furthermore, its high isotopic purity makes it invaluable for calibrating mass spectrometers, ensuring analytical accuracy in trace element and isotopic analyses. This isotope is also employed in the development of novel optical and electronic materials, where its specific nuclear properties can influence material characteristics. Our this compound is supplied with a certified high isotopic enrichment, guaranteeing consistency and reliability for sensitive experimental procedures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

barium-138
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAJWYNOEDNPEQ-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ba]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[138Ba]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ba
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164473
Record name Barium, isotope of mass 138
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Molecular Weight

137.905247 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15010-01-2
Record name Barium-138
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URL https://commonchemistry.cas.org/detail?cas_rn=15010-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barium, isotope of mass 138
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barium, isotope of mass 138
Source EPA DSSTox
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Foundational & Exploratory

Barium-138: A Comprehensive Technical Guide to its Isotopic Properties for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium-138 (¹³⁸Ba) is the most abundant and stable isotope of barium, a group 2 alkaline earth metal. Its unique nuclear and chemical properties make it a valuable tool in a diverse range of scientific research fields, from astrophysics to environmental science and potentially in the periphery of drug development. This technical guide provides an in-depth overview of the core isotopic properties of this compound, detailed experimental protocols for its application, and visualizations of relevant pathways and workflows to support its use in advanced research.

Core Isotopic Properties of this compound

The fundamental characteristics of ¹³⁸Ba are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Nuclear Properties of this compound
PropertyValue
Atomic Number (Z) 56
Mass Number (A) 138
Number of Protons 56[1]
Number of Neutrons 82[1]
Isotopic Mass 137.905247 u[2]
Natural Abundance 71.70%[3][4]
Nuclear Spin (I) 0+[3][5]
Decay Mode Stable[3][6]
Half-life Stable[6]
Table 2: Nuclear Energy and Cross-Section Data for this compound
PropertyValue
Mass Excess -88.26185 MeV[2]
Binding Energy per Nucleon 8.39342179 MeV[2]
Thermal Neutron Capture Cross Section 0.53 ± 0.01 barns[7]
Resonance Integral Cross Section 0.380 ± 0.005 barns[7]

Applications in Research

The stability and distinct mass of this compound make it suitable for several research applications where isotopic differentiation is crucial.

  • Geochemical and Environmental Tracing: ¹³⁸Ba, along with other barium isotopes, is used to trace water mass mixing in oceans, submarine groundwater discharge, and weathering processes.[8][9] Isotopic ratios of barium can provide insights into the sources and sinks of elements in various environmental systems.

  • Neutron Activation Analysis (NAA): As a stable isotope, ¹³⁸Ba can be transmuted into the radioactive isotope ¹³⁹Ba through neutron capture. This forms the basis of NAA, a highly sensitive analytical technique for determining the elemental composition of a wide variety of materials.

  • Astrophysics and Nucleosynthesis: this compound is a key nuclide in the study of the slow neutron capture process (s-process) of nucleosynthesis in stars.[10] Its high abundance is a direct consequence of the nuclear shell closure at N=82, making it a critical data point for stellar models.

  • Potential Relevance in Biomedical Research: While radioactive barium isotopes are more commonly used in nuclear medicine, the study of stable barium isotopes can provide insights into the biological behavior of this element. Barium exhibits "calcimimetic" properties, meaning it can mimic calcium and interact with biological systems that regulate calcium, such as the calcium-sensing receptor (CaSR). This has implications for understanding bone metabolism and could be relevant in the early stages of drug discovery.[2][11]

Experimental Protocols

Neutron Activation Analysis (NAA) for Quantification of Barium

This protocol outlines the general steps for determining the concentration of barium in a sample using NAA, leveraging the ¹³⁸Ba(n,γ)¹³⁹Ba reaction.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of the homogenized solid sample into a clean, high-purity polyethylene vial.

    • Prepare a standard of a known barium concentration (e.g., from a certified BaCl₂ solution) in an identical vial.

    • Prepare a blank vial to assess background radiation.

  • Irradiation:

    • Place the sample, standard, and blank vials in a suitable irradiation container.

    • Irradiate the container in a nuclear reactor with a thermal neutron flux, typically in the range of 10¹² to 10¹⁴ n/cm²/s.

    • The irradiation time will depend on the expected barium concentration and the reactor flux. A common irradiation time is 1 to 4 hours.

  • Cooling:

    • Following irradiation, allow the samples to "cool" for a period to let short-lived interfering radioisotopes decay. For the detection of ¹³⁹Ba (half-life of 82.9 minutes), a cooling time of several hours to a day is appropriate.

  • Gamma-Ray Spectroscopy:

    • Position the irradiated sample vial at a calibrated distance from a high-purity germanium (HPGe) detector.

    • Acquire the gamma-ray spectrum for a sufficient time to obtain good counting statistics for the characteristic gamma-ray peak of ¹³⁹Ba. The most prominent gamma-ray energy for ¹³⁹Ba is 165.8 keV.

    • Repeat the measurement for the standard and the blank under identical geometric conditions.

  • Data Analysis:

    • Identify and quantify the net peak area of the 165.8 keV gamma-ray in the spectra of the sample and the standard.

    • The concentration of barium in the sample is calculated using the comparator method: Concentration (sample) = [Net Peak Area (sample) / Net Peak Area (standard)] * Concentration (standard)

NAA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Irradiation Neutron Irradiation (Nuclear Reactor) Sample->Irradiation Standard Barium Standard Standard->Irradiation Blank Blank Vial Blank->Irradiation Cooling Cooling Period Irradiation->Cooling ¹³⁸Ba -> ¹³⁹Ba Detection Gamma-Ray Spectroscopy (HPGe Detector) Cooling->Detection Quantification Data Analysis & Quantification Detection->Quantification Measure 165.8 keV peak

Workflow for Neutron Activation Analysis of this compound.
This compound as a Geochemical Tracer

This protocol describes a conceptual workflow for using ¹³⁸Ba as a tracer to identify the source of water in a river system.

Methodology:

  • Sample Collection:

    • Collect water samples from the main river channel and its major tributaries.

    • Collect samples of potential source rocks and sediments from the catchment area of each tributary.

    • Filter the water samples to separate dissolved and particulate fractions. Acidify the dissolved fraction for preservation.

  • Sample Digestion (for solids):

    • Digest the rock and sediment samples using a mixture of strong acids (e.g., HF, HNO₃) to bring the barium into solution.

  • Barium Separation and Purification:

    • Use ion-exchange chromatography to separate barium from other elements in the water and digested solid samples. This is a critical step to avoid isobaric interferences during mass spectrometry.

  • Isotopic Analysis:

    • Analyze the isotopic composition of the purified barium samples using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

    • Measure the ratio of ¹³⁸Ba to another stable barium isotope (e.g., ¹³⁷Ba).

    • The results are typically expressed in delta notation (δ¹³⁸Ba) relative to a standard reference material.

  • Data Interpretation:

    • Compare the δ¹³⁸Ba values of the river water with those of the tributaries and source materials.

    • Use isotopic mixing models to quantify the contribution of each tributary to the main river flow.

Geochemical_Tracer_Workflow cluster_sampling Field Sampling cluster_lab Laboratory Analysis cluster_interp Data Interpretation RiverWater River Water Samples SamplePrep Sample Preparation (Filtration, Digestion) RiverWater->SamplePrep TributaryWater Tributary Water Samples TributaryWater->SamplePrep SourceMaterials Rock & Sediment Samples SourceMaterials->SamplePrep BaSeparation Barium Separation (Ion Chromatography) SamplePrep->BaSeparation MassSpec Isotopic Analysis (MC-ICP-MS) BaSeparation->MassSpec Measure δ¹³⁸Ba MixingModel Isotopic Mixing Models MassSpec->MixingModel SourceApportionment Source Apportionment MixingModel->SourceApportionment

Workflow for using this compound as a geochemical tracer.

Signaling Pathways and Logical Relationships

Barium's Calcimimetic Action on the Calcium-Sensing Receptor (CaSR)

Barium ions (Ba²⁺) can act as allosteric activators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor crucial for regulating calcium homeostasis. This "calcimimetic" activity is relevant to drug development professionals exploring modulators of this pathway.

The activation of CaSR by Ba²⁺ in a parathyroid cell leads to a signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH). This, in turn, reduces serum calcium levels.

CaSR_Signaling_Pathway Ba Barium (Ba²⁺) CaSR Calcium-Sensing Receptor (CaSR) Ba->CaSR Allosteric Activation Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Intracellular Ca²⁺ Release ER->Ca_release PTH_secretion PTH Secretion Ca_release->PTH_secretion Inhibits PKC->PTH_secretion Inhibits PTH_vesicle PTH Secretory Vesicle PTH_vesicle->PTH_secretion

Signaling pathway of Barium's calcimimetic effect on the CaSR.
Logical Workflow of s-Process Nucleosynthesis of this compound

The formation of this compound in Asymptotic Giant Branch (AGB) stars is a result of the slow neutron capture process (s-process). This workflow illustrates the key steps leading to the synthesis of ¹³⁸Ba.

The process begins with seed nuclei, primarily iron (⁵⁶Fe), which sequentially capture neutrons. When a nucleus becomes unstable, it undergoes beta decay, increasing its atomic number. This continues until the stable, neutron-magic nucleus ¹³⁸Ba is formed, which has a very low neutron capture cross-section, causing it to accumulate.

s_Process_Workflow Fe56 Seed Nuclei (e.g., ⁵⁶Fe) NeutronCapture Sequential Neutron Capture (n, γ) Fe56->NeutronCapture UnstableIsotope Unstable Isotope Formation NeutronCapture->UnstableIsotope BetaDecay Beta Decay (β⁻) UnstableIsotope->BetaDecay HeavierElement Formation of Heavier Elements BetaDecay->HeavierElement HeavierElement->NeutronCapture Cycle Repeats Ba138 Stable ¹³⁸Ba (N=82 magic number) HeavierElement->Ba138 Accumulation at low cross-section

Logical workflow of this compound formation via the s-process.

Conclusion

This compound possesses a unique set of isotopic properties that make it an invaluable tool for researchers across multiple disciplines. Its stability and high natural abundance, combined with its predictable behavior in nuclear reactions and geochemical processes, provide a robust foundation for sensitive and precise experimental work. The methodologies and conceptual frameworks presented in this guide offer a starting point for the practical application of this compound in addressing complex scientific questions. As analytical techniques continue to improve, the role of stable isotopes like this compound in research and development is expected to expand further.

References

A Technical Guide to Barium-138: From Stellar Nucleosynthesis to Geochemical Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Barium-138 (¹³⁸Ba) is the most abundant and stable isotope of barium, comprising approximately 71.7% of the element's natural occurrence.[1][2][3] While its direct application in drug development is not established, its significance is profound in the fields of nuclear astrophysics, geochemistry, and advanced analytical sciences. This guide details the discovery, fundamental properties, and primary applications of ¹³⁸Ba, providing researchers with a comprehensive understanding of its role as a key product of stellar nucleosynthesis and as a powerful tracer for geological and cosmochemical processes. Detailed experimental protocols for high-precision isotopic analysis are provided, alongside visualizations of its formation pathway and analytical workflow.

Discovery and Nucleosynthesis

The element Barium was first identified in the 18th century, with pure barium metal being isolated in 1808 by Sir Humphry Davy.[2][4][5] The existence of its various isotopes was established later with the advent of mass spectrometry. ¹³⁸Ba is one of seven naturally occurring isotopes of barium.[5]

The cosmic origin of this compound is primarily attributed to the slow neutron-capture process (s-process) , which occurs in evolved, low-to-intermediate mass stars known as Asymptotic Giant Branch (AGB) stars.[6][7] In the s-process, pre-existing seed nuclei (primarily iron, ⁵⁶Fe) undergo a series of slow neutron captures, interspersed with beta decays.[6] This process gradually builds heavier elements along the valley of beta-stability. ¹³⁸Ba is a particularly significant product because its nucleus contains 82 neutrons, which is a "magic number" in nuclear physics.[7][8] Nuclei with a magic number of neutrons have an exceptionally low neutron-capture cross-section, causing them to be produced in high abundance as the s-process flow encounters this bottleneck.[7]

s_process_pathway cluster_elements Neutron Capture (n,γ) & Beta Decay (β⁻) node_stable node_stable node_unstable node_unstable node_magic node_magic node_seed node_seed Fe56 ⁵⁶Fe (Seed) Xe136 ¹³⁶Xe Fe56->Xe136 ...s-process progression... Cs137 ¹³⁷Cs Xe136->Cs137 (n,γ) Ba137 ¹³⁷Ba Cs137->Ba137 (β⁻) Cs138 ¹³⁸Cs Ba137->Cs138 (n,γ) Ba138 ¹³⁸Ba (N=82) Cs138->Ba138 (β⁻) La139 ¹³⁹La Ba138->La139 (n,γ) → ¹³⁹Ba(β⁻)

Caption: Simplified s-process nucleosynthesis path leading to this compound.

Physical and Nuclear Properties

This compound is distinguished by its nuclear stability and high natural abundance. Its properties are fundamental to its use as a reference isotope in mass spectrometry.

PropertyValueReference(s)
Natural Abundance 71.70%[1][9][10]
Atomic Mass 137.905247 u[9][10]
Protons (Z) 56[10][11]
Neutrons (N) 82[8][10]
Stability Stable[9][10]
Nuclear Spin (I) 0+[9][10][12]
Magnetic Moment 0 µN[13]

Significance and Applications

The primary significance of ¹³⁸Ba lies in its utility as a powerful tracer and reference standard in geochemical, oceanographic, and cosmochemical studies.

  • Geochemical and Oceanographic Tracer: Barium's behavior in the ocean is similar to that of silica, a key nutrient. Isotopic variations in barium (expressed as δ¹³⁸/¹³⁴Ba) are used to trace deep-ocean circulation, water mass mixing, and biogeochemical cycles.[14][15] The high abundance of ¹³⁸Ba provides a stable baseline for these high-precision measurements. In geology, barium isotope ratios can help distinguish processes like fluid exsolution during magma formation and trace the interaction of fluids with crustal rocks.[16][17]

  • Cosmochemistry and Stellar Evolution: The abundance of ¹³⁸Ba and other s-process elements in stars and meteorites provides critical constraints for models of stellar evolution and nucleosynthesis.[6][18] By analyzing the isotopic patterns in pre-solar grains, scientists can deduce the conditions inside the AGB stars where these elements were forged.[19]

  • Nuclear Physics Research: Due to its stable, "magic" nucleus, ¹³⁸Ba is used as a target material in particle accelerators to study nuclear structure, reaction cross-sections, and the fundamental properties of atomic nuclei.[10]

Experimental Protocols: High-Precision Isotope Analysis

The determination of barium isotopic compositions in geological or environmental samples requires meticulous chemical separation followed by analysis using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[20][21]

Protocol: Barium Isotope Analysis via MC-ICP-MS

Objective: To achieve high-precision measurement of barium isotope ratios (e.g., δ¹³⁸/¹³⁴Ba or δ¹³⁷/¹³⁴Ba) from a complex sample matrix (e.g., rock, water).

1. Sample Digestion:

  • Accurately weigh the powdered rock sample or evaporate the water sample to dryness.
  • For silicate rocks, perform acid digestion using a mixture of hydrofluoric (HF) and nitric acid (HNO₃) in a sealed Teflon vessel at high temperature (e.g., 190°C) for 48-72 hours.
  • Evaporate the acid mixture and re-dissolve the sample in a non-interfering acid, typically 2% HNO₃, for further processing.[20]

2. Chemical Separation (Ion-Exchange Chromatography):

  • Purpose: Isolate barium from matrix elements that could cause isobaric interferences (e.g., Xenon) or suppress ionization in the plasma (e.g., high concentrations of alkali metals).[22][23]
  • Column Chemistry: Load the dissolved sample onto a cation exchange resin column (e.g., AG50W-X12).[20][21]
  • Elution:
  • Wash the column with a weak acid (e.g., HCl) to elute the bulk of matrix elements.
  • Selectively elute the purified barium fraction using a stronger acid (e.g., HNO₃).[20] The exact acid molarity and volume must be pre-calibrated for the specific resin and column setup.
  • Verification: Collect the Ba fraction and analyze a small aliquot to confirm complete removal of interfering elements and determine Ba recovery.

3. Mass Spectrometric Analysis (MC-ICP-MS):

  • Instrumentation: Utilize a MC-ICP-MS instrument equipped with multiple Faraday cups to simultaneously measure the ion beams of different barium isotopes (e.g., ¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, ¹³⁸Ba).[22]
  • Sample Introduction: Introduce the purified barium sample, diluted to a known concentration (e.g., 200 ppb in 2% HNO₃), into the plasma via a desolvating nebulizer system.[20][24]
  • Mass Bias Correction: Instrumental mass bias is corrected using a sample-standard bracketing method with a certified Ba isotope standard (e.g., NIST SRM 3104a).[20][21] Alternatively, a double-spike technique (e.g., using a calibrated ¹³⁰Ba–¹³⁵Ba spike) can be employed to correct for both instrumental mass fractionation and any fractionation that occurred during chemical processing.[22][24]
  • Data Acquisition: Measure the ion beam intensities for each isotope. The isotopic ratios are calculated and reported in delta (δ) notation in parts per thousand (per mil, ‰) relative to the standard.

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// Connections start -> digestion; digestion -> dissolution; dissolution -> chromatography; chromatography -> matrix_elution [style=dashed]; chromatography -> ba_collection; ba_collection -> analysis; qc -> analysis [dir=back]; analysis -> result; }

Caption: Experimental workflow for high-precision this compound isotope analysis.

References

A Comparative Analysis of Barium-138 and Other Barium Isotopes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the nuclear, physical, and chemical properties of barium isotopes, with a focus on their applications in scientific research and drug development.

This technical guide provides a comprehensive overview of Barium-138 in comparison to other naturally occurring and synthetic barium isotopes. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, analytical methodologies, and diverse applications of these isotopes. Particular emphasis is placed on their roles in nuclear medicine, geochemistry, and advanced materials science.

Introduction to Barium Isotopes

Barium (Ba), an alkaline earth metal with atomic number 56, is found in nature as a mixture of seven isotopes. Six of these are stable, while one, Barium-130, is a primordial radionuclide with an exceptionally long half-life.[1][2] Among the stable isotopes, this compound is the most abundant, constituting approximately 71.7% of naturally occurring barium.[3][4] In addition to these, more than 30 radioactive isotopes of barium are known, with mass numbers ranging from 114 to 153.[3] The diverse nuclear properties of these isotopes, from the stability of this compound to the radioactive decay of others, underpin their wide-ranging applications.

Comparative Properties of Barium Isotopes

The distinct nuclear and physical characteristics of each barium isotope dictate its suitability for specific applications. The following tables summarize key quantitative data for the naturally occurring barium isotopes, providing a basis for comparison.

Table 1: Nuclear and Physical Properties of Naturally Occurring Barium Isotopes
IsotopeAtomic Mass (Da)Natural Abundance (%)Half-lifeNuclear Spin (I)
¹³⁰Ba129.90632080.106(0.5–2.7)×10²¹ years0
¹³²Ba131.90506130.101Stable0
¹³⁴Ba133.90450842.417Stable0
¹³⁵Ba134.90568866.592Stable3/2
¹³⁶Ba135.90457597.854Stable0
¹³⁷Ba136.905827411.232Stable3/2
¹³⁸Ba137.905247271.70Stable0

Data sourced from multiple references.[1][2][3][4][5][6][7][8][9]

Table 2: Properties of Selected Radioisotopes of Barium
IsotopeHalf-lifeMode of DecayKey Emissions (Energy, Abundance)
¹²⁸Ba2.43 daysEC to ¹²⁸Cs-
¹²⁹Ba2.2 hoursEC to ¹²⁹Cs-
¹³¹Ba11.52 daysβ⁺, EC to ¹³¹Csγ: 124 keV (30%)
¹³³Ba10.538 yearsEC to ¹³³Csγ: 81.0 keV, 356.0 keV
¹³⁹Ba83.06 minβ⁻ to ¹³⁹Laβ⁻, γ
¹⁴⁰Ba12.753 daysβ⁻ to ¹⁴⁰Laβ⁻, γ

Data sourced from multiple references.[1][8][10][11][12]

Applications of Barium Isotopes

The unique properties of each barium isotope have led to their use in a variety of scientific and industrial fields.

This compound , as the most abundant and stable isotope, serves as a crucial reference point in isotopic studies.[5][7][13] Its applications include:

  • Studies of neutron capture processes in stars: Its stability makes it an excellent tool for understanding nucleosynthesis.[5][8][13]

  • Geochemistry and Environmental Tracing: Variations in the isotopic ratios of barium, particularly involving ¹³⁸Ba, are used to trace geological and oceanic processes.[14][15]

  • Superconductivity Studies: Utilized in research on high-temperature superconductors.[5][7][13]

  • Radionuclide Production: Can be used as a target material for the production of other radioisotopes.[5][7][13]

Other Barium Isotopes have found diverse applications, particularly in the medical field:

  • ¹³⁰Ba: Used for the production of the positron-emitting radionuclide ¹³¹Ba and the therapeutic radionuclide ¹³¹Cs.[7][8]

  • ¹³¹Ba: A promising SPECT-compatible radionuclide for nuclear medicine, particularly as a diagnostic match for radium-223 and radium-224 in targeted alpha therapy.[16][17]

  • ¹³²Ba: Can be used for the production of ¹³³Ba, which serves as a gamma-ray reference source.[8]

  • ¹³³Ba: Its long half-life and distinct gamma emissions make it a valuable calibration source in nuclear physics and medicine.[3][11]

  • ¹³⁵Ba: Utilized in nuclear magnetic resonance (NMR) studies.[7]

  • ¹³⁷Ba: Employed in studies of glass structures using electron paramagnetic resonance (EPR) and in research on high-temperature superconductors.[7]

  • ¹³⁹Ba and ¹⁴⁰Ba: These are therapeutic beta emitters that also emit photons, allowing for simultaneous imaging and therapy monitoring.[10]

Experimental Protocols

The accurate analysis of barium isotopes is critical for their application. The following section outlines the general methodologies for the separation and measurement of barium isotopes from various matrices.

Sample Preparation and Digestion

The initial step involves the dissolution of the sample to bring the barium into an aqueous phase. The specific protocol depends on the sample matrix:

  • Carbonate Minerals: Digestion with dilute acids such as hydrochloric acid (HCl) or nitric acid (HNO₃).

  • Silicate Rocks: A more aggressive digestion is required, often involving a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) in a closed vessel under heat and pressure.

  • Biological and Environmental Samples: Acid digestion, often with nitric acid, sometimes in combination with other oxidizing agents like hydrogen peroxide (H₂O₂), is typically used.

Barium Separation by Ion Exchange Chromatography

To obtain accurate isotopic measurements, barium must be separated from other elements that could cause isobaric interferences (e.g., lanthanum and cerium) or matrix effects during analysis.[18] A common and effective method is cation exchange chromatography.[4][19]

General Protocol:

  • Column Preparation: A chromatography column is packed with a cation exchange resin (e.g., Dowex 50W).[4]

  • Sample Loading: The digested and pH-adjusted sample solution is loaded onto the column.

  • Matrix Elution: The bulk of the sample matrix is washed from the column using a specific concentration of acid, typically hydrochloric acid (e.g., 2.5 N HCl).[18][19]

  • Barium Elution: Barium is selectively eluted from the resin using a different acid or a higher concentration of the same acid (e.g., 2.0 N HNO₃).[19] The eluted fraction containing the purified barium is collected for analysis.

Isotopic Analysis by Mass Spectrometry

The isotopic composition of the purified barium sample is determined using mass spectrometry.

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This is the most common technique for high-precision barium isotope analysis.[18][20] The sample is introduced into a high-temperature argon plasma, which ionizes the barium atoms. The ions are then accelerated and separated based on their mass-to-charge ratio in a magnetic field, allowing for the simultaneous measurement of different barium isotopes.[18]

  • Thermal Ionization Mass Spectrometry (TIMS): In this method, the purified barium sample is loaded onto a metal filament. The filament is heated to a high temperature, causing the barium to ionize. The ions are then accelerated and analyzed in a mass spectrometer. TIMS can provide very precise measurements but is generally more time-consuming than MC-ICP-MS.[21]

Visualizing Barium Isotope Applications

The following diagrams illustrate key concepts and workflows related to the application and analysis of barium isotopes.

Barium_Isotope_Applications cluster_Sources Sources of Barium Isotopes cluster_Applications Applications Natural Barium Natural Barium Geochemistry Geochemistry Natural Barium->Geochemistry Isotope Ratios Astrophysics Astrophysics Natural Barium->Astrophysics Abundance Studies Materials Science Materials Science Natural Barium->Materials Science Stable Isotopes Cyclotron/Reactor Cyclotron/Reactor Nuclear Medicine Nuclear Medicine Cyclotron/Reactor->Nuclear Medicine Radioisotopes

Caption: Overview of the sources and major application areas for barium isotopes.

Barium_Analysis_Workflow Sample Sample Digestion Digestion Sample->Digestion Ion Exchange Chromatography Ion Exchange Chromatography Digestion->Ion Exchange Chromatography Purified Barium Purified Barium Ion Exchange Chromatography->Purified Barium Mass Spectrometry (MC-ICP-MS/TIMS) Mass Spectrometry (MC-ICP-MS/TIMS) Purified Barium->Mass Spectrometry (MC-ICP-MS/TIMS) Isotopic Data Isotopic Data Mass Spectrometry (MC-ICP-MS/TIMS)->Isotopic Data

Caption: A generalized experimental workflow for barium isotope analysis.

Ba131_Theranostics_Concept Barium-131 (Diagnostic) Barium-131 (Diagnostic) SPECT Imaging SPECT Imaging Barium-131 (Diagnostic)->SPECT Imaging γ-emission Radium-223 (Therapeutic) Radium-223 (Therapeutic) Targeted Alpha Therapy Targeted Alpha Therapy Radium-223 (Therapeutic)->Targeted Alpha Therapy α-emission Treatment Monitoring Treatment Monitoring Targeted Alpha Therapy->Treatment Monitoring SPECT Imaging->Treatment Monitoring

Caption: The theranostic concept utilizing Barium-131 as a diagnostic analog for Radium-223.

Conclusion

The study of barium isotopes, from the stable and abundant this compound to the various synthetic radioisotopes, offers a powerful toolkit for scientific inquiry across multiple disciplines. Their distinct nuclear and chemical properties enable applications ranging from tracing large-scale geological processes to enabling advanced diagnostic and therapeutic strategies in nuclear medicine. A thorough understanding of the comparative properties and analytical methodologies presented in this guide is essential for researchers and professionals seeking to leverage the unique capabilities of barium isotopes in their work. As analytical techniques continue to improve in precision and accessibility, the role of barium isotopes in scientific discovery and technological innovation is poised to expand even further.

References

A Technical Guide to the Fundamental Characteristics of the 138Ba Isotope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barium-138 (¹³⁸Ba) isotope stands as the most abundant stable isotope of barium, playing a significant role in various scientific and research domains. Its unique nuclear properties make it a valuable tool in fields ranging from nuclear physics and astrophysics to geochemistry and environmental science. This technical guide provides an in-depth overview of the core characteristics of ¹³⁸Ba, including its nuclear structure, stability, and abundance. Furthermore, it details the experimental methodologies employed to determine these properties and explores its applications, particularly as a stable tracer in complex systems.

Core Nuclear Properties of ¹³⁸Ba

The fundamental characteristics of the ¹³⁸Ba isotope are summarized in the table below, providing a comprehensive quantitative overview. These properties are crucial for its application in experimental and theoretical research.

PropertyValueUnit
Atomic Number (Z) 56-
Neutron Number (N) 82-
Mass Number (A) 138-
Atomic Mass 137.9052472amu
Natural Abundance 71.7%
Nuclear Spin (I) 0-
Parity +-
Stability Stable-
Binding Energy per Nucleon 8.393MeV
Neutron Cross Section (Thermal) 0.27barn

Data Presentation: Quantitative Summary

The following tables provide a structured summary of the key quantitative data for the ¹³⁸Ba isotope, facilitating easy comparison and reference.

Table 1: Nuclear and Atomic Properties
ParameterValueReference
Atomic Mass137.9052472 amu[1][2]
Natural Isotopic Abundance71.7 %[1][3]
Nuclear Spin0[1][4]
Parity+1[4]
Half-lifeStable[1][4]
Mass Excess-88.261631 MeV[4]
Binding Energy1158.297929 MeV[5]
Table 2: Neutron Interaction Properties
ParameterValueReference
Thermal Neutron Capture Cross Section0.27 barn[6]
Bound Coherent Scattering Length4.84 fm[6]
Bound Coherent Scattering Cross Section2.94 barn[6]

Experimental Protocols

The determination of the fundamental characteristics of ¹³⁸Ba relies on sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Isotopic Abundance Determination via Mass Spectrometry

The precise measurement of the isotopic abundance of ¹³⁸Ba is primarily achieved through Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS).[2][7]

Methodology:

  • Sample Preparation: The sample containing barium is first digested and chemically purified to isolate barium from other elements that could cause isobaric interferences (e.g., ¹³⁸La, ¹³⁸Ce).[2] This is typically achieved using ion-exchange chromatography.[2]

  • Ionization: In MC-ICP-MS, the purified sample is introduced into an argon plasma, which ionizes the barium atoms. In TIMS, the sample is loaded onto a metal filament, which is then heated to induce thermal ionization.[7]

  • Mass Separation: The resulting barium ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.

  • Detection: The separated ion beams of the different barium isotopes are simultaneously collected by multiple Faraday cups.[5]

  • Data Analysis: The measured ion currents for each isotope are used to calculate the isotopic ratios. These ratios are then corrected for instrumental mass bias to obtain the final isotopic abundances.[7]

MassSpectrometryWorkflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Digestion Sample Digestion Purification Ion-Exchange Chromatography Digestion->Purification Isolate Ba Ionization Ionization (ICP or TIMS) Purification->Ionization MassSeparation Mass Separation (Magnetic Sector) Ionization->MassSeparation Detection Detection (Faraday Cups) MassSeparation->Detection RatioCalculation Calculate Isotopic Ratios Detection->RatioCalculation MassBiasCorrection Mass Bias Correction RatioCalculation->MassBiasCorrection FinalAbundance Final Isotopic Abundance MassBiasCorrection->FinalAbundance

Workflow for Isotopic Abundance Determination.
Nuclear Spin and Parity Determination via Laser Spectroscopy

Laser spectroscopy of trapped barium ions is a powerful method to probe the nuclear structure, including the determination of nuclear spin and parity.

Methodology:

  • Ion Trapping: Single ¹³⁸Ba ions are confined in a Paul trap under ultra-high vacuum conditions.[8]

  • Laser Cooling: The trapped ion is cooled to a very low temperature using lasers tuned to a specific atomic transition, which minimizes Doppler broadening of spectral lines.[9]

  • Spectroscopic Probing: A tunable probe laser is scanned across other electronic transitions of the ion. The fluorescence emitted by the ion is collected by a sensitive detector, such as a photomultiplier tube.[10]

  • Data Analysis: The resulting fluorescence spectrum reveals the hyperfine structure of the atomic energy levels. For an even-even nucleus like ¹³⁸Ba, the absence of hyperfine splitting is a direct confirmation of a nuclear spin I=0. The parity is determined from the selection rules governing the observed electronic transitions. For ¹³⁸Ba, the ground state has positive parity (0+).[4][11]

LaserSpectroscopySetup cluster_trap Ion Trap System cluster_lasers Laser System cluster_detection Detection System PaulTrap Paul Trap with ¹³⁸Ba⁺ Ion Optics Collection Optics PaulTrap->Optics Fluorescence CoolingLaser Cooling Laser CoolingLaser->PaulTrap Cooling ProbeLaser Tunable Probe Laser ProbeLaser->PaulTrap Probing PMT Photomultiplier Tube (PMT) Optics->PMT DataAnalysis Data Analysis (Spectrum) PMT->DataAnalysis Signal

Experimental Setup for Laser Spectroscopy of ¹³⁸Ba⁺.

Logical Relationships and Applications

While ¹³⁸Ba, as a stable isotope, does not participate in signaling pathways in the biological sense, its unique properties establish logical relationships in various scientific contexts, primarily as a tracer and a product of specific nuclear processes.

¹³⁸Ba in Stellar Nucleosynthesis: The s-Process

Barium, including the ¹³⁸Ba isotope, is predominantly synthesized in stars through the slow neutron capture process (s-process).[12] This process occurs in Asymptotic Giant Branch (AGB) stars.

The s-Process Pathway to ¹³⁸Ba:

The s-process involves a series of neutron captures by seed nuclei (primarily iron), interspersed with beta decays. The pathway leading to ¹³⁸Ba involves the capture of neutrons by lighter isotopes of xenon, cesium, and barium. The stability of ¹³⁸Ba, which has a "magic number" of 82 neutrons, makes it a significant endpoint in this region of the s-process chain.[13] The abundance of ¹³⁸Ba in stars provides crucial constraints for stellar models of nucleosynthesis.[14][15]

s_process_pathway Fe56 ⁵⁶Fe (seed nucleus) Intermediate ... Intermediate Nuclei ... Fe56->Intermediate +n, β⁻ Xe136 ¹³⁶Xe Intermediate->Xe136 +n, β⁻ Ba137 ¹³⁷Ba Xe136->Ba137 +n, β⁻ Cs137 ¹³⁷Cs Ba138 ¹³⁸Ba (Stable) Ba137->Ba138 +n

Simplified s-Process Pathway to ¹³⁸Ba.
¹³⁸Ba as a Tracer in Oceanography

The isotopic composition of barium in seawater, including the relative abundance of ¹³⁸Ba, is used as a tracer for ocean circulation and biogeochemical processes. Variations in the ¹³⁸Ba/¹³⁴Ba ratio (expressed as δ¹³⁸Ba) can indicate the mixing of different water masses and the intensity of biological productivity.

Experimental Logic:

By measuring the δ¹³⁸Ba values in water samples from different ocean depths and locations, scientists can trace the movement of water masses. This is because processes like the formation and dissolution of barite (BaSO₄), which is linked to biological activity, can fractionate barium isotopes, leading to distinct isotopic signatures in different water bodies.

Conclusion

The ¹³⁸Ba isotope, with its high natural abundance and nuclear stability, serves as a cornerstone for research in nuclear physics, astrophysics, and earth sciences. The precise determination of its fundamental characteristics through advanced experimental techniques like mass spectrometry and laser spectroscopy has enabled its use as a reliable tracer and a key benchmark for theoretical models. For researchers, scientists, and professionals in drug development, an understanding of the properties of stable isotopes like ¹³⁸Ba is essential for designing and interpreting tracer studies, as well as for appreciating the broader scientific context of elemental analysis.

References

An In-depth Technical Guide to the Nucleosynthesis of Barium-138 in Stars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Astrophysics and Nuclear Physics

Executive Summary

Barium-138, the most abundant isotope of barium, owes its existence primarily to complex nuclear processes occurring deep within stars. Its synthesis is a focal point for understanding the slow neutron capture process (s-process) and, to a lesser extent, the rapid neutron capture process (r-process). This guide provides a comprehensive overview of the current understanding of this compound nucleosynthesis, presenting key quantitative data, detailing experimental methodologies for its study, and visualizing the fundamental pathways involved. The primary stellar sites for the production of this compound are Asymptotic Giant Branch (AGB) stars, where the s-process flourishes in conditions of relatively low neutron density and high temperatures. Analysis of presolar grains from meteorites provides invaluable constraints on stellar models of nucleosynthesis, offering a direct window into the composition of stellar outflows.

Core Concepts in this compound Nucleosynthesis

The formation of elements heavier than iron is dominated by neutron capture processes. For this compound, two such processes are relevant: the s-process and the r-process.

The Slow Neutron Capture Process (s-process)

The s-process is characterized by neutron captures that are slow relative to the timescale of beta decay. This process occurs in stars with evolved interiors, primarily AGB stars.[1][2] In these stellar environments, a seed nucleus, typically iron, sequentially captures neutrons. If the resulting isotope is stable, it awaits the next neutron capture. If it is unstable, it will likely undergo beta decay before another neutron is captured, thus increasing the atomic number and moving up the chart of nuclides.[3] this compound is a neutron magic nucleus (N=82), which means it has a complete neutron shell. This nuclear property results in a very small neutron capture cross-section, causing it to accumulate during the s-process and leading to its high abundance.[2]

The primary neutron sources for the s-process in AGB stars are the reactions:

  • ¹³C(α,n)¹⁶O

  • ²²Ne(α,n)²⁵Mg

The Rapid Neutron Capture Process (r-process)

In contrast to the s-process, the r-process involves a rapid succession of neutron captures, occurring on a timescale much shorter than beta decay.[4] This requires an environment with extremely high neutron densities, such as those believed to exist in supernovae or neutron star mergers.[4] The r-process is responsible for the synthesis of the most neutron-rich isotopes. While the s-process is the dominant contributor to the solar abundance of this compound, the r-process also plays a role in its formation.

Quantitative Data

The following tables summarize key quantitative data relevant to the nucleosynthesis of this compound.

Table 1: Isotopic Abundances of Barium in the Solar System

IsotopeNatural Abundance (atom %)
¹³⁰Ba0.11
¹³²Ba0.10
¹³⁴Ba2.42
¹³⁵Ba6.59
¹³⁶Ba7.85
¹³⁷Ba11.23
¹³⁸Ba 71.70 [5]

Table 2: s-process and r-process Contributions to Solar Barium Isotopes

Isotopes-process Contribution (%)r-process Contribution (%)
¹³⁴Ba~1000
¹³⁵Ba~49~51
¹³⁶Ba~1000
¹³⁷Ba~16~84
¹³⁸Ba ~81 ~19
(Data synthesized from multiple sources indicating the general consensus)

Table 3: Maxwellian-Averaged Neutron Capture Cross Sections (MACS) for Barium Isotopes at a Thermal Energy of kT = 30 keV

Target IsotopeMACS (mb)
¹³⁴Ba32.1 ± 1.6
¹³⁵Ba81.3 ± 4.1
¹³⁶Ba9.8 ± 0.5
¹³⁷Ba20.4 ± 1.0
(Data from compilations of experimental measurements)[6][7][8][9]

Table 4: Stellar Conditions for the s-process in Asymptotic Giant Branch (AGB) Stars

ParameterValue
Temperature (T)1 - 3 x 10⁸ K (approx. 8 - 25 keV)[10][11]
Neutron Density (nₙ)10⁷ - 10¹¹ cm⁻³[10][11]

Table 5: Barium Isotopic Ratios in Presolar SiC Grains from the Murchison Meteorite (representative values)

Isotopic RatioMeasured Ratio (relative to solar)
¹³⁴Ba/¹³⁶BaVaries, often different from solar
¹³⁵Ba/¹³⁶BaDepleted relative to solar
¹³⁷Ba/¹³⁶BaDepleted relative to solar
¹³⁸Ba/¹³⁶Ba Enriched relative to solar
(Data derived from studies of presolar grains, showing signatures of the s-process)[12][13]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound nucleosynthesis.

Protocol 1: Measurement of Neutron Capture Cross Sections using the Time-of-Flight (TOF) Technique at a Van de Graaff Accelerator with the Karlsruhe 4π BaF₂ Detector

Objective: To precisely measure the neutron capture cross-sections of barium isotopes as a function of neutron energy.

Methodology:

  • Neutron Production:

    • A pulsed proton beam is generated by a Van de Graaff accelerator.[14]

    • This proton beam bombards a lithium (⁷Li) target, producing neutrons via the ⁷Li(p,n)⁷Be reaction.[14]

    • The energy of the neutrons is dependent on the energy of the incident protons.

  • Experimental Setup:

    • The isotopically enriched barium sample is placed at a known distance from the neutron source.

    • The Karlsruhe 4π Barium Fluoride (BaF₂) detector surrounds the sample. This detector consists of 42 BaF₂ crystals arranged in a spherical shell, providing nearly 100% detection efficiency for gamma-rays.[15]

    • The detector's high segmentation allows for the detection of individual gamma-rays in a cascade.

  • Time-of-Flight (TOF) Measurement:

    • The time difference between the proton pulse (and thus the creation of neutrons) and the detection of gamma-rays from a neutron capture event in the barium sample is measured.[16][17][18][19][20][21]

    • This time difference, along with the known flight path distance, allows for the determination of the neutron's velocity and, consequently, its energy.[16]

  • Data Acquisition and Analysis:

    • The energy of the detected gamma-rays is recorded, allowing for the identification of capture events.

    • The number of capture events at each neutron energy is counted.

    • The neutron flux is monitored using a separate detector.

    • The neutron capture cross-section is then calculated as a function of neutron energy by normalizing the number of capture events to the neutron flux and the number of atoms in the sample.

Protocol 2: Isotopic Analysis of Barium in Presolar SiC Grains using Sensitive High Resolution Ion Microprobe—Reverse Geometry (SHRIMP-RG)

Objective: To determine the isotopic composition of barium in individual presolar silicon carbide (SiC) grains extracted from meteorites.

Methodology:

  • Sample Preparation:

    • Presolar SiC grains are chemically separated from the bulk meteorite matrix using acid dissolution.[22][23][24][25][26]

    • Individual grains are then mounted on a sample holder, typically in a high-purity gold or indium substrate.

  • Instrumentation: SHRIMP-RG:

    • The SHRIMP-RG is a large-radius, double-focusing secondary ion mass spectrometer.[27][28]

    • It is designed for high mass resolution and high sensitivity, which is crucial for analyzing small grains and resolving isobaric interferences.

  • Sputtering and Ionization:

    • A focused primary ion beam (e.g., O⁻ or Cs⁺) is rastered over the surface of the SiC grain.[29]

    • This sputters material from the grain, a fraction of which is ionized, creating secondary ions.

  • Mass Analysis:

    • The secondary ions are accelerated into the mass spectrometer.

    • The reverse geometry of the SHRIMP-RG, with an electrostatic analyzer preceding the magnetic sector, allows for energy filtering to reduce molecular interferences.

    • The magnetic sector separates the ions based on their mass-to-charge ratio.

  • Detection and Data Analysis:

    • The ion beams of the different barium isotopes are measured sequentially by an electron multiplier detector.

    • The raw count rates for each isotope are corrected for detector dead time and background noise.

    • The isotopic ratios are calculated and are often expressed in delta notation (δ), which represents the parts per thousand deviation from a standard terrestrial isotopic composition.

    • Corrections for instrumental mass fractionation are made by analyzing a standard material with a known isotopic composition.[30][31]

Visualizations

The following diagrams illustrate key processes and workflows related to the nucleosynthesis of this compound.

s_process_pathway cluster_Fe_seed Iron Seed Nuclei cluster_intermediate Neutron Captures & Beta Decays cluster_Ba_isotopes Barium Formation Fe-56 Fe-56 ... ... Fe-56->... (n,γ), β⁻ Xe-136 Xe-136 ...->Xe-136 (n,γ), β⁻ Ba-137 Ba-137 Xe-136->Ba-137 (n,γ) to ¹³⁷Xe, then β⁻ decay Cs-137 Cs-137 Ba-138 Ba-138 Ba-137->Ba-138 (n,γ) experimental_workflow_neutron_capture cluster_accelerator Van de Graaff Accelerator cluster_target Neutron Production Target cluster_sample_detector Sample & Detector cluster_analysis Data Analysis Proton_Beam Generate Pulsed Proton Beam Li_Target Bombard ⁷Li Target Proton_Beam->Li_Target Neutron_Production Produce Neutrons via ⁷Li(p,n)⁷Be Li_Target->Neutron_Production Barium_Sample Neutrons Interact with Barium Sample Neutron_Production->Barium_Sample Gamma_Rays Gamma-ray Cascade from Neutron Capture Barium_Sample->Gamma_Rays BaF2_Detector Detect Gamma-rays with 4π BaF₂ Detector Gamma_Rays->BaF2_Detector TOF_Measurement Measure Time-of-Flight BaF2_Detector->TOF_Measurement Energy_Determination Determine Neutron Energy TOF_Measurement->Energy_Determination Cross_Section_Calculation Calculate Neutron Capture Cross Section Energy_Determination->Cross_Section_Calculation experimental_workflow_meteorite_analysis cluster_preparation Sample Preparation cluster_analysis_instrument SHRIMP-RG Analysis cluster_data_processing Data Processing Meteorite_Sample Crush Meteorite Sample Acid_Dissolution Dissolve Matrix with Acid Meteorite_Sample->Acid_Dissolution Grain_Separation Separate Presolar SiC Grains Acid_Dissolution->Grain_Separation Mounting Mount Grains on Sample Holder Grain_Separation->Mounting Primary_Beam Focus Primary Ion Beam on Grain Mounting->Primary_Beam Sputtering Sputter Sample Surface Primary_Beam->Sputtering Secondary_Ions Generate Secondary Ions Sputtering->Secondary_Ions Mass_Spectrometry Separate Ions by Mass-to-Charge Ratio Secondary_Ions->Mass_Spectrometry Detection Detect Ion Currents Mass_Spectrometry->Detection Correction Apply Corrections for Dead Time & Background Detection->Correction Ratio_Calculation Calculate Isotopic Ratios Correction->Ratio_Calculation Standardization Normalize to Standard Materials Ratio_Calculation->Standardization

References

The Geochemical Significance of Barium-138: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Powerful Isotopic Tracer for Researchers, Scientists, and Drug Development Professionals

The stable isotope Barium-138 (¹³⁸Ba), the most abundant of barium's seven naturally occurring isotopes, has emerged as a formidable tool in the field of geochemistry. Its subtle variations in abundance, resulting from mass-dependent fractionation during geological and biological processes, provide a unique window into a wide range of Earth systems. This technical guide delves into the core principles of this compound geochemistry, offering a comprehensive overview of its applications, the analytical techniques used for its measurement, and the detailed experimental protocols required for precise and accurate analysis.

Introduction to Barium Isotope Geochemistry

Barium, a fluid-mobile, incompatible alkaline earth element, is enriched in the Earth's crust relative to the mantle.[1] The study of its stable isotopes, particularly the ratio of ¹³⁸Ba to ¹³⁴Ba (expressed as δ¹³⁸/¹³⁴Ba in per mil deviation from a standard), offers invaluable insights into processes that are often difficult to discern using other geochemical proxies.[2] The primary driver of barium isotope fractionation in many natural systems is the precipitation and dissolution of the mineral barite (BaSO₄).[3][4] Lighter isotopes of barium are preferentially incorporated into the solid barite phase, leaving the residual dissolved barium enriched in the heavier ¹³⁸Ba isotope.[3] This fundamental principle underpins the use of δ¹³⁸/¹³⁴Ba as a tracer in diverse geochemical settings.

Key Applications of this compound in Geochemistry

The utility of ¹³⁸Ba as a geochemical tracer spans a multitude of disciplines, from paleoceanography to mantle dynamics.

Tracing Ocean Circulation and Paleoproductivity

The oceanic cycle of barium is intrinsically linked to biological productivity. Barite precipitation is associated with the microbial degradation of sinking organic matter in the water column.[3][5] This process leads to a vertical gradient in the δ¹³⁸/¹³⁴Ba of dissolved barium in seawater, with surface waters typically exhibiting heavier isotopic compositions than deep waters.[6] By analyzing the δ¹³⁸/¹³⁴Ba of marine sediments, such as foraminifera and bulk carbonates, scientists can reconstruct past changes in ocean circulation patterns, water mass mixing, and export productivity.[7] The near-conservative behavior of barium isotopes in the deep ocean makes them a powerful tool for tracing the provenance of different water masses.[7]

Investigating Hydrothermal Systems

Mid-ocean ridge hydrothermal systems are significant sources of dissolved elements to the oceans.[1] Barium is enriched in hydrothermal fluids, and its isotopic composition can be used to trace the interaction between these fluids and the surrounding oceanic crust.[1][6] During the mixing of hot, barium-rich vent fluids with cold, sulfate-rich seawater, barite precipitates, leading to significant isotopic fractionation.[1] This process preferentially removes lighter barium isotopes, resulting in the residual hydrothermal fluids being isotopically heavy.[1] Studying the δ¹³⁸/¹³⁴Ba of hydrothermal precipitates and surrounding seawater can therefore provide insights into the dynamics of these systems and their impact on ocean chemistry.

Probing Mantle Geochemistry and Crustal Recycling

Barium's incompatibility during mantle melting makes it a sensitive tracer of processes occurring deep within the Earth.[1][8] Variations in the δ¹³⁸/¹³⁴Ba of mantle-derived rocks, such as mid-ocean ridge basalts (MORBs) and ocean island basalts (OIBs), can reveal information about the composition of the mantle and the recycling of crustal materials back into the mantle through subduction.[2][9] Sediments and altered oceanic crust, which have distinct barium isotopic signatures, can be subducted and contribute to the heterogeneity of the mantle.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data related to this compound geochemistry, providing a reference for typical isotopic compositions and fractionation factors.

Geological ReservoirTypical δ¹³⁸/¹³⁴Ba (‰) vs. NIST SRM 3104aReference(s)
Upper Continental Crust0.00 ± 0.04[1]
Mid-Ocean Ridge Basalts (MORB)-0.04 to +0.15[2][9]
Hydrothermal Vent Fluids (endmember)-0.17 to +0.09[1]
Surface Seawater+0.3 to +0.6[1][10]
Deep Seawater (Atlantic)~ +0.26 (southern end-member) to ~ +0.45 (northern end-member)[7]
Deep Seawater (Pacific)~ +0.25[10]
River Water+0.2 to +0.3[1]

Table 1: Typical δ¹³⁸/¹³⁴Ba Values in Major Geochemical Reservoirs.

ProcessIsotopic Fractionation (Δ¹³⁸/¹³⁴Ba solid-fluid in ‰)Reference(s)
Barite Precipitation (hydrothermal)-0.35 ± 0.10[1]
Barite Precipitation (marine water column)~ -0.5[11]
Fluid-Melt Partitioning (experimental)-0.14 to -0.62[12]

Table 2: Experimentally and Empirically Determined Barium Isotope Fractionation Factors.

Experimental Protocols

The precise and accurate measurement of barium isotopic compositions is paramount for their application as a geochemical tracer. The following section outlines a typical experimental workflow for the analysis of δ¹³⁸/¹³⁴Ba in geological samples using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Sample Preparation and Digestion
  • Sample Pulverization: Solid samples (e.g., rocks, sediments) are crushed and powdered to a fine, homogeneous grain size (< 200 mesh) using an agate mortar and pestle or a shatterbox.

  • Digestion: Approximately 50-100 mg of the powdered sample is accurately weighed into a clean Teflon beaker. A mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids is added, and the beaker is sealed and heated on a hotplate at ~150°C for 48-72 hours to achieve complete dissolution.

  • Evaporation and Re-dissolution: After digestion, the acid mixture is evaporated to dryness. The residue is then treated with concentrated HNO₃ and evaporated again to remove any remaining fluorides. Finally, the sample is re-dissolved in a known volume of dilute HNO₃ or HCl.

Barium Separation by Cation Exchange Chromatography

To eliminate matrix effects and isobaric interferences (e.g., from Lanthanum and Cerium), barium must be chromatographically separated from the sample matrix.

  • Column Preparation: A cation exchange column (e.g., using AG50W-X12 resin) is thoroughly cleaned and conditioned with dilute acid.

  • Sample Loading: The dissolved sample is loaded onto the conditioned resin.

  • Matrix Elution: The majority of matrix elements are eluted from the column using a specific concentration of hydrochloric acid (e.g., 2.5 N HCl). The volume of acid required will depend on the column size and resin volume.

  • Barium Elution: Barium is then selectively eluted from the column using a different acid, typically nitric acid (e.g., 2.0 N HNO₃).

  • Purity Check: The eluted barium fraction is collected and an aliquot is analyzed to ensure complete separation from matrix elements and the absence of interfering elements.

Isotopic Analysis by MC-ICP-MS
  • Instrument Tuning: The MC-ICP-MS is tuned for optimal sensitivity and stability using a barium standard solution.

  • Sample Introduction: The purified barium sample, diluted to an appropriate concentration (e.g., 50-200 ppb), is introduced into the plasma source via a nebulizer and spray chamber.

  • Data Acquisition: The ion beams of the different barium isotopes are simultaneously measured in multiple Faraday cups. Data is typically collected in static mode for a predetermined number of cycles.

  • Mass Bias Correction: Instrumental mass bias is corrected for using a standard-sample bracketing technique with a well-characterized barium isotope standard (e.g., NIST SRM 3104a). A double-spike method can also be employed for higher precision.

  • Data Reduction: The measured isotope ratios are corrected for mass bias and blank contributions to calculate the final δ¹³⁸/¹³⁴Ba value.

Visualizing Geochemical Processes and Workflows

Diagrams are essential for visualizing the complex relationships and workflows in geochemistry. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key processes related to this compound.

The Marine Barium Cycle

Marine_Barium_Cycle cluster_surface Surface Ocean cluster_deep Deep Ocean Dissolved Ba (heavy δ¹³⁸Ba) Dissolved Ba (heavy δ¹³⁸Ba) Biological Uptake & Barite Precipitation Biological Uptake & Barite Precipitation Dissolved Ba (heavy δ¹³⁸Ba)->Biological Uptake & Barite Precipitation Sinking Particulate Ba (light δ¹³⁸Ba) Sinking Particulate Ba (light δ¹³⁸Ba) Biological Uptake & Barite Precipitation->Sinking Particulate Ba (light δ¹³⁸Ba) Barite Dissolution Barite Dissolution Sinking Particulate Ba (light δ¹³⁸Ba)->Barite Dissolution Sedimentary Sink Sedimentary Sink Sinking Particulate Ba (light δ¹³⁸Ba)->Sedimentary Sink Dissolved Ba (light δ¹³⁸Ba) Dissolved Ba (light δ¹³⁸Ba) Barite Dissolution->Dissolved Ba (light δ¹³⁸Ba) Dissolved Ba (light δ¹³⁸Ba)->Dissolved Ba (heavy δ¹³⁸Ba) Upwelling Riverine & Hydrothermal Input Riverine & Hydrothermal Input

Caption: The marine biogeochemical cycle of barium, illustrating isotopic fractionation.

Analytical Workflow for δ¹³⁸/¹³⁴Ba Measurement

Analytical_Workflow cluster_prep Sample Preparation cluster_sep Barium Separation cluster_analysis Isotopic Analysis Sample Collection Sample Collection Pulverization Pulverization Acid Digestion Acid Digestion Pulverization->Acid Digestion Cation Exchange Chromatography Cation Exchange Chromatography Acid Digestion->Cation Exchange Chromatography Matrix Elution Matrix Elution Cation Exchange Chromatography->Matrix Elution Ba Elution & Collection Ba Elution & Collection Matrix Elution->Ba Elution & Collection MC-ICP-MS Analysis MC-ICP-MS Analysis Ba Elution & Collection->MC-ICP-MS Analysis Mass Bias Correction Mass Bias Correction MC-ICP-MS Analysis->Mass Bias Correction δ¹³⁸/¹³⁴Ba Calculation δ¹³⁸/¹³⁴Ba Calculation Mass Bias Correction->δ¹³⁸/¹³⁴Ba Calculation Final Data Final Data δ¹³⁸/¹³⁴Ba Calculation->Final Data

Caption: A typical analytical workflow for the determination of δ¹³⁸/¹³⁴Ba in geological samples.

Conclusion

The study of this compound has revolutionized our understanding of numerous Earth processes. Its predictable fractionation behavior, particularly during the formation and dissolution of barite, makes it a robust tracer for a wide array of geochemical investigations. As analytical techniques continue to improve, offering ever-increasing precision, the applications of barium isotope geochemistry are set to expand further, providing deeper insights into the intricate workings of our planet. This guide provides a foundational understanding for researchers and professionals seeking to leverage the power of this compound in their respective fields.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Barium-138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium-138 (¹³⁸Ba) is the most abundant, stable isotope of the alkaline earth metal barium. Comprising approximately 71.7% of naturally occurring barium, its physical and chemical characteristics are foundational to the overall properties of the element.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development who may encounter barium compounds in their work. Particular attention is given to its nuclear and atomic structure, stability, and chemical reactivity. Methodologies for the experimental determination of its key properties are also detailed, and logical relationships are visualized to aid in comprehension.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

PropertyValueUnit
Atomic Properties
Symbol¹³⁸Ba-
Atomic Number (Z)56-
Mass Number (A)138-
Isotopic Mass137.905247(2)u (unified atomic mass unit)
Natural Abundance71.70(29)%
Electron Configuration[Xe] 6s²-
Atomic Radius222pm
Covalent Radius215pm
Van der Waals Radius268pm
Electronegativity (Pauling)0.89-
Nuclear Properties
Protons56-
Neutrons82-
StabilityStable-
Nuclear Spin (I)0-
Nuclear Magnetic Moment0µN
Nuclear Quadrupole Moment0b (barn)
Mass Excess-88.26185MeV
Binding Energy per Nucleon8.39342179MeV
General Physical Properties (for elemental Barium)
Melting Point1000K
Boiling Point2118K
Density3.62g/cm³
Crystal StructureBody-Centered Cubic (BCC)-

Data compiled from multiple sources.[1][2][3][4]

Atomic and Nuclear Structure

Atomic Structure

An atom of this compound possesses 56 protons in its nucleus, which defines its identity as the element barium.[5] In its neutral state, it is surrounded by 56 electrons. The electron configuration is [Xe] 6s², indicating that it has two valence electrons in the outermost 6s orbital.[6][7] This configuration is characteristic of the alkaline earth metals (Group 2 of the periodic table) and is the primary determinant of barium's chemical reactivity.[4][8]

Nuclear Structure and Stability

The nucleus of this compound contains 82 neutrons in addition to its 56 protons.[5] The presence of 82 neutrons is significant as this is a "magic number" in nuclear physics, which corresponds to a closed neutron shell. This configuration confers exceptional stability to the nucleus. This compound is a stable isotope and does not undergo radioactive decay.[1] Its nuclear spin is 0, a consequence of its even numbers of protons and neutrons, which results in no net nuclear magnetic moment.[3] This makes it inactive in nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Composition of Natural Barium.

Chemical Properties and Reactivity

As an isotope of barium, this compound exhibits the chemical behavior characteristic of an alkaline earth metal. Its reactivity is dominated by the tendency to lose its two valence electrons to form the Ba²⁺ cation.

  • Reactivity with Air and Water : Barium is a highly reactive metal. It readily oxidizes in air and reacts vigorously with water and alcohols to produce barium hydroxide and hydrogen gas.[9] For this reason, elemental barium is typically stored under an inert atmosphere or mineral oil.[10]

  • Formation of Compounds : Barium readily forms compounds with nonmetals. Soluble barium compounds are toxic. Barium sulfate (BaSO₄), however, is highly insoluble and is therefore non-toxic, finding use in medical applications as a contrast agent for X-ray imaging.[11]

  • Oxidation State : In its compounds, barium almost exclusively exhibits the +2 oxidation state.[2]

Experimental Protocols for Property Determination

The determination of the fundamental properties of isotopes like this compound requires specialized analytical techniques. The following sections outline the methodologies for measuring its key characteristics.

Determination of Isotopic Abundance and Atomic Mass

The isotopic composition and precise atomic mass of barium are determined using mass spectrometry. Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are two of the most precise methods for this purpose.

Methodology: Thermal Ionization Mass Spectrometry (TIMS)

  • Sample Preparation : A purified sample of barium is deposited onto a metal filament, typically made of rhenium.[3][7]

  • Ionization : The filament is heated under high vacuum. This causes the barium atoms to be thermally ionized, forming Ba⁺ ions.[7][12]

  • Mass Separation : The ions are accelerated by an electric field and directed into a magnetic sector. The magnetic field deflects the ions according to their mass-to-charge ratio, separating the different barium isotopes.[7]

  • Detection : The separated ion beams are collected by detectors (Faraday cups), which measure the intensity of each isotope's ion current.[13]

  • Data Analysis : The ratio of the ion currents corresponds to the isotopic abundance ratio. By comparing these ratios to a standard reference material, the precise isotopic abundances can be determined.[3]

TIMS_Workflow_for_Barium_Isotope_Analysis cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample_Purification Chemical Purification of Barium Sample Filament_Loading Deposition onto Rhenium Filament Sample_Purification->Filament_Loading Ionization Thermal Ionization in High Vacuum Filament_Loading->Ionization Acceleration Ion Acceleration Ionization->Acceleration Mass_Separation Magnetic Sector Mass Separation Acceleration->Mass_Separation Detection Ion Detection (Faraday Cups) Mass_Separation->Detection Data_Acquisition Measure Ion Currents Detection->Data_Acquisition Ratio_Calculation Calculate Isotope Ratios Data_Acquisition->Ratio_Calculation Final_Result Determine Isotopic Abundance & Mass Ratio_Calculation->Final_Result

Conceptual Workflow for TIMS Analysis of Barium Isotopes.
Determination of Nuclear Spin

The nuclear spin of an isotope is determined experimentally through spectroscopic methods. For even-even nuclei (those with an even number of protons and an even number of neutrons) like this compound, the nuclear spin is predicted and observed to be zero. This is due to the pairing of nucleons within the nucleus, which results in a cancellation of their individual angular momenta. While this compound itself is NMR-inactive due to its zero spin, other barium isotopes like ¹³⁵Ba and ¹³⁷Ba are NMR-active and can be studied using this technique.

Applications in Research and Development

While often considered in the context of the properties of natural barium, enriched this compound has specific applications:

  • Nuclear Physics Research : It is used in studies of neutron capture processes, which are important in understanding stellar nucleosynthesis.[2][4]

  • Radionuclide Production : this compound can be used as a target material in particle accelerators for the production of other radioisotopes for medical and industrial applications.[2][4]

  • Tracer Studies : In geochemistry and environmental science, the isotopic ratios of barium, including this compound, are used as tracers for processes such as ocean circulation and sediment transport.

Conclusion

This compound is a stable, abundant isotope whose properties are integral to the chemistry of barium. Its nuclear stability, a result of its magic number of neutrons, and its atomic structure, characteristic of an alkaline earth metal, define its physical and chemical behavior. The precise measurement of its properties through advanced techniques like mass spectrometry provides fundamental data crucial for various scientific disciplines. A thorough understanding of the properties of this compound is essential for researchers working with barium-containing materials in fields ranging from nuclear physics to pharmaceutical development.

References

A Technical Guide to the Atomic Structure and Electron Configuration of Barium-138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the atomic structure and electron configuration of Barium-138 (¹³⁸Ba), the most abundant stable isotope of barium. The information herein is intended to serve as a foundational reference for professionals in scientific research and development.

Core Atomic Properties of this compound

Barium (Ba) is an alkaline earth metal with the atomic number 56. The isotope this compound is distinguished by its specific neutron count, which contributes to its atomic mass. As a stable, naturally occurring isotope, it is of significant interest in various scientific fields. This compound is particularly noted for its use in studies of neutron capture processes in stars and as a tracer for liquid flow.[1][2]

The fundamental atomic characteristics of this compound are summarized in the table below.

PropertyValueReference
Atomic Number (Z) 56[1][2][3]
Mass Number (A) 138[1][2][3]
Protons 56[1][2][3]
Neutrons 82[1][2][3]
Electrons (in a neutral atom) 56[1][2][3]
Natural Abundance ~71.7%[1][4][5][6][7]
Atomic Mass (amu) 137.9052472[1][2]
Stability Stable[1][2][4][5]

Electron Configuration

The arrangement of electrons in an atom's orbitals dictates its chemical behavior. For a neutral Barium atom, all 56 electrons are distributed among various energy levels and subshells according to the Aufbau principle.

The full electron configuration for Barium is:

1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 6s²

For convenience, this is often represented in a condensed format using the preceding noble gas, Xenon (Xe), as a baseline:

[Xe] 6s²

This configuration indicates that Barium has two valence electrons in its outermost shell (the 6s orbital), which are readily lost to form a Ba²⁺ cation. This divalent nature is a hallmark of the alkaline earth metals and is central to the element's reactivity and the formation of its compounds.

Visualization of Atomic Structure

The logical relationship between the subatomic particles and the electron shells of a neutral this compound atom can be visualized. The central nucleus contains the protons and neutrons, which account for nearly all the atom's mass. This is surrounded by electron shells, each containing a specific number of electrons.

Barium138_Atomic_Structure This compound Atomic Structure cluster_nucleus Nucleus (¹³⁸Ba) cluster_shells Electron Shells (56 Electrons) Protons 56 Protons Neutrons 82 Neutrons Shell1 Shell 1 (K): 2 e⁻ Protons->Shell1 Binds Shell2 Shell 2 (L): 8 e⁻ Shell3 Shell 3 (M): 18 e⁻ Shell4 Shell 4 (N): 18 e⁻ Shell5 Shell 5 (O): 8 e⁻ Shell6 Shell 6 (P): 2 e⁻

This compound Atomic Structure Diagram

Experimental Protocols for Determination

The atomic structure and electron configuration of elements and their isotopes are determined through sophisticated experimental techniques.

Isotopic Mass and Abundance: Isotope Ratio Mass Spectrometry (IRMS)

The precise mass of this compound and its high natural abundance are determined using Isotope Ratio Mass Spectrometry (IRMS).[8][9][10][11] This technique provides exceptionally precise measurements of the isotopic composition of a sample.

Methodology:

  • Sample Ionization: A purified sample of Barium is introduced into the mass spectrometer, where it is vaporized and then ionized, typically by a high-energy electron beam. This process creates a stream of positively charged Barium ions (e.g., Ba⁺).

  • Acceleration: The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.

  • Deflection: The accelerated ion beam then passes through a strong magnetic field. The magnetic field deflects the ions into curved paths. The radius of this curvature is dependent on the mass-to-charge ratio (m/z) of the ion; heavier isotopes like ¹³⁸Ba are deflected less than lighter isotopes.

  • Detection: A detector, such as a Faraday cup, is positioned to measure the number of ions for each specific mass-to-charge ratio.[9] The intensity of the ion current at each mass provides the relative abundance of that isotope.[12]

The workflow for this experimental protocol can be visualized as follows:

IRMS_Workflow IRMS Experimental Workflow Sample Barium Sample IonSource Ionization Source (Electron Beam) Sample->IonSource Accelerator Acceleration (Electric Field) IonSource->Accelerator Magnet Magnetic Sector (Deflection) Accelerator->Magnet Detector Detector (Faraday Cups) Magnet->Detector Separation by Mass Output Mass Spectrum (Abundance vs. m/z) Detector->Output

Workflow for Isotope Ratio Mass Spectrometry
Electron Configuration: X-ray Photoelectron Spectroscopy (XPS)

While the electron configuration is predicted by quantum mechanical principles, it is experimentally verified using techniques like X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA).[13][14][15] XPS is a surface-sensitive technique that measures the binding energies of electrons in an atom, providing direct evidence for the occupancy of electron shells and subshells.[13][16]

Methodology:

  • X-ray Irradiation: The Barium sample is placed in an ultra-high vacuum and irradiated with a monochromatic beam of X-rays of a known energy (hν).

  • Photoelectric Effect: The X-ray photons have sufficient energy to eject core-level and valence electrons from the Barium atoms.[17]

  • Electron Energy Analysis: The kinetic energy (KE) of these ejected photoelectrons is measured by an electron energy analyzer.

  • Binding Energy Calculation: The binding energy (BE) of each electron is then calculated using the equation: BE = hν - KE .

  • Spectral Analysis: The resulting spectrum is a plot of the number of detected electrons versus their binding energy. Each element produces a unique set of peaks at characteristic binding energies corresponding to its specific electron orbitals (1s, 2s, 2p, etc.).[13] The intensity of these peaks is proportional to the number of atoms of that element in the sample volume. The distinct binding energies for each orbital confirm the electron configuration of Barium.

References

Isotopic Composition of Natural Barium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic composition of natural barium, detailing its fundamental properties, the analytical methodologies used for its determination, and its diverse applications. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development who require a deep understanding of barium isotopes.

Isotopic Abundance of Natural Barium

Natural barium is a composite of seven isotopes, six of which are stable and one, ¹³⁰Ba, which is a primordially radioactive nuclide with an exceptionally long half-life. The isotopic composition of natural barium is dominated by its heavier isotopes, with ¹³⁸Ba being the most abundant. The standard atomic weight of barium is 137.327(7) u.[1]

The following table summarizes the key properties of the naturally occurring isotopes of barium:

IsotopeMass Number (A)Relative Atomic Mass (u)[1]Natural Abundance (mole fraction)[1]
¹³⁰Ba130129.9063207(28)0.00106(1)
¹³²Ba132131.9050611(11)0.00101(1)
¹³⁴Ba134133.90450818(30)0.02417(18)
¹³⁵Ba135134.90568838(29)0.06592(12)
¹³⁶Ba136135.90457573(29)0.07854(24)
¹³⁷Ba137136.90582714(30)0.11232(24)
¹³⁸Ba138137.90524700(31)0.71698(42)

Experimental Protocols for Isotopic Analysis

The precise and accurate determination of barium's isotopic composition is critical for its various applications. The primary techniques employed for this purpose are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS).

Sample Preparation and Chemical Separation

Prior to isotopic analysis by either MC-ICP-MS or TIMS, barium must be chemically separated and purified from the sample matrix.[2] This is a crucial step to eliminate isobaric interferences (elements with isotopes of the same mass as barium isotopes, such as Xenon, Lanthanum, and Cerium) and matrix effects that can compromise the accuracy of the measurements.[2]

A common procedure for the chemical separation of barium involves the following steps:

  • Sample Digestion: The sample material (e.g., rock, soil, biological tissue) is completely dissolved using a combination of strong acids, such as hydrofluoric (HF) and nitric acid (HNO₃).[3]

  • Ion Exchange Chromatography: The resulting solution is then passed through a column containing a cation exchange resin (e.g., AG50W-X12).[1][3] By using a specific sequence of acid eluents, barium can be selectively separated from other elements in the sample.[4]

  • Purity Check: The purified barium fraction is analyzed to ensure the complete removal of interfering elements.

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is a powerful technique for high-precision isotope ratio measurements.[5]

Principle: A liquid sample containing the purified barium is introduced into a high-temperature argon plasma, which ionizes the barium atoms. The resulting ions are then accelerated into a magnetic sector mass analyzer, where they are separated based on their mass-to-charge ratio. The ion beams of the different barium isotopes are simultaneously collected by multiple Faraday cups, allowing for the precise measurement of their ratios.[5]

Typical Protocol:

  • Sample Introduction: The purified barium solution is introduced into the ICP-MS system, typically using a desolvating nebulizer to enhance sensitivity.[2]

  • Ionization: The sample is ionized in an argon plasma at approximately 6000-10000 K.[6]

  • Mass Analysis: The ions are separated by a magnetic field.

  • Detection: The ion beams of ¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, and ¹³⁸Ba are simultaneously measured in Faraday cups.[2]

  • Mass Bias Correction: Instrumental mass bias, a phenomenon that favors the transmission of heavier isotopes, is corrected for using a standard-sample bracketing method with a certified reference material (e.g., NIST SRM 3104a) or a double-spike technique.[1][4]

Thermal Ionization Mass Spectrometry (TIMS)

TIMS is another high-precision technique for isotopic analysis.

Principle: A purified barium sample is loaded onto a metal filament (typically rhenium).[7] The filament is heated, causing the barium to ionize. The resulting ions are then accelerated and separated by a magnetic field before being detected.

Typical Protocol:

  • Sample Loading: A small amount of the purified barium solution, often with an emission enhancer like phosphoric acid, is loaded onto a rhenium filament.[7]

  • Ionization: The filament is heated in a high-vacuum source chamber to produce thermal ions.

  • Mass Analysis and Detection: The ions are accelerated, separated by mass, and detected.

  • Fractionation Correction: Isotope fractionation during analysis is typically corrected for using a double-spike method, where a known amount of an artificially enriched isotopic mixture (e.g., ¹³⁰Ba-¹³⁵Ba) is added to the sample before chemical separation.[8][9]

Visualizations

Experimental Workflow for Barium Isotope Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_data Data Processing Sample Sample Material (Rock, Water, Biological) Digestion Acid Digestion Sample->Digestion Separation Ion Exchange Chromatography Digestion->Separation Purified Purified Ba Solution Separation->Purified MC_ICP_MS MC-ICP-MS Purified->MC_ICP_MS Introduction TIMS DS-TIMS Purified->TIMS Loading Correction Mass Bias/ Fractionation Correction MC_ICP_MS->Correction TIMS->Correction Results Isotope Ratios (δ¹³⁸/¹³⁴Ba) Correction->Results applications cluster_geo Geochemical Tracers cluster_cosmo Cosmochemical Studies cluster_env Environmental Tracers cluster_drug Pharmacokinetics Ba_Isotopes Barium Isotopes Geochemistry Geochemistry Ba_Isotopes->Geochemistry Cosmochemistry Cosmochemistry Ba_Isotopes->Cosmochemistry Environmental Environmental Science Ba_Isotopes->Environmental DrugDev Drug Development Ba_Isotopes->DrugDev Ocean Ocean Circulation Geochemistry->Ocean Paleo Paleoceanography Geochemistry->Paleo Fluid Magmatic & Hydrothermal Fluid Tracing Geochemistry->Fluid Meteorites Meteorite Analysis Cosmochemistry->Meteorites SolarSystem Early Solar System Heterogeneity Cosmochemistry->SolarSystem Nutrient Nutrient Cycling Environmental->Nutrient Water Water Mass Mixing Environmental->Water Metabolism Metabolic Studies DrugDev->Metabolism Bioavailability Bioavailability DrugDev->Bioavailability fractionation_cycle cluster_surface Surface Ocean cluster_deep Deep Ocean Seawater Seawater (Dissolved Ba) Barite_Precip Barite (BaSO₄) Precipitation Seawater->Barite_Precip Biological Productivity Light_Ba Enrichment of Lighter Isotopes (e.g., ¹³⁴Ba) in Barite Barite_Precip->Light_Ba Barite_Diss Barite Dissolution Barite_Precip->Barite_Diss Sinking Particulate Matter Heavy_Ba Enrichment of Heavier Isotopes (e.g., ¹³⁸Ba) in Residual Seawater Barite_Precip->Heavy_Ba Fractionation Effect Barite_Diss->Seawater Remineralization

References

Methodological & Application

Application Notes: Barium-138 as a Tracer in Geological Processes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium-138 (¹³⁸Ba), the most abundant stable isotope of barium, serves as a powerful tracer in a variety of geological and environmental processes.[1][2] Variations in the isotopic composition of barium, typically expressed as δ¹³⁸/¹³⁴Ba, arise from mass-dependent fractionation during physical, chemical, and biological processes. These fractionations provide valuable insights into magmatic differentiation, fluid-rock interactions, ocean circulation, paleoproductivity, and continental weathering. The geochemistry of barium is often used to study igneous processes and fluid-melt interaction in subduction zones and granitic environments.[3]

Key Applications

  • Tracing Magmatic-Hydrothermal Transitions: The isotopic composition of barium can be used to distinguish between different stages of granitic magmatism and to identify the transition from magmatic to hydrothermal systems.[4][5] During the early stages of felsic magma differentiation, the δ¹³⁸/¹³⁴Ba of the residual melt remains relatively constant.[3] However, the exsolution of fluids, which are typically enriched in lighter Ba isotopes, can lead to a significant decrease in the δ¹³⁸/¹³⁴Ba of highly differentiated granites and pegmatites.[3] This makes δ¹³⁸/¹³⁴Ba a sensitive tracer for fluid exsolution and interaction with magmas.[3]

  • Paleoceanography and Ocean Circulation: Barium isotopes have emerged as a valuable tool for reconstructing past ocean circulation and biogeochemical cycles.[6][7][8] In the modern ocean, variations in δ¹³⁸Ba are primarily driven by the cycling of barite (BaSO₄), which preferentially incorporates lighter Ba isotopes.[6][9] This process leaves the residual seawater enriched in heavier isotopes.[6][9] The formation and dissolution of barite are linked to marine biological productivity and organic matter degradation.[7][10] Therefore, the δ¹³⁸Ba recorded in marine sediments, such as barite and carbonates, can provide information on past changes in ocean productivity, water mass mixing, and deep-ocean circulation.[6][11]

  • Continental Weathering and Riverine Fluxes: The isotopic composition of barium in river water can be used to trace weathering processes and quantify the contribution of different sources to the dissolved load of rivers. Biological cycling of barium in terrestrial ecosystems can significantly influence the δ¹³⁸Ba of dissolved barium in rivers.[12] Studies in river basins, like the Amazon, have shown that the δ¹³⁸Ba of the dissolved load is distinct from the parent silicate rocks, indicating fractionation by biological uptake and the formation of secondary soil minerals.[12]

Quantitative Data Summary

Table 1: Barium Isotope Fractionation in Geological Materials

Geological Materialδ¹³⁸/¹³⁴Ba Range (‰)Mean δ¹³⁸/¹³⁴Ba (‰)Geological ProcessReference
Metaluminous Granites-0.09 to +0.05-0.02Magmatic fractionation[4]
Peralkaline Granites-0.60 to +0.11-0.20Fluid-fluxing and re-melting[4]
Leucogranites (Himalayan)-1.32 to +0.12-Fluid activity during formation[4]
Witherite (BaCO₃)-0.15 to -0.23-Precipitation from aqueous solution[4][13]
Barite (BaSO₄)-0.28 to -0.35-Precipitation from aqueous solution[4][13]
Marine Biogenic CarbonatesEnriched in heavy isotopes-Ba uptake from seawater[4]
Sinking Particulate Ba (Marine)-+0.09 ± 0.06Barite precipitation[6]
Deep Ocean Water (AABW)-0.26 ± 0.03Water mass signature[11]

Experimental Protocols

Protocol 1: Sample Preparation for Barium Isotope Analysis of Silicate Rocks

This protocol outlines the digestion of silicate rock samples for Ba isotope analysis.

Materials:

  • Rock powder (homogenized)

  • Concentrated hydrofluoric acid (HF)

  • Concentrated nitric acid (HNO₃)

  • Concentrated hydrochloric acid (HCl)

  • Perchloric acid (HClO₄)

  • Savillex® PFA vials

  • Hot plate

  • Centrifuge

Procedure:

  • Accurately weigh approximately 50-100 mg of the rock powder into a clean Savillex® vial.

  • Add 2 mL of concentrated HF and 1 mL of concentrated HNO₃ to the vial.

  • Seal the vial and place it on a hot plate at 120°C for 48 hours to ensure complete digestion.

  • After cooling, open the vial and evaporate the solution to dryness on the hot plate at 80°C.

  • Add 1 mL of concentrated HNO₃ and 0.5 mL of HClO₄ and evaporate to dryness again to remove any remaining fluorides.

  • Dissolve the residue in 2 mL of 6 M HCl. The sample is now ready for column chromatography.

Protocol 2: Barium Separation using Cation Exchange Chromatography

This protocol describes the separation of Ba from the sample matrix using a cation exchange resin. This is a crucial step to eliminate isobaric interferences (e.g., from Lanthanum and Cerium) and matrix effects during mass spectrometric analysis.[14]

Materials:

  • Cation exchange resin (e.g., Bio-Rad AG50W-X8, 200-400 mesh)

  • Chromatography columns

  • 2.5 M HCl

  • 3 M HNO₃

  • Collection vials

Procedure:

  • Prepare the chromatography columns by loading them with a slurry of the cation exchange resin.

  • Condition the resin by passing 5 mL of 6 M HCl followed by 5 mL of ultrapure water through the column.

  • Load the dissolved rock sample (from Protocol 1) onto the column.

  • Elute the matrix elements with 10 mL of 2.5 M HCl. Discard this fraction.

  • Elute Barium with 5 mL of 3 M HNO₃ into a clean collection vial.

  • Evaporate the collected Ba fraction to dryness and redissolve in a small volume of dilute HNO₃ (e.g., 2%) for analysis.

Protocol 3: Barium Isotope Measurement by MC-ICP-MS

This protocol outlines the measurement of Ba isotope ratios using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

Instrumentation:

  • MC-ICP-MS (e.g., Neptune XT)

  • Sample introduction system (e.g., desolvating nebulizer)

Procedure:

  • Introduce the purified Ba sample solution into the MC-ICP-MS.

  • Measure the ion beams of the stable Ba isotopes (¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, ¹³⁸Ba) simultaneously in different Faraday cups.

  • Correct for instrumental mass bias using a standard-sample bracketing method with a known Ba isotope standard (e.g., NIST SRM 3104a).

  • Monitor for and correct any potential isobaric interferences from La and Ce.[14]

  • The Ba isotope composition is reported in delta notation (δ¹³⁸/¹³⁴Ba) in per mil (‰) relative to the standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Barium Separation cluster_analysis Isotope Analysis cluster_data Data Processing Rock_Sample Geological Sample (e.g., Rock Powder) Digestion Acid Digestion Rock_Sample->Digestion HF + HNO₃ Column_Chromatography Cation Exchange Chromatography Digestion->Column_Chromatography MC_ICP_MS MC-ICP-MS Analysis Column_Chromatography->MC_ICP_MS Purified Ba Data_Analysis δ¹³⁸/¹³⁴Ba Calculation MC_ICP_MS->Data_Analysis

Caption: Experimental workflow for this compound isotope analysis.

Barium_Cycle_Ocean cluster_surface Surface Ocean cluster_deep Deep Ocean Surface_Seawater Surface Seawater (Enriched in ¹³⁸Ba) Biological_Uptake Biological Uptake & Barite Precipitation Surface_Seawater->Biological_Uptake Preferential uptake of lighter Ba isotopes Sinking_Particles Sinking Organic Matter & Barite (Enriched in lighter Ba) Biological_Uptake->Sinking_Particles Sinking Remineralization Remineralization Sinking_Particles->Remineralization Sediment Sediment Record (Preserves δ¹³⁸Ba signal) Sinking_Particles->Sediment Deep_Seawater Deep Seawater (Enriched in lighter Ba) Deep_Seawater->Surface_Seawater Upwelling Remineralization->Deep_Seawater Release of light Ba

Caption: Simplified oceanic barium isotope cycle.

References

Application Notes and Protocols for Geological Dating Using the ¹³⁸La-¹³⁸Ba Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lanthanum-Barium (La-Ba) radiometric dating method is a valuable tool for determining the age of geological samples, particularly those rich in potassium and rare earth elements. This technique is based on the radioactive decay of Lanthanum-138 (¹³⁸La) to Barium-138 (¹³⁸Ba). Due to the very long half-life of ¹³⁸La, this method is suitable for dating ancient rocks and minerals, providing insights into geological processes that occurred over billions of years. This document provides detailed application notes and experimental protocols for the successful implementation of the La-Ba geochronological system.

Principle of the ¹³⁸La-¹³⁸Ba Dating Method

The La-Ba dating method relies on the branched decay of the naturally occurring radioactive isotope ¹³⁸La. A portion of ¹³⁸La atoms decays to the stable daughter isotope ¹³⁸Ba via electron capture, while the remainder decays to Cerium-138 (¹³⁸Ce) through beta decay. For the purpose of La-Ba dating, only the decay to ¹³⁸Ba is utilized.

The age of a geological sample can be calculated by measuring the concentrations of the parent isotope (¹³⁸La) and the radiogenic daughter isotope (¹³⁸Ba). The relationship is described by the isochron equation, which requires the analysis of multiple minerals or whole-rock samples from the same geological unit.

Applications in Geochronology

The La-Ba dating method is particularly applicable to:

  • Potassium-rich minerals: Minerals such as K-feldspar and biotite are often suitable for La-Ba dating due to the substitution of potassium by lanthanum and barium in their crystal lattices.

  • Rare Earth Element (REE) minerals: The mineral bastnaesite, a fluorocarbonate of rare earth elements, has been successfully dated using the La-Ba method.

  • Igneous and Metamorphic Rocks: This method can be used to determine the crystallization age of igneous rocks and the timing of metamorphic events.

Data Presentation

The following tables summarize key quantitative data relevant to the ¹³⁸La-¹³⁸Ba dating method.

Table 1: Isotopic Abundances and Half-Life of Lanthanum-138

ParameterValueReference
Natural Abundance of ¹³⁸La0.089%
Natural Abundance of ¹³⁹La99.911%
Half-life of ¹³⁸La (t½)1.03 x 10¹¹ years[1]
Decay Constant (λ) of ¹³⁸La6.73 x 10⁻¹² yr⁻¹
Decay Mode to ¹³⁸BaElectron Capture
Decay Mode to ¹³⁸CeBeta Decay

Table 2: Typical Lanthanum and Barium Concentrations in Relevant Minerals

MineralLanthanum (La) Concentration (ppm)Barium (Ba) Concentration (ppm)
K-Feldspar (Microcline)10 - 100100 - >4000[2]
Biotite10 - 200100 - >1700[3]
Bastnaesite330,000 (33%)Variable, often low

Experimental Protocols

The following is a generalized protocol for ¹³⁸La-¹³⁸Ba dating of geological samples. The specific details may need to be optimized based on the sample type and the available instrumentation.

Sample Preparation
  • Mineral Separation: Crush and sieve the rock sample to an appropriate grain size. Separate the target minerals (e.g., K-feldspar, biotite, bastnaesite) using standard mineral separation techniques such as magnetic separation and heavy liquids.

  • Sample Cleaning: Clean the separated mineral fractions with ultrapure water and appropriate acids to remove any surface contamination.

  • Sample Dissolution: Accurately weigh the cleaned mineral separates and dissolve them in a mixture of high-purity hydrofluoric (HF) and nitric (HNO₃) acids in a clean Teflon beaker.

Chemical Separation of Lanthanum and Barium

A robust chemical separation is crucial to isolate La and Ba from the sample matrix and from each other to avoid isobaric interferences during mass spectrometric analysis. A single-column cation exchange chromatography is often employed.[4][5]

  • Column Preparation: Prepare a column with a cation exchange resin (e.g., AG50W-X8).

  • Sample Loading: Load the dissolved sample solution onto the column.

  • Elution of Matrix Elements: Elute the major matrix elements using hydrochloric acid (HCl).

  • Elution of Lanthanum and Barium: Sequentially elute Lanthanum and Barium using different concentrations of nitric acid (HNO₃). The exact acid concentrations and volumes should be calibrated for the specific resin and column setup.

Isotopic Analysis by MC-ICP-MS

The isotopic compositions of Lanthanum and Barium are determined using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

  • Instrument Calibration: Calibrate the MC-ICP-MS using standard solutions of known isotopic composition.

  • Sample Introduction: Introduce the purified Lanthanum and Barium fractions into the plasma source.

  • Data Acquisition: Measure the ion beams of the relevant isotopes (e.g., ¹³⁸La, ¹³⁹La, ¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, ¹³⁸Ba) simultaneously using Faraday collectors.

  • Data Correction: Correct the measured isotope ratios for mass fractionation and any potential isobaric interferences.

Age Calculation

The age of the sample is determined by constructing an isochron diagram. This involves plotting the measured ¹³⁸Ba/¹³⁶Ba ratios against the ¹³⁸La/¹³⁶Ba ratios for a suite of co-genetic samples (i.e., different minerals from the same rock or several whole-rock samples from the same igneous body). The age is calculated from the slope of the resulting isochron.

Mandatory Visualizations

Decay_Scheme 138La 138La 138Ba 138Ba 138La->138Ba Electron Capture (EC) ~66% 138Ce 138Ce 138La->138Ce Beta Decay (β⁻) ~34%

Caption: Branched decay scheme of Lanthanum-138.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_chem_sep Chemical Separation cluster_analysis Isotopic Analysis cluster_data_analysis Data Analysis Rock_Sample Rock_Sample Crushing_Sieving Crushing_Sieving Rock_Sample->Crushing_Sieving Mineral_Separation Mineral_Separation Crushing_Sieving->Mineral_Separation Sample_Cleaning Sample_Cleaning Mineral_Separation->Sample_Cleaning Sample_Dissolution Sample_Dissolution Sample_Cleaning->Sample_Dissolution Cation_Exchange_Chromatography Cation_Exchange_Chromatography Sample_Dissolution->Cation_Exchange_Chromatography Elution_Matrix Elution_Matrix Cation_Exchange_Chromatography->Elution_Matrix Elution_La_Ba Elution_La_Ba Elution_Matrix->Elution_La_Ba MC_ICP_MS MC_ICP_MS Elution_La_Ba->MC_ICP_MS Data_Acquisition Data_Acquisition MC_ICP_MS->Data_Acquisition Isochron_Construction Isochron_Construction Data_Acquisition->Isochron_Construction Age_Calculation Age_Calculation Isochron_Construction->Age_Calculation

Caption: Experimental workflow for La-Ba geochronology.

References

Application Notes and Protocols for Barium-138 in Astrophysics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of Barium-138 (¹³⁸Ba) in modern astrophysics. This stable isotope serves as a crucial tracer for understanding the nucleosynthesis of heavy elements, the chemical evolution of galaxies, and the characterization of stellar populations. The following sections detail the theoretical background, experimental protocols, and data analysis techniques employed in the study of ¹³⁸Ba in astrophysical contexts.

Application: Tracing s-Process Nucleosynthesis

This compound is predominantly synthesized through the slow neutron-capture process (s-process) in asymptotic giant branch (AGB) stars.[1][2] Its abundance, particularly in relation to other barium isotopes and elements, provides a clean diagnostic for the efficiency and physical conditions of the s-process in stellar interiors. The s-process involves a sequence of neutron captures on seed nuclei, primarily iron, followed by beta decays if the newly formed isotope is unstable.[1][2] The abundance of ¹³⁸Ba is a key observable for constraining theoretical models of stellar evolution and nucleosynthesis.[3][4]

Key Nuclear Reactions

The production of ¹³⁸Ba in AGB stars is the culmination of a series of neutron captures and beta decays. The primary neutron sources are the ¹³C(α,n)¹⁶O and ²²Ne(α,n)²⁵Mg reactions.[3] The s-process path leading to ¹³⁸Ba involves the following key steps:

  • Seed Nuclei: Iron-peak elements present in the star's initial composition.

  • Neutron Capture Chain: A sequence of neutron captures starting from lighter elements, progressively building up to heavier isotopes.

  • Magic Neutron Number: ¹³⁸Ba has a magic neutron number of 82, which results in a very small neutron capture cross-section.[5] This "bottleneck" in the s-process path leads to an accumulation of ¹³⁸Ba, making it one of the most abundant s-process isotopes.[5]

Logical Pathway for s-Process Nucleosynthesis of ¹³⁸Ba

s_process_pathway cluster_Ba s-process path around Barium Fe_seed Iron Seed Nuclei Neutron_capture1 Neutron Captures & β-decays Fe_seed->Neutron_capture1 Sr_Y_Zr Sr, Y, Zr (First s-process peak) Neutron_capture1->Sr_Y_Zr Neutron_capture2 Further Neutron Captures & β-decays Sr_Y_Zr->Neutron_capture2 Ba_isotopes Barium Isotopes Neutron_capture2->Ba_isotopes Cs133 ¹³³Cs n_capture_Cs133 n-capture Cs133->n_capture_Cs133 Cs134 ¹³⁴Cs n_capture_Cs133->Cs134 beta_decay_Cs134 β-decay Cs134->beta_decay_Cs134 Ba134 ¹³⁴Ba beta_decay_Cs134->Ba134 n_capture_Ba134 n-capture Ba134->n_capture_Ba134 Ba135 ¹³⁵Ba n_capture_Ba134->Ba135 n_capture_Ba135 n-capture Ba135->n_capture_Ba135 Ba136 ¹³⁶Ba n_capture_Ba135->Ba136 n_capture_Ba136 n-capture Ba136->n_capture_Ba136 Ba137 ¹³⁷Ba n_capture_Ba136->Ba137 n_capture_Ba137 n-capture Ba137->n_capture_Ba137 Ba138 ¹³⁸Ba (Magic N=82) n_capture_Ba137->Ba138

Caption: Simplified s-process pathway leading to the formation of ¹³⁸Ba.

Application: Probing Galactic Chemical Evolution

The abundance of ¹³⁸Ba in stars of different ages and metallicities serves as a powerful tracer of the chemical enrichment history of the Milky Way and other galaxies.[6][7] By analyzing the [Ba/Fe] ratio in stellar populations, astronomers can reconstruct the timeline of s-process element production and its contribution to the interstellar medium over cosmic time.[6]

Quantitative Data: Barium Isotopic Ratios in Stellar Populations

The relative contributions of the s-process and the rapid neutron-capture process (r-process) to the total barium abundance can be disentangled by measuring the isotopic fractions. The odd isotopes of barium (¹³⁵Ba and ¹³⁷Ba) have a more significant contribution from the r-process compared to the even isotopes.

Stellar PopulationMetallicity ([Fe/H])Odd Isotope Fraction (f_odd)s-process Contribution (%)r-process Contribution (%)Reference
Solar System0.0~0.18~82~18[8]
Thin Disk Stars-0.5 to +0.3VariesHighLow[9]
Thick Disk Stars-1.0 to -0.4Higher than solarLower than solarHigher than solar[9]
Halo Stars< -1.0Significantly higher than solarLowHigh[10]
Barium StarsVariableLowVery High (>90)Low[8]

Experimental Protocol: Determination of ¹³⁸Ba Abundance from Stellar Spectra

The primary method for determining the abundance of ¹³⁸Ba in stars is through high-resolution spectroscopy. This involves capturing the star's light, dispersing it into a spectrum, and analyzing the absorption lines of barium.

Observational Setup
  • Telescope: A large-aperture telescope equipped with a high-resolution echelle spectrograph.

  • Spectrograph: Capable of achieving a resolving power (R = λ/Δλ) of at least 40,000 to resolve the isotopic and hyperfine structure of barium lines.

  • Detector: A sensitive CCD detector to record the stellar spectrum with a high signal-to-noise ratio (S/N > 100).

Data Reduction and Analysis Workflow

stellar_spectroscopy_workflow Observation Stellar Observation (High-Resolution Spectroscopy) Data_Reduction Data Reduction (Bias, Flat, Wavelength Calibration) Observation->Data_Reduction Spectrum_Normalization Spectrum Normalization Data_Reduction->Spectrum_Normalization Stellar_Parameters Determine Stellar Parameters (Teff, log g, [Fe/H], vmic) Spectrum_Normalization->Stellar_Parameters Comparison Compare Synthetic and Observed Spectra (χ² minimization) Spectrum_Normalization->Comparison Model_Atmosphere Construct Model Atmosphere Stellar_Parameters->Model_Atmosphere Synthetic_Spectrum Generate Synthetic Spectra (Varying Ba abundance and isotopic fractions) Model_Atmosphere->Synthetic_Spectrum Line_List Compile Barium Line List (including isotopic shifts and HFS) Line_List->Synthetic_Spectrum Synthetic_Spectrum->Comparison Abundance_Determination Derive Barium Abundance and Isotopic Ratios Comparison->Abundance_Determination

Caption: Workflow for determining barium abundance from stellar spectra.

Detailed Methodological Steps
  • Observation: Obtain high-resolution spectra of the target star covering the wavelength regions of key Ba II lines (e.g., 4554 Å, 4934 Å, 5853 Å, 6141 Å, and 6496 Å).

  • Data Reduction: Process the raw spectral data to remove instrumental signatures. This includes bias subtraction, flat-fielding, and wavelength calibration using arc lamp spectra.

  • Spectrum Normalization: Normalize the stellar continuum to unity to accurately measure the strength of absorption lines.

  • Stellar Parameter Determination: Determine the star's effective temperature (Teff), surface gravity (log g), metallicity ([Fe/H]), and microturbulent velocity (vmic) by analyzing the equivalent widths of a set of unblended iron lines (Fe I and Fe II).[1][8]

  • Model Atmosphere Construction: Generate a model stellar atmosphere based on the derived stellar parameters using codes such as ATLAS or MARCS.

  • Barium Line List Compilation: Create a detailed line list for the barium transitions of interest. This must include the wavelengths and oscillator strengths for each isotope (¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, ¹³⁸Ba) and the hyperfine splitting (HFS) components for the odd isotopes.

  • Synthetic Spectrum Generation: Use a spectral synthesis code (e.g., MOOG, Turbospectrum) to generate theoretical spectra based on the model atmosphere and line list. The free parameters are the total barium abundance and the fractional abundances of the isotopes.

  • Spectral Fitting: Compare the synthetic spectra to the observed spectrum and find the best-fit parameters by minimizing the chi-squared (χ²) value. This yields the barium abundance and the isotopic fractions.[11]

  • Error Analysis: Perform a thorough error analysis by considering uncertainties in the stellar parameters, atomic data, and the spectral fitting process.

Application: Constraining Neutron Capture Cross Sections

Accurate measurements of the neutron capture cross-sections of barium isotopes are essential for validating and refining s-process nucleosynthesis models.[12] These experiments are typically performed in terrestrial laboratories using particle accelerators.

Experimental Protocol: Neutron Capture Cross-Section Measurement
  • Sample Preparation: Prepare a highly enriched sample of the barium isotope of interest (e.g., ¹³⁷Ba to produce ¹³⁸Ba).

  • Neutron Beam Production: Generate a neutron beam with a well-defined energy distribution using a particle accelerator, for example, through the ⁷Li(p,n)⁷Be reaction.

  • Irradiation: Irradiate the barium sample with the neutron beam.

  • Detection of Capture Events: Use a detector array, such as a 4π BaF₂ detector, to register the prompt gamma rays emitted following a neutron capture event.[12][13]

  • Data Acquisition: Record the time-of-flight of the neutrons and the energy of the emitted gamma rays to determine the neutron energy and identify capture events.

  • Cross-Section Calculation: Calculate the neutron capture cross-section as a function of neutron energy based on the number of detected capture events, the neutron flux, and the number of target nuclei.

Quantitative Data: Maxwellian-Averaged Neutron Capture Cross Sections (MACS)

The astrophysically relevant quantity is the Maxwellian-averaged cross-section, which is the cross-section averaged over the thermal energy distribution of neutrons in a stellar interior.

IsotopeMACS at 30 keV (mb)Uncertainty (mb)Reference
¹³⁴Ba36.3± 1.5[12]
¹³⁵Ba78.1± 2.9[12]
¹³⁶Ba10.1± 0.4[12]
¹³⁷Ba23.5± 0.9[12]

These precise measurements are crucial for calculating the production of ¹³⁸Ba in stellar models and for interpreting the observed abundances in stars.[12]

References

Application Notes and Protocols for MC-ICP-MS Analysis of Barium-138 Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a powerful analytical technique for high-precision isotope ratio measurements. This document provides a detailed application note and protocol for the analysis of Barium-138 (¹³⁸Ba) isotopes. Barium has seven stable isotopes, with ¹³⁸Ba being the most abundant at approximately 71.7%.[1] Precise measurement of ¹³⁸Ba isotope ratios is crucial in various fields, including geochemistry, environmental science, and potentially in drug development as a tracer. These protocols outline methods for sample preparation, instrumental analysis, and data reduction to achieve high-precision and accurate ¹³⁸Ba isotopic data.

Core Principles

The accurate determination of barium isotope ratios by MC-ICP-MS requires several critical steps:

  • Sample Purification: Barium must be chromatographically separated from the sample matrix to avoid isobaric interferences (e.g., from Xenon, Lanthanum, and Cerium) and matrix-induced mass bias effects.[2][3]

  • Instrumental Mass Bias Correction: The instrument itself introduces mass discrimination, which must be corrected for. Common methods include sample-standard bracketing (SSB) and double-spike (DS) techniques.[1][4][5]

  • High-Resolution Analysis: Utilizing high-resolution settings on the MC-ICP-MS can help to resolve some isobaric interferences.

Experimental Protocols

Sample Preparation and Barium Purification

This protocol is adapted from methodologies described for the analysis of geological and carbonate samples.[1][4][5]

Reagents and Materials:

  • Cation exchange resin (e.g., AG50W-X12, 200-400 mesh).[1][4][6][7]

  • Hydrochloric acid (HCl), high purity.

  • Nitric acid (HNO₃), high purity.

  • Milli-Q water.

  • Chromatography columns.

Procedure:

  • Sample Digestion: For solid samples, an appropriate acid digestion or alkali fusion method should be employed to bring the sample into solution.[5]

  • Column Preparation:

    • Prepare chromatography columns with a slurry of cation exchange resin.

    • Pre-clean the resin with repeated washes of high-purity acids and Milli-Q water.

  • Matrix Separation:

    • Load the digested sample solution onto the column.

    • Elute matrix elements using an appropriate concentration of HCl (e.g., 2.5 N HCl).[2]

    • Elute Barium using a different concentration of acid, typically HNO₃ (e.g., 1.5 N HNO₃), to separate it from rare earth elements.[2]

  • Purity Check and Concentration Matching:

    • Analyze an aliquot of the purified Ba fraction to ensure the absence of major matrix and interfering elements.

    • Adjust the concentration of the purified sample to match that of the bracketing standard (e.g., NIST SRM 3104a) to within 20% to minimize concentration-dependent mass bias effects.[1]

MC-ICP-MS Instrumentation and Measurement

Instrument: A high-resolution multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) is required.

Typical Instrument Settings:

ParameterSetting
Introduction SystemDesolvating nebulizer (e.g., ESI Apex®)[2]
Plasma Power~1200 W
Gas FlowsOptimized for sensitivity and stability
ResolutionMedium or High to resolve interferences
Detector ArrayFaraday cups with 10¹¹ Ω resistors[2]

Data Acquisition Protocol (Sample-Standard Bracketing):

  • Introduce a blank solution (e.g., 2% HNO₃) to determine the on-peak zero.

  • Analyze the bracketing standard (e.g., NIST SRM 3104a).

  • Analyze the purified sample.

  • Re-analyze the bracketing standard.

  • Repeat this sequence for all samples.

  • Monitor for isobaric interferences from Xe, La, and Ce by measuring ¹³¹Xe, ¹³⁹La, and ¹⁴⁰Ce on separate Faraday cups.[2]

Data Presentation

Barium isotope data are typically reported in delta (δ) notation in parts per thousand (‰) relative to a standard, such as NIST SRM 3104a. The delta value for ¹³⁸Ba relative to ¹³⁴Ba is calculated as:

δ¹³⁸/¹³⁴Ba (‰) = [ (¹³⁸Ba/¹³⁴Ba)ₛₐₘₚₗₑ / (¹³⁸Ba/¹³⁴Ba)ₛₜₐₙₐₐᵣₔ - 1 ] × 1000

Assuming exponential mass-dependent fractionation, δ¹³⁷/¹³⁴Ba values can be converted to δ¹³⁸/¹³⁴Ba using the approximation: δ¹³⁸/¹³⁴Ba ≈ 1.33 × δ¹³⁷/¹³⁴Ba.[3]

Table 1: Representative δ¹³⁷/¹³⁴Ba Values for Standard Reference Materials

Reference MaterialDescriptionδ¹³⁷/¹³⁴Ba (‰) vs. SRM 3104a (2SD)Number of Analyses (n)
Synthetic SolutionSRM 3104a + Matrix Elements-0.005 ± 0.04736[1][6][7]
BCR-2Basalt0.050 ± 0.03913[6]
BHVO-2Basalt0.047 ± 0.02822[6]
JB-2Basalt0.085 ± 0.03519[6]
W-2Diabase0.035 ± 0.02211[6]
AGV-1Andesite0.047 ± 0.04011[6]
JA-2Andesite0.038 ± 0.04817[6]
RGM-1Rhyolite0.142 ± 0.03015[6]
GSP-2Granodiorite0.013 ± 0.04615[6]
JCp-1Coral0.21 ± 0.0316[4]
NIST SRM 915bCarbonate0.10 ± 0.0418[4]
COQ-1Carbonate0.08 ± 0.0420[4]

Note: The long-term external precision is reported to be better than ±0.05‰.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the MC-ICP-MS analysis of this compound isotopes.

MC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis MC-ICP-MS Analysis cluster_data Data Processing Sample Sample (Geological, Biological, etc.) Digestion Acid Digestion / Alkali Fusion Sample->Digestion Purification Cation Exchange Chromatography Digestion->Purification Elution Ba Elution Purification->Elution PurityCheck Purity & Concentration Check Elution->PurityCheck Introduction Sample Introduction (Desolvating Nebulizer) PurityCheck->Introduction Ionization Plasma Ionization Introduction->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Multi-Collector Detection MassAnalysis->Detection MassBias Mass Bias Correction (SSB or Double Spike) Detection->MassBias Calculation δ¹³⁸/¹³⁴Ba Calculation MassBias->Calculation FinalData Final Isotopic Data Calculation->FinalData Standard Standard (NIST SRM 3104a) Standard->Introduction

MC-ICP-MS workflow for this compound analysis.

Signaling Pathways and Logical Relationships

The logical flow of ensuring data quality in Barium isotope analysis can be represented as follows.

Data_Quality_Logic cluster_pre_analysis Pre-Analytical cluster_analytical Analytical cluster_post_analysis Post-Analytical CompleteDigestion Complete Sample Digestion HighRecovery >98% Ba Recovery from Chromatography CompleteDigestion->HighRecovery RemoveInterferences Removal of Isobaric (Ce, La) & Matrix Interferences HighRecovery->RemoveInterferences MatchConcentration Sample & Standard Concentration Matching RemoveInterferences->MatchConcentration StableInstrument Stable Instrument Conditions MatchConcentration->StableInstrument CorrectMassBias Accurate Mass Bias Correction StableInstrument->CorrectMassBias MonitorStandards Monitoring of Reference Materials CorrectMassBias->MonitorStandards HighQualityData High Precision & Accuracy (δ¹³⁸/¹³⁴Ba) MonitorStandards->HighQualityData

Logical flow for ensuring high-quality Ba isotope data.

References

Application Notes and Protocols for Barium-138 Isotope Measurement by TIMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-precision measurement of Barium-138 (¹³⁸Ba) and other barium isotopes using Thermal Ionization Mass Spectrometry (TIMS). This document outlines the necessary steps from sample preparation to data analysis, ensuring accurate and reproducible results for applications in geochemistry, environmental science, and potentially in drug development as tracers.

Introduction

Thermal Ionization Mass Spectrometry is a highly sensitive technique for determining the isotopic composition of elements. For barium, precise measurement of its isotopes, including the most abundant ¹³⁸Ba, is crucial for various scientific investigations. This protocol focuses on the double-spike (DS-TIMS) method, a robust technique that corrects for instrumental mass bias and isotopic fractionation occurring during sample preparation and analysis, leading to high-precision data.[1][2]

Experimental Protocols

A meticulous experimental procedure is critical for achieving high-precision barium isotope data. The following sections detail the necessary steps.

Sample Preparation

The primary goal of sample preparation is to isolate pure barium from the sample matrix to avoid isobaric interferences (e.g., from Lanthanum and Cerium) and matrix effects during mass spectrometric analysis.[3]

Materials:

  • AG50W-X8 or similar cation exchange resin[4]

  • Eichrom™ Sr resin[5][6]

  • Hydrochloric acid (HCl), Nitric acid (HNO₃) - high purity

  • ¹³⁰Ba–¹³⁵Ba double spike solution (or other suitable spike combination)[1][2]

  • Clean laboratory environment (e.g., ISO Class 4 workstation)[7]

Procedure:

  • Sample Digestion: Accurately weigh a suitable amount of the homogenized sample powder. For solid samples, perform acid digestion using a mixture of high-purity acids (e.g., HNO₃ and HCl) in a clean vessel. The choice of acids will depend on the sample matrix.

  • Spiking: After digestion and conversion to a chloride form, add a precisely calibrated ¹³⁰Ba–¹³⁵Ba double spike solution to the sample. The amount of spike added should be optimized to achieve a spike-to-sample barium ratio that provides the best error propagation.

  • Cation Exchange Chromatography:

    • Condition a pre-cleaned column containing AG50W-X8 or Eichrom™ Sr resin with dilute HCl.

    • Load the spiked sample onto the column.

    • Elute the matrix elements using appropriate concentrations of HCl and/or HNO₃. The exact elution profile should be calibrated for the specific resin and column geometry being used.[3]

    • Collect the purified barium fraction. The separation of Ba from rare earth elements is particularly critical.[3]

  • Purity Check: After separation, it is advisable to analyze an aliquot of the barium fraction by a sensitive technique like ICP-MS to ensure the effective removal of matrix and interfering elements.

TIMS Analysis

Instrumentation:

  • A thermal ionization mass spectrometer (e.g., Thermo Scientific Triton Plus or similar) equipped with a multi-collector system.[5][7]

  • Rhenium (Re) or Tantalum (Ta) filaments.[8][9]

Procedure:

  • Filament Preparation:

    • Outgas the Rhenium or Tantalum filaments under vacuum at high temperature to remove any potential barium contamination.[7]

  • Sample Loading:

    • In a clean environment, carefully load a small aliquot of the purified barium sample solution onto the center of the filament.

    • Add a drop of an emitting and stabilizing reagent, such as phosphoric acid, to the sample on the filament. This enhances the ion emission and stability.[8]

    • Slowly dry the sample onto the filament by passing a small current through it.

  • Mass Spectrometry:

    • Insert the filament assembly into the TIMS source.

    • Evacuate the source to a high vacuum (e.g., 1x10⁻⁷ to 10⁻⁸ hPa).[7]

    • Slowly heat the filament by increasing the current in a controlled manner to achieve a stable and sufficiently intense ion beam of the barium isotopes.

    • The typical ion beam intensity for ¹³⁸Ba should be in the range of (1-3) x 10⁻¹² A to achieve high precision.[8]

    • Measure the ion beams of the relevant barium isotopes (e.g., ¹³⁰Ba, ¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, and ¹³⁸Ba) simultaneously using the Faraday cup multi-collector system.

    • Data acquisition can be performed using a multidynamic acquisition scheme to improve precision.[5][6]

Data Processing
  • Baseline and Blank Correction: Correct the measured ion beam intensities for the detector baseline and any procedural blanks.

  • Mass Bias Correction: Utilize the double-spike data to correct for instrumental mass fractionation. This involves an iterative calculation to solve for the true isotopic composition of the sample.

  • Isotope Ratio Calculation: Calculate the desired isotope ratios, such as ¹³⁸Ba/¹³⁴Ba or expressed in delta notation (δ¹³⁸/¹³⁴Ba) relative to a standard. The data is typically normalized internally using a stable isotope ratio, for example, ¹³⁴Ba/¹³⁶Ba = 0.307776.[6]

Data Presentation

The following tables summarize typical quantitative data for barium isotope measurements by TIMS.

Table 1: TIMS Instrumental Performance for Barium Isotope Analysis

ParameterTypical ValueReference(s)
¹³⁸Ba Ion Current(1-3) x 10⁻¹² A[8]
Relative Standard Deviation (RSD) for ¹³⁷Ba/¹³⁸Ba0.02%[8]
Long-term Reproducibility for δ¹³⁷/¹³⁴BaBetter than ±0.03‰ (2SD)[1][2]

Table 2: Natural Isotopic Abundance of Barium

IsotopeNatural Abundance (%)
¹³⁰Ba0.106
¹³²Ba0.101
¹³⁴Ba2.417
¹³⁵Ba6.592
¹³⁶Ba7.854
¹³⁷Ba11.232
¹³⁸Ba71.698

Note: These are approximate values and may vary slightly.

Mandatory Visualization

The following diagram illustrates the complete workflow for the TIMS measurement of this compound and other barium isotopes.

TIMS_Workflow_for_Barium_Isotope_Measurement cluster_prep Sample Preparation cluster_tims TIMS Analysis cluster_data Data Processing & Reporting Sample Sample Reception (Solid or Liquid) Digestion Acid Digestion Sample->Digestion Spiking Double Spike Addition (e.g., ¹³⁰Ba-¹³⁵Ba) Digestion->Spiking Chromatography Cation Exchange Chromatography (Barium Purification) Spiking->Chromatography PurityCheck Purity Check (e.g., by ICP-MS) Chromatography->PurityCheck Loading Sample Loading on Filament (+ Phosphoric Acid) PurityCheck->Loading Drying Drying Loading->Drying Introduction Introduction into TIMS Source Drying->Introduction Heating Filament Heating & Ionization Introduction->Heating Measurement Isotope Ratio Measurement Heating->Measurement Correction Data Correction (Baseline, Blank) Measurement->Correction MassBias Mass Bias Correction (Double Spike Algorithm) Correction->MassBias Calculation Isotope Ratio Calculation (e.g., ¹³⁸Ba/¹³⁴Ba) MassBias->Calculation Reporting Final Report Calculation->Reporting

References

Application Notes and Protocols: Production of Medically Relevant Radionuclides using Barium-138

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Barium-138 (¹³⁸Ba), the most abundant stable isotope of barium with a natural abundance of 71.7%, serves as a viable target material for the production of various medical radionuclides.[1][2] This document provides detailed application notes and protocols for the production of the theranostic pair of lanthanum radioisotopes, Lanthanum-132 (¹³²La) and Lanthanum-135 (¹³⁵La), through proton bombardment of natural barium targets, which predominantly consist of ¹³⁸Ba.[3] The produced radiolanthanides have promising applications in nuclear medicine, particularly for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[4][5][6]

Lanthanum-132 is a positron emitter suitable for PET imaging, while Lanthanum-135 is an Auger electron emitter with therapeutic potential.[3][5] The chemical similarity of lanthanides allows for the development of theranostic agents where the same targeting molecule can be labeled with either the diagnostic or the therapeutic isotope.[7]

I. Radionuclide Production Data

The production of Lanthanum-132 and Lanthanum-135 is achieved via proton-induced nuclear reactions on a natural barium target. Given that natural barium is primarily composed of ¹³⁸Ba, the primary reactions of interest involve this isotope.

Table 1: Nuclear Reaction Data for the Production of Lanthanum Isotopes from this compound

Target IsotopeProjectileProduct RadionuclideNuclear Reaction
¹³⁸BaProton (p)¹³⁷La¹³⁸Ba(p,2n)¹³⁷La
¹³⁸BaProton (p)¹³⁵La¹³⁸Ba(p,4n)¹³⁵La
¹³⁵BaProton (p)¹³⁵La¹³⁵Ba(p,n)¹³⁵La
¹³⁴BaProton (p)¹³²La¹³⁴Ba(p,3n)¹³²La
¹³²BaProton (p)¹³²La¹³²Ba(p,n)¹³²La

Note: While ¹³⁸Ba is the main component of natural barium, other stable barium isotopes present in the target will also undergo nuclear reactions, contributing to the production of various lanthanum isotopes.

Table 2: Decay Characteristics of Medically Relevant Lanthanum Radionuclides

RadionuclideHalf-lifeDecay ModeKey Emissions (Energy, Intensity)
¹³²La4.8 hoursβ+ (42.1%), EC (57.9%)β+: 1.05 MeV (max), γ: 464.6 keV (76%)
¹³⁵La19.5 hoursEC (100%)Auger electrons, X-rays
¹³⁷La60,000 yearsEC (100%)Auger electrons, X-rays

Data compiled from various sources.[5][8][9]

II. Experimental Protocols

A. Target Preparation

A metallic natural barium target is utilized for the production of ¹³²La and ¹³⁵La.

Protocol 1: Natural Barium Target Preparation

  • Material: High-purity (99.9%) natural metallic barium.

  • Encapsulation: The barium metal is pressed into a target holder, typically made of a material with good thermal conductivity like copper or aluminum. The target is then sealed with a thin foil (e.g., aluminum or titanium) to protect it from oxidation and to contain the radioactive products.

  • Cooling: The target holder should be designed for efficient cooling during irradiation to dissipate the heat generated by the proton beam.

B. Cyclotron Irradiation

The encapsulated barium target is irradiated with a proton beam from a medical cyclotron.

Protocol 2: Proton Irradiation of Natural Barium Target

  • Cyclotron: A medical cyclotron capable of accelerating protons to at least 15 MeV is required.

  • Proton Beam Energy: An optimal proton energy of approximately 12.8 MeV is used to maximize the yield of ¹³⁵La while co-producing ¹³²La.[3]

  • Beam Current: The beam current can be in the range of 10-50 µA, depending on the target's cooling efficiency.

  • Irradiation Time: The duration of the irradiation is determined by the desired activity of the final product and the half-lives of the produced radionuclides. A typical irradiation time can range from 1 to 4 hours.

C. Chemical Separation and Purification

Following irradiation, the lanthanum radioisotopes must be chemically separated from the bulk barium target material and any other radionuclidic impurities. A two-step chromatographic separation process is highly effective.[3]

Protocol 3: Separation of Lanthanum from Barium Target

Step 1: Extraction Chromatography

  • Dissolution: Dissolve the irradiated barium target in high-purity nitric acid (HNO₃).

  • Column Preparation: Prepare a column with an extraction chromatographic resin, such as a resin impregnated with diglycolamide (DGA).

  • Loading: Load the dissolved target solution onto the conditioned DGA resin column.

  • Elution of Barium: Elute the barium from the column using a suitable concentration of HNO₃. The lanthanides will be retained on the resin.

  • Elution of Lanthanum: Elute the lanthanide fraction from the column using a dilute acid, such as hydrochloric acid (HCl).

Step 2: Cation Exchange Chromatography

  • Column Preparation: Prepare a column with a strong acid cation exchange resin (e.g., Dowex 50W-X8).

  • Loading: Load the lanthanide fraction obtained from the first step onto the conditioned cation exchange resin.

  • Elution: Perform a gradient elution using a complexing agent such as alpha-hydroxyisobutyrate (α-HIBA) at a controlled pH to separate the different lanthanide isotopes from each other, if necessary, and to further purify the desired ¹³²La and ¹³⁵La from any remaining impurities.

  • Final Product Formulation: The purified lanthanum fraction is collected and can be evaporated and reconstituted in a suitable solution (e.g., 0.1 M HCl) for subsequent radiolabeling.

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_target_prep Target Preparation cluster_irradiation Cyclotron Irradiation cluster_separation Chemical Separation cluster_product Final Product target_material Natural Barium Metal (99.9%) encapsulation Encapsulation in Target Holder target_material->encapsulation dissolution Dissolution in HNO₃ encapsulation->dissolution cyclotron Medical Cyclotron proton_beam Proton Beam (~12.8 MeV) cyclotron->proton_beam proton_beam->encapsulation Irradiation extraction_chrom Extraction Chromatography (DGA Resin) dissolution->extraction_chrom cation_exchange Cation Exchange Chromatography (Dowex 50W-X8) extraction_chrom->cation_exchange final_product Purified ¹³²/¹³⁵La Solution cation_exchange->final_product

Caption: Workflow for the production and separation of ¹³²/¹³⁵La.

B. Nuclear Reaction and Decay Pathway

decay_pathway cluster_production Production cluster_decay Decay Ba138 ¹³⁸Ba (stable) La135 ¹³⁵La (t½ = 19.5 h) Ba138->La135 (p,4n) p proton (p) Ba135 ¹³⁵Ba (stable) La135->Ba135 Electron Capture (EC) + Auger Electrons theranostic_pair cluster_radionuclides Radiolanthanide Pair cluster_application Medical Application La132 ¹³²La (Diagnostic) targeting_molecule Targeting Molecule (e.g., PSMA inhibitor) La132->targeting_molecule La135 ¹³⁵La (Therapeutic) La135->targeting_molecule pet PET Imaging therapy Auger Electron Therapy targeting_molecule->pet Diagnostic Agent targeting_molecule->therapy Therapeutic Agent

References

Application Notes & Protocols: Experimental Setup for Trapping and Cooling of Barium-138 Ions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trapped ions are a leading platform for quantum information processing, quantum simulation, and high-precision spectroscopy. Barium-138 (¹³⁸Ba⁺) is a popular choice due to its favorable energy level structure, which allows for laser cooling and manipulation with visible wavelength lasers. This document provides a detailed overview of the experimental setup and protocols required to trap and laser-cool single ¹³⁸Ba⁺ ions.

Experimental Apparatus

The experimental setup for trapping ¹³⁸Ba⁺ ions consists of four main components: the ion trap, a vacuum system, a laser system for photoionization and cooling, and an ion detection system.

Ion Trap

A linear radio-frequency (RF) Paul trap is commonly used to confine the ions. The trap consists of a set of electrodes to which RF and static (DC) voltages are applied. The RF voltage creates a two-dimensional confining potential in the radial direction, while the DC voltages on endcap electrodes provide confinement along the trap's axis.

Key Parameters for a Typical Linear Paul Trap:

Parameter Typical Value Reference
RF Drive Frequency (Ω_rf) 2π × 1.43 MHz to 2π × 2.88 MHz [1][2]
RF Voltage (V_rf) Up to 1140 V (zero-to-peak) [1]
DC Endcap Voltage 5 V to 20 V [2]
Ion-Electrode Distance (R₀) ~3 mm to 9 mm [1][3]

| Secular Frequencies (ω) | 2π × {65-123} kHz (radial), 2π × 7.2 kHz (axial) |[1] |

Vacuum System

To prevent collisions with background gas, the ion trap must be housed in an ultra-high vacuum (UHV) chamber.[4] Achieving pressures in the range of 10⁻¹¹ to 10⁻¹² Torr is crucial for long ion lifetimes.[5][6] The vacuum is typically maintained by a combination of ion pumps and non-evaporable getter (NEG) pumps.[6] The entire system is baked at high temperatures (around 200°C) for an extended period to facilitate the outgassing of trapped molecules.[4]

Barium Source

A source of neutral barium atoms is required for loading the trap. Two common methods are:

  • Atomic Beam Oven: A resistively heated oven containing barium metal produces a thermal atomic beam that is directed towards the trapping region.[7]

  • Laser Ablation: A pulsed laser is used to ablate a solid target, such as BaCl₂, to produce a plume of neutral atoms and ions that can be trapped.[3]

Ion Detection

Trapped ions are detected by observing their fluorescence when illuminated with resonant laser light. The fluorescence is collected by a high numerical aperture lens and imaged onto a sensitive detector.

Common Detection Methods:

Detector Description
Photomultiplier Tube (PMT) Provides high sensitivity for single-photon counting but no spatial resolution.

| Intensified CCD (ICCD) Camera | Allows for spatially resolved imaging of single ions or ion crystals.[7] |

Laser Systems and Energy Levels

Multiple lasers are required for the photoionization of neutral barium and the subsequent laser cooling of the ¹³⁸Ba⁺ ion.

Energy Level Diagram for ¹³⁸Ba⁺

The relevant energy levels and transitions for laser cooling of ¹³⁸Ba⁺ are shown in the diagram below. The primary cooling cycle is on the 6S₁/₂ ↔ 6P₁/₂ transition at 493 nm. Since the 6P₁/₂ state can decay to the metastable 5D₃/₂ state, a repumping laser at 650 nm is required to return the ion to the cooling cycle.[8]

G cluster_levels ¹³⁸Ba⁺ Energy Levels 6S1/2 6S₁/₂ 6P1/2 6P₁/₂ 6S1/2->6P1/2 493 nm (Cooling) 5D5/2 5D₅/₂ (Qubit) 6S1/2->5D5/2 1762 nm (Shelving) 6P1/2->6S1/2 Spontaneous Emission 5D3/2 5D₃/₂ 6P1/2->5D3/2 Decay (τ ≈ 80s) 5D3/2->6P1/2 650 nm (Repump)

Caption: Simplified energy level diagram for ¹³⁸Ba⁺ laser cooling and qubit manipulation.

Laser Parameters for Photoionization and Cooling

The following table summarizes the typical laser wavelengths and their purpose in a ¹³⁸Ba⁺ ion trapping experiment.

WavelengthTransitionPurposeTypical PowerReference
Photoionization Lasers
791 nm6s² ¹S₀ → 6s6p ³P₁ (in neutral Ba)First step of two-photon ionization.[7][9]~22 mW[7]
337 nm or 310 nm6s6p ³P₁ → ContinuumSecond step of two-photon ionization.[7][9]N/A (Pulsed Laser or LED)[7]
Ion Cooling & Manipulation Lasers
493 nm6S₁/₂ ↔ 6P₁/₂Doppler Cooling.[8]~4.5 mW[7]
650 nm5D₃/₂ ↔ 6P₁/₂Repumping.[8]~4 mW[7]
1762 nm6S₁/₂ ↔ 5D₅/₂Shelving to qubit state.[10]N/A
614 nm5D₅/₂ → 6P₃/₂De-shelving from qubit state.[11]N/A

Experimental Protocols

Protocol for Loading ¹³⁸Ba⁺ Ions via Photoionization

This protocol outlines the steps for loading ¹³⁸Ba⁺ ions into the trap using a two-step photoionization process.

  • Prepare the System:

    • Ensure the UHV chamber is at the target pressure (< 10⁻¹⁰ Torr).

    • Turn on the ion trap RF and DC voltages to create a stable trapping potential.

    • Activate the neutral barium source (either heat the oven or prepare the ablation laser). For an oven, a temperature of approximately 550°C is typical.[7]

  • Align Photoionization Lasers:

    • Direct the 791 nm and the second-step ionization laser (e.g., 337 nm or 310 nm) through the center of the ion trap.

    • Ensure the lasers are resonant with the respective transitions in neutral ¹³⁸Ba. Isotopic selectivity is achieved due to the narrow linewidth of the 791 nm transition.[9]

  • Align Cooling Lasers:

    • Overlap the 493 nm cooling laser and the 650 nm repumping laser with the photoionization beams in the trap center. The 493 nm laser should initially be red-detuned by about -100 MHz from the cooling transition resonance.[7]

  • Ion Loading:

    • Simultaneously turn on the barium source and all laser beams.

    • Monitor for fluorescence at 493 nm using the PMT or ICCD camera. The appearance of a fluorescence signal indicates the presence of trapped ions.

  • Cease Loading:

    • After a sufficient number of ions are trapped (typically within 10 seconds), turn off the photoionization lasers and the barium source.[7]

  • Crystallization:

    • Slowly decrease the detuning of the 493 nm cooling laser towards the resonance to cool the trapped ions into a stable crystal formation.[7]

Experimental Workflow Diagram

G cluster_setup Experimental Setup Oven Barium Oven Trap Linear Paul Trap (UHV Chamber) Oven->Trap Neutral Ba Beam Detector Fluorescence Detector (PMT/ICCD) Trap->Detector 493 nm Fluorescence Lasers Laser System (791, 337, 493, 650 nm) Lasers->Trap Photoionization & Cooling Beams

Caption: Workflow for trapping and detecting ¹³⁸Ba⁺ ions.

Summary and Outlook

This document provides the fundamental parameters and protocols for establishing an experimental setup for trapping and cooling ¹³⁸Ba⁺ ions. The provided data, summarized in tables, offers a starting point for the calibration and operation of such a system. The successful trapping and cooling of ¹³⁸Ba⁺ ions is a prerequisite for more advanced experiments in quantum computing, where the long-lived 5D₅/₂ state is often utilized as a qubit.[12] Further optimization of laser parameters, trap stability, and vacuum conditions will be necessary to achieve the high fidelities required for these applications.

References

Application Notes and Protocols for Laser Spectroscopy of a Single Barium-138 Ion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laser spectroscopy of a single Barium-138 ion (¹³⁸Ba⁺). This system is of significant interest for fundamental physics research, quantum information processing, and the development of ultra-precise optical clocks. The absence of nuclear spin in ¹³⁸Ba⁺ simplifies its electronic structure, making it an ideal candidate for high-resolution spectroscopy.

Quantitative Data Summary

The following tables summarize the key quantitative data for the laser spectroscopy of a single ¹³⁸Ba⁺ ion, compiled from various high-precision experiments.

Table 1: Electronic Transitions and Laser Wavelengths

TransitionWavelength (nm)Purpose
6²S₁⸝₂ ↔ 6²P₁⸝₂493Doppler Cooling
5²D₃⸝₂ ↔ 6²P₁⸝₂650Repumping
6²S₁⸝₂ ↔ 5²D₅⸝₂1762Shelving / Qubit Transition
5²D₅⸝₂ ↔ 6²P₃⸝₂614De-shelving / Repumping

Table 2: Precisely Measured Transition Frequencies

TransitionFrequency (MHz)Uncertainty (MHz)
5d ²D₃⸝₂ - 6p ²P₁⸝₂461,283,714.20.1
6s ²S₁⸝₂ - 5d ²D₃⸝₂170,147,798.20.1
6s ²S₁⸝₂ - 6p ²P₁⸝₂608,431,512.40.2

Table 3: Atomic State Lifetimes

StateLifetime
5²D₃⸝₂~80 s
5²D₅⸝₂~30 s

Table 4: Typical Ion Trap Parameters

ParameterValue
Trap TypeLinear Radio-Frequency (RF) Paul Trap
RF Drive Frequency (Ω_rf)2π × 1.43 MHz to 2π × 16.7 MHz
Radial Secular Frequencies2π × 64.9 kHz, 2π × 66.9 kHz, up to 1.8 MHz
Axial Secular Frequency2π × 7.2 kHz to 1 MHz

Experimental Protocols

Ion Loading and Trapping

Objective: To load and confine a single ¹³⁸Ba⁺ ion in a Paul trap.

Methodology:

  • Source of Barium: Neutral barium atoms are produced from a resistively heated oven or by laser ablation of a solid barium target.

  • Photoionization: The neutral barium atoms are ionized within the trap volume using a two-step photoionization process.[1][2]

    • A laser at 553 nm excites the neutral Ba atoms.

    • A subsequent laser pulse at 405 nm or 413 nm provides the energy to ionize the excited atoms.[1][2]

  • Trapping: The generated ¹³⁸Ba⁺ ions are confined by the radio-frequency (RF) electric fields of a Paul trap.[3][4] The trap geometry can be a linear or a blade-style design to allow for good optical access.[3][4]

  • Single Ion Isolation: If multiple ions are loaded, isotope-selective excitation and optical trapping techniques can be employed to isolate a single ¹³⁸Ba⁺ ion.[3]

Laser Cooling

Objective: To reduce the kinetic energy of the trapped ¹³⁸Ba⁺ ion to the milliKelvin range or below.

Methodology:

  • Doppler Cooling: The ion is irradiated with laser light red-detuned from the 6²S₁⸝₂ ↔ 6²P₁⸝₂ transition at 493 nm.[5][6] The ion preferentially absorbs photons when moving towards the laser beam, leading to a reduction in its momentum and thus cooling.

  • Repumping: The 6²P₁⸝₂ state has a probability of decaying to the long-lived (metastable) 5²D₃⸝₂ state (~80 s lifetime).[5] To maintain the cooling cycle, a "repump" laser at 650 nm is used to excite the ion from the 5²D₃⸝₂ state back to the 6²P₁⸝₂ state, from where it can decay back to the 6²S₁⸝₂ ground state.[5][7]

State Preparation and Spectroscopy (Electron Shelving)

Objective: To perform high-resolution spectroscopy on the narrow 6²S₁⸝₂ ↔ 5²D₅⸝₂ transition.

Methodology:

  • State Initialization: The ion is first prepared in the 6²S₁⸝₂ ground state through optical pumping.

  • Coherent Manipulation: A narrow-linewidth laser at 1762 nm is used to coherently drive the electric quadrupole transition from the 6²S₁⸝₂ state to the metastable 5²D₅⸝₂ state.[6] The long lifetime of the 5²D₅⸝₂ state (~30 s) allows for very precise measurements.[8]

  • Quantum State Readout (Electron Shelving): The internal state of the ion is determined by observing its fluorescence.

    • The 493 nm cooling laser is applied.

    • If the ion is in the 6²S₁⸝₂ state, it will scatter many photons from the cooling laser, resulting in bright fluorescence detected by a photomultiplier tube (PMT) or an EMCCD camera.[9]

    • If the ion has been successfully transitioned to the 5²D₅⸝₂ "shelved" state, it will not interact with the cooling laser and will appear "dark" with no fluorescence.

  • De-shelving: To return the ion to the cooling cycle for the next experimental run, a laser at 614 nm is used to excite the ion from the 5²D₅⸝₂ state to the 6²P₃⸝₂ state, from which it rapidly decays back to the ground state.[5][6]

Visualizations

Energy Level Diagram and Laser Transitions

Barium138_EnergyLevels S12 6²S₁⸝₂ P12 6²P₁⸝₂ S12->P12 493 nm (Cooling) D52 5²D₅⸝₂ S12->D52 1762 nm (Shelving/Qubit) D32 5²D₃⸝₂ P12->D32 Spontaneous Decay D32->P12 650 nm (Repump) P32 6²P₃⸝₂ D52->P32 614 nm (De-shelving) P32->S12 Spontaneous Decay

Caption: Energy level diagram of a single ¹³⁸Ba⁺ ion showing the relevant transitions for laser cooling, repumping, and shelving.

Experimental Workflow for Spectroscopy

ExperimentalWorkflow cluster_prep Ion Preparation cluster_exp Spectroscopy cluster_readout State Readout cluster_reset Reset Load Load Single ¹³⁸Ba⁺ Ion Cool Doppler Cool (493 nm + 650 nm) Load->Cool Init Initialize to 6²S₁⸝₂ Cool->Init Manipulate Apply 1762 nm Laser (Coherent Manipulation) Init->Manipulate Detect Apply 493 nm Laser (Fluorescence Detection) Manipulate->Detect Branch Fluorescence? Detect->Branch Bright State = 6²S₁⸝₂ (Bright) Branch->Bright Yes Dark State = 5²D₅⸝₂ (Dark) Branch->Dark No Bright->Cool Repeat Experiment Reset De-shelve with 614 nm (If Dark) Dark->Reset Reset->Cool

Caption: Experimental workflow for performing laser spectroscopy on a single trapped ¹³⁸Ba⁺ ion using the electron shelving technique.

References

Application Note: Quantification of Barium-138 Isotope Ratios (δ¹³⁸Ba) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and environmental monitoring professionals.

Introduction Barium (Ba) is a trace element whose stable isotopic composition can be used as a powerful tracer for a variety of geological and environmental processes.[1][2] Variations in the abundance of Barium-138, the heaviest stable isotope, are often reported using delta notation (δ¹³⁸Ba). These variations are primarily driven by processes like the formation and dissolution of barite (BaSO₄) in marine environments, biological cycling, and weathering of silicate rocks.[1][2][3][4] Consequently, δ¹³⁸Ba values in environmental samples such as water, soil, sediments, and biological materials can provide insights into ocean circulation, past biological productivity, and land-ocean interactions.[2][5][6]

The analytical method of choice for high-precision barium isotope ratio measurements is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[1] This technique allows for the precise determination of isotope ratios required to resolve the subtle variations found in nature. However, accurate analysis is analytically challenging and highly susceptible to matrix effects, necessitating robust sample preparation and barium purification procedures.[1][7] This application note provides a comprehensive overview and detailed protocols for the quantification of δ¹³⁸Ba in environmental samples.

Principle of Isotopic Analysis

The measurement of this compound is not an absolute quantification but a high-precision measurement of its abundance relative to another stable barium isotope (e.g., ¹³⁴Ba). The results are expressed in delta notation (δ¹³⁸Ba) in parts per thousand (per mil, ‰) relative to a standard reference material.

The δ¹³⁸Ba value is calculated as: δ¹³⁸Ba (‰) = [ ( (¹³⁸Ba/¹³⁴Ba)ₛₐₘₚₗₑ / (¹³⁸Ba/¹³⁴Ba)ₛₜₐₙₐₐᵣₔ ) - 1 ] * 1000

MC-ICP-MS is uniquely suited for this analysis due to its ability to measure multiple ion beams of different isotopes simultaneously, leading to high precision that cancels out many sources of instrument instability.

Analytical Workflow

The overall process involves sample collection, rigorous preparation to digest the sample and isolate barium from interfering matrix elements, and finally, analysis by MC-ICP-MS.

G cluster_0 Sample Collection & Pre-treatment cluster_1 Sample Digestion cluster_2 Purification cluster_3 Analysis cluster_4 Data Processing Sample_Water Water Samples (Filtration, Acidification) Digestion Microwave-Assisted Acid Digestion Sample_Water->Digestion Sample_Solid Solid Samples (Drying, Homogenization) Sample_Solid->Digestion Purification Barium Separation via Cation Exchange Chromatography Digestion->Purification Analysis Isotopic Measurement by MC-ICP-MS Purification->Analysis Data Calculation of δ¹³⁸Ba Values Analysis->Data

Caption: General experimental workflow for δ¹³⁸Ba analysis.

Quantitative Data Summary

The following table summarizes typical δ¹³⁸Ba values reported in various environmental matrices. These values can vary based on specific local and regional conditions.

Environmental Sample TypeTypical δ¹³⁸Ba Value (‰)Key Processes Influencing ValueReferences
Seawater (Deep Ocean)+0.44 to +0.60Barite cycling, water mass mixing[1][3]
River Water+0.29 to +0.44Weathering of continental crust, biological uptake[1][2]
Hydrothermal Vent FluidsHigh variability (can be isotopically heavy)High-temperature water-rock interaction[1]
Marine Sediments (Barite)+0.34 ± 0.03Precipitation from seawater, incorporating lighter Ba isotopes[3]
Sinking Particulate Matter+0.09 ± 0.06Biological formation of barite in the upper ocean[3]
Freshwater Bivalve Shells-0.57 to +0.34Species-specific biological fractionation, water chemistry[8]

Experimental Protocols

Protocol 1: Sample Collection and Initial Preparation

  • Water Samples (Rivers, Seawater):

    • Collect samples in acid-cleaned polypropylene or Teflon bottles.

    • Immediately filter the sample through a 0.22 µm or 0.45 µm filter to separate dissolved and particulate phases.

    • Acidify the filtrate to a pH < 2 with ultra-pure nitric acid (HNO₃) for preservation. Store refrigerated.

  • Soil and Sediment Samples:

    • Collect samples using clean tools to avoid metal contamination.

    • Freeze-dry or oven-dry the samples at a low temperature (e.g., 60°C) to a constant weight.

    • Grind the dried sample to a fine, homogeneous powder using an agate mortar and pestle to ensure representative sub-sampling.[9]

Protocol 2: Microwave-Assisted Acid Digestion (for Solid Samples)

This protocol is adapted from standard environmental methods like EPA 3051A and 3052.[10]

  • Reagents: Concentrated ultra-pure HNO₃, Hydrofluoric acid (HF), and Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • Weigh approximately 0.1 to 0.25 g of the homogenized solid sample into a clean microwave digestion vessel.

    • Carefully add a mixture of concentrated acids. A common combination is 5-10 mL of HNO₃ and 1-3 mL of HF (use HF with extreme caution and appropriate safety measures).

    • Allow the sample to pre-digest for at least 30 minutes.

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature to 180-210°C and hold for 15-45 minutes. The exact program will depend on the sample matrix and microwave system.[11]

    • After cooling, carefully open the vessels in a fume hood.

    • Transfer the digestate to a clean polypropylene tube. If the sample contains silicates, an additional step to evaporate the solution with perchloric acid (HClO₄) may be needed to remove residual HF.

    • Dilute the final solution with high-purity deionized water to the desired volume. The sample is now ready for purification.

Protocol 3: Barium Purification by Cation Exchange Chromatography

This step is critical to remove matrix elements that cause isobaric interferences (e.g., from Lanthanum and Cerium) and non-spectral matrix effects during ICP-MS analysis.[1][7]

  • Materials: Cation exchange resin (e.g., AG50W-X8), disposable chromatography columns.

  • Procedure (based on a single-column method): [7]

    • Condition the column by passing sequential volumes of high-purity water, dilute HCl, and then equilibrate with 2.5 N HCl.

    • Load the evaporated and reconstituted sample digest onto the column.

    • Elute the matrix elements (e.g., Na, K, Ca, Mg) with a specific volume of 2.5 N HCl. The exact volume should be pre-calibrated for the specific resin and column setup.

    • Elute the Barium fraction using a higher concentration acid, such as 2.0 N HNO₃.[7]

    • Collect the Ba fraction in a clean fluoropolymer vial.

    • Evaporate the collected fraction to dryness and reconstitute in dilute (e.g., 2%) HNO₃ for analysis.

Protocol 4: Isotopic Analysis by MC-ICP-MS

  • Instrumentation: A Multi-Collector Inductively Coupled Plasma Mass Spectrometer.

  • Instrument Tuning:

    • Tune the instrument for maximum sensitivity and signal stability using a Barium tuning solution.

    • Ensure flat-topped peaks and stable baselines.

  • Analysis Sequence:

    • Analyze the procedural blank, the standard reference material (e.g., NIST SRM 3104a), and the purified samples.

    • Employ a standard-sample bracketing approach, where the reference standard is analyzed before and after a set of samples to correct for instrumental mass bias and drift.

    • Monitor for any potential isobaric interferences on the barium masses being measured.

  • Data Acquisition:

    • Simultaneously measure the ion beams for the barium isotopes of interest (e.g., ¹³⁴Ba, ¹³⁵Ba, ¹³⁷Ba, ¹³⁸Ba).

    • Calculate the ¹³⁸Ba/¹³⁴Ba ratio for each sample and standard.

    • Use the standard-sample bracketing data to calculate the final δ¹³⁸Ba values.

References

Application Notes and Protocols for Barium-138 in Superconductivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the potential use of the stable isotope Barium-138 in the study of high-temperature superconductors. While direct experimental studies focusing exclusively on the this compound isotope effect are not extensively reported in publicly available literature, its application can be inferred from the well-established principles of isotope effects and Nuclear Magnetic Resonance (NMR) spectroscopy in cuprate superconductors. The Barium atomic site is known to be crucial in perovskite superconductor structures like Yttrium Barium Copper Oxide (YBCO), and isotopic substitution can serve as a sensitive probe of the underlying physics.

Application Note 1: Isotope Effect Studies

The substitution of naturally abundant Barium with isotopically enriched this compound can be a powerful tool to investigate the role of lattice vibrations (phonons) in the mechanism of high-temperature superconductivity. According to the Bardeen-Cooper-Schrieffer (BCS) theory of conventional superconductivity, the critical temperature (Tc) is expected to show a dependence on the isotopic mass (M) of the constituent elements, described by the relation Tc ∝ M-α, where α is the isotope effect exponent.

By synthesizing superconductor samples with natural abundance Barium and comparing them to samples synthesized with enriched this compound, it is possible to measure the shift in Tc and calculate the Barium isotope effect exponent. This provides crucial information about the electron-phonon coupling strength at the Ba site. A non-zero isotope effect would indicate that lattice vibrations involving the Barium atoms play a role in the superconducting pairing mechanism.

Logical Workflow for Isotope Effect Studies

G cluster_synthesis Sample Synthesis cluster_characterization Characterization cluster_measurement Superconductivity Measurement cluster_analysis Data Analysis s1 Prepare Precursors (Natural Abundance BaCO3) s3 Solid-State Reaction / Sol-Gel Synthesis s1->s3 s2 Prepare Precursors (Enriched 138BaCO3) s2->s3 s4 Calcination and Sintering s3->s4 s5 Oxygen Annealing s4->s5 c1 X-ray Diffraction (XRD) (Phase Purity and Structure) s5->c1 c2 Scanning Electron Microscopy (SEM) (Morphology) s5->c2 c3 Energy-Dispersive X-ray Spectroscopy (EDX) (Elemental Composition) s5->c3 m1 Four-Probe Resistivity Measurement c1->m1 m2 SQUID Magnetometry (Meissner Effect) c1->m2 a1 Determine Tc for each sample m1->a1 m2->a1 a2 Calculate Isotope Exponent (α) a1->a2

Caption: Workflow for Barium isotope effect studies in superconductors.

Application Note 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound, with a nuclear spin (I) of 0, is not NMR-active. However, other Barium isotopes, specifically 135Ba (I=3/2) and 137Ba (I=3/2) , are NMR-active and can be used to probe the local electronic and magnetic environment at the Barium site. While this document focuses on this compound, it is crucial to note this limitation for NMR studies.

Should a researcher wish to perform Ba NMR, they would use 135Ba or 137Ba. The data obtained from such an experiment on a superconductor like YBCO can provide insights into:

  • Knight Shift: Measures the local magnetic susceptibility at the Ba site, providing information about the electronic spin state in both the normal and superconducting phases.

  • Spin-Lattice Relaxation Rate (1/T1): Probes low-frequency spin fluctuations, which are believed to be important for the pairing mechanism in cuprate superconductors.

Quantitative Data Summary

The following table summarizes the key properties of stable Barium isotopes relevant for superconductivity studies.

IsotopeNatural Abundance (%)Atomic Mass (amu)Nuclear Spin (I)NMR Active
134Ba2.417133.90450No
135Ba6.592134.90573/2Yes
136Ba7.854135.90460No
137Ba11.232136.90583/2Yes
138Ba 71.70 137.9052 0 No

Data sourced from publicly available isotope data.

Experimental Protocols

Protocol 1: Synthesis of YBa2Cu3O7-δ with Isotopic Substitution of Barium

This protocol describes the synthesis of polycrystalline YBa2Cu3O7-δ (YBCO) using a standard solid-state reaction method, with a step for isotopic substitution.

Materials and Equipment:

  • High-purity Y2O3, CuO powders

  • Natural abundance BaCO3

  • Isotopically enriched 138BaCO3 (>99% enrichment)

  • Mortar and pestle (agate)

  • Tube furnace with programmable temperature controller

  • Alumina crucibles

  • Hydraulic press

  • Flowing oxygen supply

Procedure:

  • Precursor Preparation:

    • For the control sample, calculate the stoichiometric amounts of Y2O3, natural abundance BaCO3, and CuO for the desired mass of YBa2Cu3O7-δ.

    • For the isotopically substituted sample, replace the natural abundance BaCO3 with the same molar amount of 138BaCO3.

  • Grinding: Thoroughly grind the precursor powders in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination:

    • Place the mixed powder in an alumina crucible.

    • Heat the powder in the tube furnace in air to 900-950°C at a rate of 5°C/min.

    • Hold at this temperature for 12-24 hours.

    • Cool the furnace down to room temperature.

  • Intermediate Grinding: Remove the calcined powder, which should be black, and grind it again thoroughly for 30 minutes.

  • Pelletization: Press the ground powder into pellets of desired dimensions using a hydraulic press at a pressure of 5-10 tons.

  • Sintering:

    • Place the pellets in the tube furnace.

    • Heat to 950°C in flowing oxygen at a rate of 3°C/min.

    • Hold at 950°C for 24 hours.

  • Oxygen Annealing:

    • Slowly cool the furnace to 450-500°C at a rate of 1°C/min in flowing oxygen.

    • Hold at this temperature for 12-24 hours to ensure proper oxygen stoichiometry (δ close to 0).

    • Slowly cool to room temperature in flowing oxygen.

  • Characterization: Characterize the resulting pellets using XRD for phase purity, SEM for morphology, and proceed with superconductivity measurements.

Experimental Workflow for YBCO Synthesis

G start Start precursors Mix Stoichiometric Precursors (Y2O3, BaCO3, CuO) start->precursors end End grind1 Grind Powders (30 min) precursors->grind1 calcine Calcine at 900-950°C (12-24h) grind1->calcine grind2 Intermediate Grinding (30 min) calcine->grind2 pelletize Press into Pellets grind2->pelletize sinter Sinter at 950°C in O2 (24h) pelletize->sinter anneal Oxygen Anneal at 450-500°C (12-24h) sinter->anneal cool Slow Cool to Room Temp in O2 anneal->cool characterize Characterize Sample (XRD, SEM) cool->characterize characterize->end

Caption: Step-by-step protocol for the synthesis of YBCO.

Protocol 2: Measurement of Superconducting Transition Temperature (Tc)

This protocol outlines the four-probe resistivity measurement to determine the Tc of the synthesized YBCO samples.

Materials and Equipment:

  • Synthesized YBCO pellets (control and 138Ba-enriched)

  • Silver paint or epoxy for contacts

  • Fine gauge copper wires

  • Cryostat with temperature controller (e.g., liquid helium or closed-cycle refrigerator)

  • Constant current source

  • Voltmeter (nanovoltmeter recommended)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Cut a bar-shaped sample from the sintered pellet.

    • Attach four electrical contacts in a line along the length of the bar using silver paint. The two outer contacts are for the current, and the two inner contacts are for voltage measurement.

    • Cure the contacts according to the manufacturer's instructions.

  • Mounting: Mount the sample in the cryostat, ensuring good thermal contact with the sample holder and thermometer.

  • Measurement:

    • Cool the sample down to the lowest achievable temperature (e.g., below 77 K).

    • Apply a small, constant DC current through the outer two contacts. The current should be low enough to avoid significant sample heating.

    • Measure the voltage across the inner two contacts as a function of temperature while slowly warming the sample.

    • Record the resistance (R = V/I) as a function of temperature.

  • Tc Determination:

    • Plot the resistance versus temperature.

    • The critical temperature (Tc) can be defined as the temperature at which the resistance drops to a certain percentage of its value just above the transition (e.g., 50% or 90%), or as the onset temperature of the transition.

  • Data Analysis:

    • Compare the Tc values for the natural abundance Ba sample and the 138Ba-enriched sample.

    • Calculate the Barium isotope effect exponent (αBa) using the formula: αBa = - [ln(Tc,138 / Tc,nat) / ln(M138 / Mnat)] where Tc,138 and Tc,nat are the critical temperatures of the 138Ba and natural abundance Ba samples, and M138 and Mnat are their respective average Barium atomic masses.

Signaling Pathway for Superconductivity Measurement

G cluster_setup Experimental Setup cluster_process Measurement Process cluster_output Output and Analysis cryostat Cryostat with Temperature Control sample YBCO Sample (4-probe configuration) cryostat->sample Temperature voltmeter Voltmeter sample->voltmeter Voltage current_source Constant Current Source current_source->sample Current cool_down Cool Sample apply_current Apply Constant Current cool_down->apply_current measure_voltage Measure Voltage vs. Temperature apply_current->measure_voltage calculate_resistance Calculate Resistance (R=V/I) measure_voltage->calculate_resistance plot Plot R vs. T calculate_resistance->plot determine_tc Determine Tc plot->determine_tc

Caption: Diagram of the four-probe measurement for Tc determination.

Disclaimer: The provided protocols are based on established methods for studying superconductors. Due to the limited specific literature on this compound applications, these should be considered as a starting point for experimental design. Researchers should consult detailed literature on YBCO synthesis and characterization for further optimization and safety considerations.

Troubleshooting & Optimization

Technical Support Center: High-Precision Barium-138 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-precision Barium-138 (¹³⁸Ba) analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving high-precision ¹³⁸Ba analysis?

High-precision analysis of ¹³⁸Ba is primarily challenged by:

  • Isobaric Interferences: Direct mass overlap from other elements, most notably Lanthanum-138 (¹³⁸La) and Cerium-138 (¹³⁸Ce), can artificially elevate the ¹³⁸Ba signal.[1][2]

  • Matrix Effects: The presence of other elements in the sample can suppress or enhance the barium ion signal, leading to inaccurate measurements.[3][4] Even trace amounts of matrix elements can significantly impact the precision of isotope ratio measurements.[5][6][7]

  • Instrumental Mass Bias: Mass spectrometers inherently favor the transmission of heavier isotopes over lighter ones. This instrumental bias must be accurately corrected to obtain true isotopic ratios.[3][5][6]

  • Sample Preparation and Procedural Blanks: Inefficient separation of barium from the sample matrix can lead to persistent matrix effects and isobaric interferences. Additionally, contamination during sample preparation can introduce extraneous barium, affecting the accuracy of the results, especially for samples with low barium concentrations.[5][6][7]

Q2: How can I minimize or eliminate isobaric interferences on ¹³⁸Ba?

Several methods can be employed to mitigate isobaric interferences:

  • Chemical Separation: Robust chemical separation procedures, such as cation exchange chromatography, are crucial to remove interfering elements like Lanthanum (La) and Cerium (Ce) prior to analysis.[2][8]

  • Selective Oxide Formation (MC-ICP-MS): Operating the Inductively Coupled Plasma (ICP) at a lower power can selectively convert interfering ions (La⁺ and Ce⁺) to their oxide forms (LaO⁺ and CeO⁺).[1] This shifts their mass-to-charge ratio, effectively removing the interference on ¹³⁸Ba⁺. This technique has been shown to be highly effective, reducing interferences to negligible levels.[1]

  • Mathematical Corrections: While possible, mathematical corrections for interferences can increase measurement uncertainties and are generally less preferred than effective chemical separation.[9][10]

Q3: What is a double-spike technique and why is it used for Barium isotope analysis?

A double-spike is an artificially enriched mixture of two isotopes of the element of interest (e.g., ¹³⁰Ba and ¹³⁵Ba).[5][6][7] It is added to the sample before any chemical processing. By measuring the distortion of the known isotopic ratios of the double spike, it is possible to precisely correct for any mass-dependent fractionation that occurs during sample purification and instrumental analysis. This method is considered one of the most robust for achieving high-precision isotope ratio measurements.[5][6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Signal Intensity - Sample concentration is too low or too high.[11] - Inefficient ionization.[11] - Instrument not properly tuned or calibrated.[11]- Optimize sample concentration. A concentration of 200 ppb Ba has been suggested as a good balance for signal intensity and Faraday cup performance.[5][6][7] - Experiment with different ionization techniques if available. - Perform regular tuning and calibration of the mass spectrometer.[11]
Inaccurate Mass Measurements / Poor Resolution - Incorrect mass calibration.[11] - Instrument contamination or drift.[11]- Perform regular mass calibration with appropriate standards.[11] - Follow the manufacturer's guidelines for instrument maintenance to prevent contamination and drift.[11]
Peak Splitting or Broadening - Contaminants in the sample or on the chromatographic column.[11] - Suboptimal ionization conditions.[11]- Ensure thorough sample preparation and column maintenance.[11] - Adjust ionization source parameters and gas flows to optimize peak shape.[11]
No Peaks Detected - Issue with the sample introduction system (e.g., autosampler, syringe).[12] - Improperly prepared sample.[12] - A crack in the chromatography column.[12] - Problem with the detector.[12]- Verify that the autosampler and syringe are functioning correctly.[12] - Confirm that the sample was prepared according to the established protocol.[12] - Inspect the column for any physical damage.[12] - Check the detector status and gas flows.[12]
High Procedural Blanks - Contaminated reagents or labware. - Environmental contamination in the laboratory.- Use high-purity acids and reagents. - Thoroughly clean all labware used for sample preparation. - Perform sample preparation in a clean lab environment (e.g., under a laminar flow hood).

Experimental Protocols

Protocol 1: Barium Separation using Cation Exchange Chromatography

This protocol is a generalized procedure for the separation of Barium from a sample matrix using cation exchange resin.

  • Sample Digestion: Dissolve the sample in an appropriate acid mixture to bring all elements into solution.

  • Resin Preparation: Use a cation exchange resin (e.g., AG50W-X12). Pre-clean the resin with high-purity acids and deionized water.

  • Sample Loading: Load the digested sample solution onto the prepared resin column.

  • Matrix Elution: Elute the majority of the matrix elements using a specific concentration of hydrochloric acid (HCl).

  • Barium Elution: Elute the purified Barium fraction using a different concentration of nitric acid (HNO₃) or HCl.[2] The specific acid concentrations and volumes will depend on the sample type and column dimensions.

  • Purity Check: Analyze an aliquot of the collected Barium fraction to ensure the absence of interfering elements before isotopic analysis.

Protocol 2: Isobaric Interference Removal via Low-Power ICP-MS

This protocol outlines the general steps for minimizing ¹³⁸La and ¹³⁸Ce interferences on ¹³⁸Ba using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

  • Standard ICP Operation: Initially, operate the ICP-MS at standard power (e.g., 1350 W) to establish baseline measurements.

  • Low-Power ICP Operation: Reduce the ICP incident power significantly (e.g., to 500 W).[1] This "cool plasma" condition promotes the formation of oxide ions.

  • Oxide Formation: Under low-power conditions, La⁺ and Ce⁺ ions are more readily converted to LaO⁺ and CeO⁺ compared to Ba⁺ converting to BaO⁺.[1]

  • Mass Analysis: The mass spectrometer will now measure the ion beams at their respective mass-to-charge ratios. Since LaO⁺ and CeO⁺ have different masses than Ba⁺, the isobaric interference at mass 138 is effectively removed.

  • Data Acquisition: Acquire isotopic data for Barium under these low-power conditions. The sensitivity for Barium may be slightly reduced, but the removal of interference significantly improves accuracy.[1]

Quantitative Data Summary

Table 1: Barium Isotope Ratios in Reference Materials

Reference Materialδ¹³⁷/¹³⁴Ba (‰)2SD (‰)n
BCR-20.0500.03913
BHVO-20.0470.02822
JB-20.0850.03519
W-20.0350.02211
AGV-10.0470.04011
JA-20.0380.04817
RGM-10.1420.03015
GSP-20.0130.04615

Data sourced from a study utilizing MC-ICP-MS with sample-standard bracketing for mass bias correction.[8] δ¹³⁷/¹³⁴Ba is reported relative to the SRM3104a standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis (MC-ICP-MS) cluster_data Data Processing Sample Sample Digestion Acid Digestion Sample->Digestion Spiking Double Spike Addition Digestion->Spiking Chromatography Cation Exchange Chromatography Spiking->Chromatography Purified_Ba Purified Ba Fraction Chromatography->Purified_Ba Introduction Sample Introduction Purified_Ba->Introduction Ionization Plasma Ionization Introduction->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detection Detector Array Mass_Analyzer->Detection Raw_Data Raw Isotope Ratios Detection->Raw_Data Mass_Bias_Correction Mass Bias Correction (Double Spike Algorithm) Raw_Data->Mass_Bias_Correction Final_Ratios Final Isotopic Composition Mass_Bias_Correction->Final_Ratios

Caption: Workflow for high-precision Ba isotope analysis.

Troubleshooting_Logic Start Inaccurate ¹³⁸Ba Results Check_Interference Isobaric Interference Suspected? Start->Check_Interference Check_Matrix Matrix Effects Suspected? Check_Interference->Check_Matrix No Improve_Separation Refine Chemical Separation (e.g., Chromatography) Check_Interference->Improve_Separation Yes Check_Mass_Bias Mass Bias Correction Issue? Check_Matrix->Check_Mass_Bias No Check_Matrix->Improve_Separation Yes Optimize_DS Optimize Double Spike Concentration & Purity Check_Mass_Bias->Optimize_DS Yes Re_Run Re-analyze Sample Check_Mass_Bias->Re_Run No Use_Low_Power_ICP Implement Low-Power ICP for Oxide Formation Improve_Separation->Use_Low_Power_ICP Use_Low_Power_ICP->Re_Run Verify_Correction Verify Mass Bias Correction Algorithm Optimize_DS->Verify_Correction Verify_Correction->Re_Run

Caption: Troubleshooting logic for inaccurate ¹³⁸Ba results.

References

Technical Support Center: Barium-138 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Barium-138 (¹³⁸Ba) analysis by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of matrix effects encountered during ¹³⁸Ba analysis by ICP-MS?

A1: Users typically encounter three main categories of matrix effects:

  • Isobaric Interferences: These are direct spectral overlaps from isotopes of other elements that have the same mass-to-charge ratio (m/z) as ¹³⁸Ba. The most significant isobaric interferences on ¹³⁸Ba are from Lanthanum-138 (¹³⁸La) and Cerium-138 (¹³⁸Ce).[1]

  • Polyatomic (or Molecular) Interferences: These are spectral overlaps from molecular ions formed in the plasma from a combination of atoms from the argon plasma gas, sample matrix, and solvents.[2][3] For m/z 138, these can be complex and matrix-dependent.

  • Non-Spectroscopic Interferences (Signal Suppression or Enhancement): These effects are caused by the overall sample matrix, which can alter the physical and chemical processes within the plasma and mass spectrometer. High concentrations of easily ionized elements (like Na, K, Ca, Mg) or high total dissolved solids (TDS) can suppress the ¹³⁸Ba ion signal, leading to inaccurate, lower readings.[4] Conversely, signal enhancement can also occur, for example, in the presence of organic carbon for certain analytes.[5]

Q2: My ¹³⁸Ba signal is unexpectedly low. What are the likely causes?

A2: Low signal intensity for ¹³⁸Ba, assuming the instrument is performing correctly, is often due to non-spectroscopic matrix effects, specifically signal suppression. This can be caused by:

  • High concentrations of easily ionized elements in your sample matrix, such as sodium, potassium, calcium, and magnesium. These elements can alter the plasma's energy and suppress the ionization of Barium.[5]

  • High Total Dissolved Solids (TDS): Samples with high TDS (typically above 0.2-0.5%) can lead to signal suppression and instability.[6] This is common in digested geological samples, brines, or wastewater.

  • Viscosity and Surface Tension Mismatches: Differences in physical properties between your samples and calibration standards can affect nebulization efficiency, leading to a lower amount of sample reaching the plasma.

Q3: How can I identify if I have an isobaric interference from Lanthanum (La) or Cerium (Ce)?

A3: To identify potential isobaric interferences on ¹³⁸Ba, you should monitor other isotopes of the suspected interfering elements that are free from interference.

  • Monitor ¹³⁹La: Lanthanum has another isotope at m/z 139. If you detect a significant signal at m/z 139, it is highly probable that ¹³⁸La is contributing to your signal at m/z 138.

  • Monitor ¹⁴⁰Ce: Cerium's most abundant isotope is at m/z 140. A high signal for ¹⁴⁰Ce suggests that ¹³⁸Ce and ¹³⁶Ce could also be present and interfering with ¹³⁸Ba and ¹³⁶Ba respectively.[1]

Q4: What is a collision/reaction cell (CRC) and can it help with ¹³⁸Ba analysis?

A4: A collision/reaction cell is a device placed before the mass analyzer in an ICP-MS instrument designed to remove spectral interferences. It can be operated in two modes:

  • Collision Mode: An inert gas like helium (He) is introduced into the cell. Polyatomic interferences, being larger than atomic ions of the same mass, will collide more frequently with the He gas and lose more kinetic energy. A voltage barrier (Kinetic Energy Discrimination or KED) then prevents these lower-energy interfering ions from proceeding to the mass analyzer.[7] This mode is effective for reducing many polyatomic interferences.

  • Reaction Mode: A reactive gas, such as ammonia (NH₃), oxygen (O₂), or hydrogen (H₂), is used.[8] This gas selectively reacts with either the analyte or the interfering ions, changing their mass. For example, if an interfering ion reacts to form a new species with a different mass, the interference at m/z 138 is removed. This mode can be effective for both polyatomic and some isobaric interferences, provided the reaction chemistry is favorable.

Yes, a CRC can be highly effective for ¹³⁸Ba analysis, particularly for removing unknown or complex polyatomic interferences.

Troubleshooting Guides

Issue 1: Suspected Isobaric Interference on ¹³⁸Ba from Lanthanum/Cerium

Symptom: You are analyzing geological samples (e.g., monazite, allanite) or other materials rich in Rare Earth Elements, and your ¹³⁸Ba results seem erroneously high. Monitoring ¹³⁹La and ¹⁴⁰Ce shows high signals.

Solution Workflow:

Caption: Troubleshooting workflow for isobaric interference on ¹³⁸Ba.

Issue 2: Poor Precision and Signal Drift in High-Matrix Samples

Symptom: When running a batch of samples with high salt concentrations (e.g., digested soils, seawater), the Relative Standard Deviation (%RSD) of your quality control standards is poor, and you observe a continuous drop in the ¹³⁸Ba signal over time.

Solution Workflow:

Caption: Troubleshooting guide for signal instability in high-matrix samples.

Quantitative Data Summary

Table 1: Mitigation of Isobaric Interferences on Barium Isotopes using Low-Power ("Cool") Plasma

This table summarizes the effectiveness of using a low-power ICP setting to reduce interferences from Lanthanum (La) and Cerium (Ce) on Barium (Ba) isotopes. The low-power plasma preferentially converts La⁺ and Ce⁺ ions to their oxide forms (LaO⁺, CeO⁺), shifting their mass away from the Ba isotopes.

ParameterConventional Plasma (1.35 kW)Low-Power Plasma (500 W)Outcome of Low-Power Method
Analyte Sensitivity High~85% of conventional plasma sensitivity[1]Minimal loss of Barium signal
Oxide Production (LaO⁺/La⁺) Very Low~2,000,000 times higher[1]Efficient conversion of interfering ion
¹³⁸La Interference on ¹³⁸Ba SignificantContribution reduced to ~0.02%[1]Interference becomes negligible
¹³⁸Ce Interference on ¹³⁸Ba SignificantContribution reduced to ~0.1%[1]Interference becomes negligible

*In the presence of ~10,000 times higher concentrations of La and Ce compared to Ba.[1]

Table 2: General Strategies for Mitigating Non-Spectroscopic Matrix Effects on ¹³⁸Ba

This table outlines common strategies to counteract signal suppression or enhancement from complex sample matrices. Quantitative effects are highly dependent on the specific matrix and instrument, so general approaches are provided.

Mitigation StrategyPrincipleTypical ApplicationConsiderations
Sample Dilution Reduces the concentration of all matrix components, minimizing their influence on the plasma.Samples with high Total Dissolved Solids (TDS > 0.5%), high salt or acid content.Reduces analyte concentration, which may compromise detection limits for trace-level analysis.
Internal Standardization An element not found in the sample is added to all solutions. It is affected by the matrix similarly to the analyte, allowing for signal ratioing to correct for suppression or drift.Most analyses, especially those with variable matrices or long analytical runs.The internal standard must have a similar mass and ionization potential to Barium and be free of interferences itself.
Matrix Matching Calibration standards are prepared in a solution that mimics the matrix of the samples (e.g., same acid concentration, similar salt content).Batches of samples with a consistent and well-characterized matrix.Can be difficult and costly if the sample matrix is complex, unknown, or varies between samples.
Standard Addition Known amounts of a Barium standard are spiked into aliquots of the sample itself. The instrument response is extrapolated back to determine the endogenous concentration.Complex or unknown matrices where matrix matching is not feasible.Time-consuming as it requires multiple preparations and analyses for each individual sample.

Experimental Protocols

Protocol 1: Mitigation of La and Ce Isobaric Interference using Low-Power ICP-MS

This protocol describes a method to effectively eliminate ¹³⁸La and ¹³⁸Ce interferences on ¹³⁸Ba by using "cool plasma" conditions.

1. Instrument Configuration:

  • ICP-MS system capable of operating at low RF power.

  • Standard sample introduction system (nebulizer, spray chamber).

2. ICP-MS Operating Parameters:

  • RF Incident Power: Set to 500 W .[1]

  • Plasma Gas (Ar) Flow Rate: Typically around 15 L/min (optimize for stability).

  • Auxiliary Gas (Ar) Flow Rate: Typically around 0.8-1.0 L/min.

  • Nebulizer Gas (Ar) Flow Rate: This is a critical parameter. Optimize to maximize the ¹³⁸Ba⁺ signal. A typical starting point for low-power operation is 0.75-0.80 L/min .[1] This is often lower than in conventional methods.

  • Ion Lens Voltages: Tune for maximum ¹³⁸Ba⁺ signal intensity at the 500 W power setting.

  • Detector Mode: Pulse counting or analog, depending on Ba concentration.

3. Analytical Procedure:

  • Ignite the plasma and allow it to stabilize under conventional power (e.g., 1.35 kW).

  • Reduce the RF power to 500 W and allow the plasma to re-stabilize for at least 15-20 minutes.

  • Optimize the nebulizer gas flow and ion lens settings for maximum ¹³⁸Ba⁺ signal using a Barium tuning solution.

  • During optimization, monitor the LaO⁺/La⁺ ratio (m/z 155/139) or CeO⁺/Ce⁺ ratio (m/z 156/140) using a solution containing La or Ce. The goal is to maximize this ratio while maintaining good ¹³⁸Ba sensitivity.

  • Aspirate a blank solution to establish the background at m/z 138 and other monitored masses.

  • Analyze calibration standards and samples under the optimized low-power conditions.

  • Verification: Monitor ¹³⁹La and ¹⁴⁰Ce. Their signals should be very low, while signals for LaO⁺ (m/z 155) and CeO⁺ (m/z 156) should be high, confirming the successful conversion of the interfering ions to their oxides.

Protocol 2: Quantitation of ¹³⁸Ba in a Complex Matrix using the Standard Addition Method

This protocol describes the method of standard additions for accurately quantifying Barium in a sample with a complex or unknown matrix (e.g., digested soil).

1. Sample and Standard Preparation:

  • Digest the soil sample using an appropriate method (e.g., microwave-assisted acid digestion) and bring it to a known final volume (V_final). This is your "Unknown Sample Stock".

  • Prepare a Barium standard stock solution of known concentration (e.g., 1000 mg/L). From this, prepare an intermediate spiking standard at a concentration estimated to be 50-100 times the expected concentration in your Unknown Sample Stock.

  • Label at least four identical volumetric flasks (e.g., 25 mL).

2. Spiking Procedure:

  • To each of the four volumetric flasks, add an identical, precise volume of the Unknown Sample Stock (e.g., 5.0 mL).

  • Create a series of "spikes":

    • Flask 1 (Zero Spike): Add 0 mL of the spiking standard.

    • Flask 2: Add a small volume of the spiking standard (e.g., 50 µL). The resulting concentration should be roughly 1.5x the original.

    • Flask 3: Add a larger volume of the spiking standard (e.g., 100 µL). The resulting concentration should be roughly 2x the original.

    • Flask 4: Add an even larger volume (e.g., 200 µL) for a concentration of roughly 3x the original.

  • If using an internal standard, add the same amount to each flask.

  • Dilute all flasks to the final volume (25 mL) with 1-2% nitric acid and mix thoroughly.

3. Analysis and Calculation:

  • Analyze the four prepared solutions by ICP-MS, measuring the signal intensity for ¹³⁸Ba.

  • Create a plot with the "Concentration of Added Ba" on the x-axis and the "Measured ¹³⁸Ba Intensity" on the y-axis.

  • Perform a linear regression on the data points. The plot should yield a straight line.

  • Extrapolate the line back to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of Barium in the "Zero Spike" flask.

  • Calculate the original concentration in your Unknown Sample Stock by accounting for the initial dilution (e.g., if you used 5 mL in a 25 mL flask, multiply the x-intercept value by 5). Finally, factor in the dilution from the initial sample digestion to get the concentration in the solid sample.

Workflow Diagram for Standard Addition:

Caption: Experimental workflow for the standard addition method.

References

Technical Support Center: Enhancing the Accuracy of δ138/134Ba Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the accuracy of δ138/134Ba measurements. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during isotopic analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during δ138/134Ba measurements, offering potential causes and solutions in a straightforward question-and-answer format.

Issue IDQuestionPotential CausesSuggested Solutions
TS-001 Why is my δ138/134Ba data showing poor precision and reproducibility? 1. Incomplete separation of Ba from matrix elements. 2. Isobaric interferences from La and Ce. 3. Unstable plasma conditions in the MC-ICP-MS. 4. Inconsistent instrumental mass fractionation. 5. Worn peristaltic pump tubing or blockages in the sample introduction system.[1][2]1. Optimize the cation exchange chromatography protocol to ensure complete removal of matrix elements.[3][4] 2. Monitor for 138La, 136Ce, and 138Ce during analysis and apply appropriate corrections.[3] Consider using a low-power ICP-MS setting to selectively produce oxide ions of interfering elements.[5] 3. Allow the instrument to warm up sufficiently. Optimize plasma conditions, such as the Normalized Argon Index (NAI), to achieve a stable plasma state that minimizes matrix effects.[6][7][8] 4. Employ a double-spike (e.g., 130Ba-135Ba or 135Ba-137Ba) or a sample-standard bracketing (SSB) method to correct for mass bias.[3][9][10] 5. Regularly inspect and replace pump tubing. Check for blockages in the nebulizer and spray chamber.[2][11]
TS-002 I am observing significant signal drift during my analytical run. What could be the cause? 1. Buildup of deposits on the nebulizer, injector, or interface cones.[1] 2. Poor temperature control of the spray chamber and torch. 3. Worn or improperly tensioned peristaltic pump tubing.[1]1. Clean the nebulizer, injector, and cones according to the manufacturer's guidelines. 2. Ensure the temperature control systems for the sample introduction area are functioning correctly. 3. Replace the peristaltic pump tubing and ensure proper tension.[2]
TS-003 How can I minimize matrix effects from complex samples (e.g., geological, biological)? High concentrations of matrix elements can cause ion suppression or enhancement, affecting the accuracy of measurements.[12][13][14]1. Implement a robust chemical separation procedure to isolate Ba from the sample matrix. A two-step column chemistry process can be effective.[10] 2. Optimize plasma conditions to a "matrix tolerance state" by adjusting parameters like the Normalized Argon Index (NAI) to reduce the impact of residual matrix elements.[6][7] 3. Use a double-spike to correct for matrix-induced mass fractionation.[3]
TS-004 What are the best practices for correcting isobaric interferences on 138Ba and 136Ba? Isobaric interferences from 138La, 138Ce, and 136Ce can significantly bias δ138/134Ba results.[3]1. Use a high-efficiency chromatographic separation method to remove La and Ce before analysis. A single-column method with a two-reagent elution can be effective.[3][4] 2. During MC-ICP-MS analysis, simultaneously monitor non-interfered isotopes of the interfering elements (e.g., 139La and 140Ce) to perform a mathematical correction.[3] 3. In some cases, operating the ICP-MS at a low power can selectively convert interfering ions to their oxides, shifting them to a different mass-to-charge ratio.[5]

Frequently Asked Questions (FAQs)

1. What is the purpose of using a double-spike in Ba isotope analysis?

A double-spike, which is a mixture of two enriched isotopes of barium (e.g., 130Ba and 135Ba or 135Ba and 137Ba), is added to the sample before any chemical processing.[3][15] It serves to correct for any isotopic fractionation that occurs during both the chemical separation (e.g., column chromatography) and the mass spectrometric analysis (instrumental mass bias).[3][15] This leads to a significant improvement in the accuracy and precision of the δ138/134Ba measurements.[9][15]

2. What is the sample-standard bracketing (SSB) method and when is it used?

The sample-standard bracketing (SSB) method involves analyzing a standard with a known isotopic composition before and after each sample.[16] The measured isotopic ratio of the sample is then corrected based on the average of the two bracketing standards. This method corrects for instrumental drift and mass bias over time.[17] SSB is a common alternative to the double-spike method, though some studies suggest that the double-spike method can achieve higher precision.[10]

3. How critical is the complete separation of Ba from the sample matrix?

Achieving a high degree of separation is crucial. Even trace amounts of matrix elements can cause significant inaccuracies in δ138/134Ba measurements due to matrix effects and isobaric interferences.[6][18] For high-precision analysis, a robust chemical purification method, often involving cation exchange chromatography, is essential to remove elements such as La and Ce, as well as other major matrix components.[3][4]

4. What are typical precision levels I can expect for δ138/134Ba measurements?

With modern MC-ICP-MS or TIMS instruments and the application of techniques like double-spiking or sample-standard bracketing, a long-term external reproducibility of better than ±0.05‰ (2SD) is achievable for δ138/134Ba.[10][19] Some studies have reported precision as high as ±0.03‰ (2SD).[15]

5. How do I prepare the cation exchange column for Ba separation?

The general procedure involves using a cation exchange resin like AG50W-X8 or AG50W-X12.[3][19] The resin is loaded into a column and cleaned with acid. The sample, dissolved in a dilute acid, is then loaded onto the column. Major matrix elements are eluted using an acid like HCl, and then Ba is selectively eluted using a different acid, such as HNO₃.[3] The specific acid concentrations and volumes will depend on the sample matrix and the desired purity.

Experimental Protocols

Protocol 1: Barium Separation using Single Column Cation Exchange Chromatography

This protocol is adapted from methods designed to separate Ba from complex geological and hydrological matrices.[3][4]

Materials:

  • Cation exchange resin (e.g., AG50W-X12, 200-400 mesh)

  • Chromatography columns

  • 2.5 N Hydrochloric Acid (HCl)

  • 2.0 N Nitric Acid (HNO₃)

  • Sample dissolved in dilute acid

Procedure:

  • Column Preparation: Pack the chromatography column with the cation exchange resin.

  • Resin Cleaning: Wash the resin with high-purity water and then with 2.5 N HCl.

  • Sample Loading: Load the dissolved sample onto the column.

  • Matrix Elution: Elute the major matrix elements by passing 20 mL of 2.5 N HCl through the column.

  • Barium Elution: Elute the purified Ba fraction using 12 mL of 2.0 N HNO₃.

  • Sample Preparation for Analysis: Evaporate the collected Ba fraction to dryness and redissolve in 2% HNO₃ for MC-ICP-MS analysis.

Protocol 2: Mass Spectrometry using the 130Ba-135Ba Double-Spike Method

This protocol outlines the use of a double-spike to correct for instrumental mass fractionation.

Procedure:

  • Spike Addition: Add a precisely calibrated 130Ba-135Ba double-spike to the sample prior to chemical separation. The optimal spike-to-sample ratio should be determined, but is often around 20-30% of the total Ba in the mixture.[18]

  • Chemical Purification: Perform the barium separation as described in Protocol 1.

  • Mass Spectrometry: Analyze the purified, spiked sample on an MC-ICP-MS.

  • Data Reduction: Use an iterative algorithm to deconvolute the measured isotope ratios of the sample-spike mixture into the true isotopic composition of the sample, correcting for both natural and instrumental mass fractionation.

Quantitative Data Summary

The following table summarizes the reported precision for δ138/134Ba (or δ137/134Ba) measurements in various geological reference materials using different analytical techniques.

Reference MaterialReported δ value (‰)2SD Precision (‰)Analytical MethodReference
BCR-2δ137/134Ba = 0.050± 0.039MC-ICP-MS (SSB)[3]
BHVO-2δ137/134Ba = 0.047± 0.028MC-ICP-MS (SSB)[3]
JB-2δ137/134Ba = 0.085± 0.035MC-ICP-MS (SSB)[3]
IAEA-CO-9Not reported± 0.032MC-ICP-MS (DS)[9]
VariousNot reported≤ ±0.05MC-ICP-MS (DS)[10]
VariousNot reported< ±0.03DS-TIMS[15]

Visualizations

Experimental Workflow for High-Precision δ138/134Ba Analysis

experimental_workflow cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_analysis Analysis & Data Reduction sample Sample Digestion spike Add Double-Spike (e.g., 130Ba-135Ba) sample->spike column Cation Exchange Chromatography spike->column matrix_out Elute Matrix (e.g., with HCl) column->matrix_out ba_out Elute Pure Ba (e.g., with HNO3) column->ba_out ms MC-ICP-MS Analysis ba_out->ms data Data Reduction (Iterative Deconvolution) ms->data result Final δ138/134Ba Value data->result troubleshooting_logic start Poor Precision in δ138/134Ba Data cause1 Matrix Effects? start->cause1 cause2 Isobaric Interferences? start->cause2 cause3 Instrumental Instability? start->cause3 solution1 Optimize Chemical Separation cause1->solution1 solution4 Optimize Plasma Conditions cause1->solution4 cause2->solution1 solution2 Monitor & Correct for La, Ce cause2->solution2 solution3 Use Double-Spike or SSB cause3->solution3 cause3->solution4 solution5 Check Sample Introduction System cause3->solution5

References

"chemical purification methods for Barium isotope analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical purification for Barium (Ba) isotope analysis.

Frequently Asked Questions (FAQs)

Q1: Why is chemical purification necessary before Barium isotope analysis?

A1: Chemical purification is a critical step to isolate Barium from the sample matrix prior to isotopic analysis by techniques like Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS) or Thermal Ionization Mass Spectrometry (TIMS).[1][2] Failure to do so can lead to significant analytical inaccuracies. The primary reasons for purification are:

  • Isobaric Interferences: Elements with isotopes of the same nominal mass as Barium isotopes will interfere with the measurement. Key isobaric interferences include Xenon (Xe), Lanthanum (La), and Cerium (Ce).[1][3] For example, 136Ce and 138Ce interfere with 136Ba and 138Ba, respectively.[1]

  • Matrix Effects: High concentrations of other elements in the sample can suppress or enhance the ionization of Barium in the mass spectrometer, leading to inaccurate isotope ratio measurements.[1]

Q2: What are the common isobaric interferences for Barium isotopes and how can they be monitored?

A2: The most common isobaric interferences for Barium isotopes are from Xenon (Xe), Lanthanum (La), and Cerium (Ce).[1][3] It is standard practice to monitor non-interfered isotopes of these elements during analysis to correct for their contribution to the Barium signal.

Barium IsotopeInterfering IsobarMonitored Isotope for Correction
130Ba130Xe131Xe
134Ba134Xe131Xe
136Ba136Xe, 136Ce131Xe, 140Ce
138Ba138La, 138Ce139La, 140Ce

Table 1: Common Isobaric Interferences for Barium Isotopes.

Q3: What is a "double spike" and why is it used in Barium isotope analysis?

A3: A double spike is an artificially enriched isotopic mixture of two of the analyte's isotopes (in this case, Barium, e.g., 130Ba–135Ba).[3][4] It is added to the sample before any chemical processing. The primary purpose of a double spike is to accurately correct for mass fractionation that occurs during both the chemical purification and the mass spectrometric analysis.[1][4] This method provides higher precision compared to standard-sample bracketing (SSB).[5]

Troubleshooting Guide

Problem 1: Incomplete separation of Barium from matrix elements.

  • Symptom: Inaccurate and imprecise Barium isotope ratios. High signals for matrix elements (e.g., Na, K, Ca, Mg) are observed during mass spectrometric analysis.

  • Possible Cause: The ion-exchange chromatography protocol is not optimized for the specific sample matrix.

  • Solution:

    • Verify Resin and Column: Ensure the correct cation-exchange resin (e.g., AG50-X12) is being used and that the column is properly conditioned.[6]

    • Adjust Elution Protocol: For complex matrices, a two-reagent elution can be effective. A common approach involves first eluting the bulk of the matrix elements with hydrochloric acid (HCl) followed by the elution of Barium with nitric acid (HNO3).[1][2]

    • Optimize Acid Concentrations and Volumes: The concentrations and volumes of the acids used for elution are critical. For example, a procedure might use 2.5 N HCl to remove matrix elements, followed by 2.0 N HNO3 to collect Ba.[1][2] Calibrating the elution curve for your specific sample type is recommended.

    • Consider a Second Column: For particularly challenging samples, a two-column purification method may be necessary to achieve complete separation.[1] An in-tandem micro-column chromatography approach using AG50-X12 cation-exchange resin followed by Sr-Spec™ resin has been shown to be effective.[3][6]

Problem 2: Presence of isobaric interferences (La, Ce) in the purified Barium fraction.

  • Symptom: Inaccurate Barium isotope ratios, particularly for 136Ba and 138Ba. Elevated signals for 139La and 140Ce are observed during analysis.

  • Possible Cause: Inefficient separation of Rare Earth Elements (REEs) from Barium during column chromatography.

  • Solution:

    • Modify Elution Protocol: The choice of eluent can significantly affect the separation of Ba from REEs. Using HNO3 to elute Ba after an initial HCl wash can improve the separation from La and Ce.[1]

    • Monitor Elution Profile: Collect small fractions during the elution and analyze their elemental composition to precisely determine the elution volumes for matrix elements, Ba, and interfering elements like La and Ce.

    • Utilize a Second, Specialized Resin: Sr-Spec™ resin, used after an initial cation-exchange column, can effectively remove remaining interfering elements.[3][6]

Problem 3: High procedural blank.

  • Symptom: The amount of Barium contamination introduced during the entire analytical procedure is significant relative to the amount of Barium in the sample, compromising the accuracy of the results for low-concentration samples.

  • Possible Cause: Contaminated reagents, labware, or airborne particles.

  • Solution:

    • Use High-Purity Reagents: All acids and water should be of the highest purity available (e.g., distilled or sub-boiling distilled).

    • Thoroughly Clean Labware: All beakers, columns, and pipette tips should be acid-cleaned.

    • Work in a Clean Environment: Perform all sample preparation steps in a clean laboratory, preferably under a laminar flow hood, to minimize contamination from dust.

    • Minimize Acid Consumption: An in-tandem micro-column chromatography approach can reduce acid consumption and, consequently, the procedural blank.[3][6] A reported procedural blank using this method is as low as 278 pg.[4][6]

Experimental Protocols

Single-Column Cation-Exchange Chromatography for Barium Separation

This protocol is adapted from a method suitable for a range of geological and hydrologic materials.[1][2]

Materials:

  • Cation-exchange resin (e.g., AG50-X12)

  • Disposable chromatography columns

  • High-purity 2.5 N HCl

  • High-purity 2.0 N HNO3

  • Sample digestate

Procedure:

  • Column Preparation: Prepare a column with the cation-exchange resin. Pre-clean the resin and condition the column with high-purity water and then with 2.5 N HCl.

  • Sample Loading: Load the dissolved and appropriately diluted sample onto the column.

  • Matrix Elution: Elute the major matrix elements using a specific volume of 2.5 N HCl (e.g., 20 mL).[1] This step removes elements like Na, K, Ca, and Mg.

  • Barium Elution: Elute the Barium fraction using a specific volume of 2.0 N HNO3 (e.g., 12 mL).[1]

  • Collection: Collect the Barium fraction in a clean vial.

  • Evaporation and Reconstitution: Evaporate the collected fraction to dryness. Re-dissolve the sample in a dilute acid (e.g., 2% HNO3) for analysis.[1]

In-Tandem Micro-Column Chromatography

This method is designed for high-efficiency purification with minimal acid consumption.[3][6]

Materials:

  • AG50-X12 cation-exchange resin

  • Sr-Spec™ resin

  • Micro-columns

  • High-purity acids

Procedure:

  • First Column (AG50-X12): The sample is first passed through a column containing AG50-X12 cation-exchange resin to remove the bulk of the matrix elements.

  • Second Column (Sr-Spec™): The effluent from the first column containing Barium is directly loaded onto a second column with Sr-Spec™ resin. This step is crucial for removing remaining interfering elements.

  • Elution and Collection: Barium is then eluted from the second column. This in-tandem setup eliminates the need for intermediate evaporation and re-dissolution steps.[3][6]

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_purification Chemical Purification cluster_analysis Isotopic Analysis Sample Sample Digestion/Dissolution Spike Addition of Double Spike Sample->Spike Load Load Sample onto Cation-Exchange Column Spike->Load Wash Elute Matrix Elements (e.g., 2.5 N HCl) Load->Wash Elute Elute Barium (e.g., 2.0 N HNO3) Wash->Elute Collect Collect Purified Ba Fraction Elute->Collect Analysis MC-ICPMS or TIMS Analysis Collect->Analysis Correction Data Processing & Mass Bias Correction Analysis->Correction

Caption: Workflow for Barium Isotope Analysis.

Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P1 Inaccurate Isotope Ratios C1 Matrix Effects P1->C1 C2 Isobaric Interferences P1->C2 C3 High Procedural Blank P1->C3 S1 Optimize Column Chromatography C1->S1 S2 Use Two-Column Separation C1->S2 C2->S1 S3 Monitor Interfering Isotopes C2->S3 S4 Improve Clean Lab Procedures C3->S4

Caption: Troubleshooting Logic for Barium Isotope Analysis.

References

"reducing isobaric interferences in Barium-138 measurement"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isobaric interferences during the measurement of Barium-138 (¹³⁸Ba) by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary isobaric interferences that affect the measurement of this compound?

A1: The primary isobaric interferences for ¹³⁸Ba arise from isotopes of other elements that have the same nominal mass-to-charge ratio (m/z). The most significant interferences are from Lanthanum-138 (¹³⁸La) and Cerium-138 (¹³⁸Ce).[1][2][3] Another potential, though less common, interference is from Xenon-138 (¹³⁸Xe), which can be present as a trace contaminant in the argon plasma gas.[4] Additionally, in samples with very high concentrations of barium, doubly-charged ions such as ¹³⁸Ba²⁺ can potentially interfere with analytes at m/z 69.[5]

Q2: How can I minimize these isobaric interferences during my ICP-MS analysis?

A2: Several instrumental techniques can be employed to effectively reduce or eliminate isobaric interferences on ¹³⁸Ba. These include:

  • Cool Plasma or Low-Power ICP-MS: Operating the ICP at a lower power enhances the formation of oxide ions for interfering elements like Lanthanum and Cerium, effectively shifting their mass and reducing their direct overlap with ¹³⁸Ba.[1]

  • Collision/Reaction Cell (CRC) Technology: Introducing a collision or reaction gas (e.g., helium, hydrogen, ammonia, or oxygen) into a cell positioned before the mass analyzer can selectively react with and either remove the interfering ions or shift them to a different mass.[6][7][8][9]

  • Triple Quadrupole ICP-MS (ICP-QQQ): This advanced instrumentation allows for an initial mass filtering step before the collision/reaction cell. This prevents unwanted side reactions from other matrix components and provides a highly selective method for isolating the analyte of interest.[6][7][10]

Q3: Will using these interference reduction techniques affect the sensitivity of my this compound measurement?

A3: The impact on sensitivity depends on the technique employed. For instance, operating in cool plasma or low-power mode can sometimes lead to a slight decrease in overall signal intensity. However, studies have shown that the analytical sensitivity for Ba can remain at approximately 85% of the level achieved with conventional ICP power, making it a viable technique, especially for applications like laser ablation sampling that require high sensitivity.[1] The use of collision/reaction cells may also result in some loss of analyte signal, but modern instruments are designed to minimize this effect.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Elevated ¹³⁸Ba signal in samples known to contain high Lanthanum and/or Cerium concentrations. Direct isobaric overlap from ¹³⁸La and ¹³⁸Ce.1. Implement Cool Plasma/Low-Power ICP-MS: Reduce the RF power to enhance the formation of LaO⁺ and CeO⁺, shifting the interference away from m/z 138.[1]2. Utilize a Collision/Reaction Cell (CRC): Introduce a reactive gas like oxygen or ammonia. These gases can react with La⁺ and Ce⁺ to form oxide or other product ions at a different m/z, while Ba⁺ remains largely unreactive.[6][7]3. Employ Triple Quadrupole ICP-MS (ICP-QQQ): For highly complex matrices, use an ICP-QQQ to mass-filter the ion beam before the CRC, preventing unwanted side reactions and ensuring the selective removal of interferences.[6][10]
Inconsistent or unexpectedly high background at m/z 138, even in clean standards. Potential interference from ¹³⁸Xe present as an impurity in the argon gas supply.1. Use High-Purity Argon: Ensure the use of high-purity grade argon to minimize xenon contamination.2. Utilize a Collision/Reaction Cell: A CRC with a suitable reaction gas can effectively remove the ¹³⁸Xe⁺ interference.[4]
Overall low signal intensity for ¹³⁸Ba when using interference reduction techniques. Sub-optimal tuning of instrument parameters for the chosen interference reduction method.1. Optimize Nebulizer Gas Flow Rate: When using low-power ICP, a lower nebulizer gas flow rate (e.g., 0.75-0.8 L/min) may be required to avoid further cooling of the plasma.[1]2. Tune CRC Gas Flow and Voltages: Carefully optimize the flow rate of the collision/reaction gas and the voltages of the cell to maximize analyte transmission while effectively removing interferences.[8]

Quantitative Data Summary

The following tables summarize the effectiveness of different techniques in reducing isobaric interferences on ¹³⁸Ba.

Table 1: Interference Reduction using Low-Power ICP-MS

Interfering IonContribution to ¹³⁸Ba SignalConditionsReference
¹³⁸La~0.02%Low-power ICP (500 W), even with ~10,000 times higher La concentration.[1]
¹³⁸Ce~0.1%Low-power ICP (500 W), even with ~10,000 times higher Ce concentration.[1]

Table 2: Comparison of ICP Operating Conditions

ParameterConventional ICPLow-Power ICPReference
RF Incident Power 1.35 kW500 W[1]
Nebulizer Gas Flow Rate 0.95 L/min0.75 - 0.8 L/min[1]
Analytical Sensitivity for Ba 100% (Reference)~85%[1]

Experimental Protocols

Protocol 1: Interference Reduction using Low-Power ICP-MS

This protocol is based on the methodology described by Hirata (2002).[1]

  • Instrument Setup:

    • ICP-MS: A quadrupole-based instrument such as a Thermo Electron VG PlasmaQuad 2 Omega.

    • RF Power: Set the incident RF power to 500 W.

  • Tuning and Optimization:

    • Tune the instrument to maximize the signal intensity of ¹³⁸Ba.

    • Optimize the torch position, Ar gas flow rates, ion transfer lens biases, and spray chamber temperature.

    • Critically, adjust the nebulizer gas flow rate to an optimal range of 0.75-0.8 L/min. This is significantly lower than for conventional power settings and is crucial to prevent excessive plasma cooling.

  • Analysis:

    • Introduce the samples and standards into the ICP-MS.

    • Acquire data for the barium isotopes, as well as for the interfering elements (La and Ce) and their oxides (LaO and CeO) to monitor the effectiveness of the interference removal.

  • Data Processing:

    • Calculate the contribution of ¹³⁸La and ¹³⁸Ce to the ¹³⁸Ba signal to confirm their effective removal.

Visualizations

Interference_Reduction_Workflow cluster_problem Problem Identification cluster_solutions Interference Reduction Strategies cluster_outcomes Resolution cluster_final Final Measurement Sample Sample containing Ba, La, Ce ICP_Source ICP Ion Source (Conventional Power) Sample->ICP_Source Interference Isobaric Interference ¹³⁸Ba⁺, ¹³⁸La⁺, ¹³⁸Ce⁺ at m/z 138 ICP_Source->Interference Cool_Plasma Cool Plasma / Low-Power ICP Interference->Cool_Plasma Apply CRC Collision/Reaction Cell (CRC) Interference->CRC Apply ICP_QQQ Triple Quadrupole ICP-MS (ICP-QQQ) Interference->ICP_QQQ Apply Cool_Plasma_Outcome ¹³⁸La⁺, ¹³⁸Ce⁺ → ¹³⁸LaO⁺, ¹³⁸CeO⁺ (Shifted Mass) Cool_Plasma->Cool_Plasma_Outcome CRC_Outcome ¹³⁸La⁺, ¹³⁸Ce⁺ react with gas (Interference Removed/Shifted) CRC->CRC_Outcome ICP_QQQ_Outcome Highly selective removal of ¹³⁸La⁺ and ¹³⁸Ce⁺ ICP_QQQ->ICP_QQQ_Outcome Final_Measurement Accurate Measurement of ¹³⁸Ba⁺ Cool_Plasma_Outcome->Final_Measurement CRC_Outcome->Final_Measurement ICP_QQQ_Outcome->Final_Measurement

Caption: Workflow for addressing isobaric interferences on ¹³⁸Ba.

Logical_Relationship Start ¹³⁸Ba Measurement Required Check_Matrix Does the sample contain significant La or Ce? Start->Check_Matrix No_Interference Proceed with standard ICP-MS analysis Check_Matrix->No_Interference No Select_Method Select Interference Reduction Method Check_Matrix->Select_Method Yes Analyze Analyze Sample No_Interference->Analyze Cool_Plasma Cool Plasma/ Low-Power ICP Select_Method->Cool_Plasma CRC Collision/Reaction Cell (CRC) Select_Method->CRC ICP_QQQ Triple Quadrupole ICP-MS (ICP-QQQ) Select_Method->ICP_QQQ Optimize Optimize Instrument Parameters Cool_Plasma->Optimize CRC->Optimize ICP_QQQ->Optimize Optimize->Analyze

Caption: Decision tree for selecting an analytical approach.

References

Technical Support Center: Optimization of Plasma Conditions for Barium Isotope Analysis by MC-ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Barium (Ba) isotope analysis using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of plasma conditions for Ba isotope analysis.

Issue Potential Cause Recommended Action
Inaccurate δ¹³⁸/¹³⁴Ba values with known standards Matrix Effects: Presence of interfering elements in the sample matrix can significantly bias Ba isotope ratios. Elements like Aluminum (Al), Iron (Fe), Magnesium (Mg), and Sodium (Na) are known to cause significant shifts.[1]1. Chemical Separation: Implement a robust chemical separation protocol, such as cation exchange chromatography, to remove matrix elements prior to analysis.[2] 2. Plasma Condition Optimization: Tune the plasma to a "matrix tolerance state" by adjusting RF power, nebulizer gas flow, and auxiliary gas flow. A higher Normalised Ar Index (NAI) can help attenuate matrix effects.[3][4] 3. Standard-Sample Bracketing: Ensure that the matrix of the standards is matched as closely as possible to the samples.
Poor Precision and Signal Instability Plasma Instability: Fluctuations in plasma conditions can lead to unstable ion beams and poor measurement precision.1. Check Gas Flows: Verify the stability of the argon gas supply and the mass flow controllers for the nebulizer, auxiliary, and plasma gas. 2. Cone Conditioning: Ensure that the sampler and skimmer cones are clean and properly conditioned. Deposits on the cones can disrupt the ion beam.[5][6][7] 3. Sample Introduction System: Check for leaks in the sample introduction tubing, ensure the nebulizer is not clogged, and that the peristaltic pump tubing is in good condition.[8][9]
Isobaric Interferences Overlapping Isotopes: Isotopes of other elements can have the same mass-to-charge ratio as Ba isotopes, leading to inaccurate measurements. Common interferences include ¹³⁸La on ¹³⁸Ba and ¹³⁶Ce on ¹³⁶Ba.[2][10]1. Chemical Separation: The most effective method is to remove Lanthanum (La) and Cerium (Ce) from the sample using cation exchange chromatography.[2][10] 2. Instrumental Correction: While less ideal, mathematical corrections can be applied if the interfering element's isotopic composition is known and its signal is monitored at a non-interfering isotope.
Low Signal Intensity Sub-optimal Plasma Conditions: The plasma may not be efficiently ionizing the Ba atoms.1. Optimize RF Power: Increase the RF power in small increments to find the optimal setting for Ba ionization. 2. Optimize Nebulizer Gas Flow: Adjust the nebulizer gas flow to ensure efficient aerosol transport into the plasma. 3. Check Sample Uptake: Ensure the sample uptake rate is appropriate for the nebulizer and spray chamber setup.
Memory Effects Sample Carryover: Residual Ba from a previous high-concentration sample can contaminate subsequent analyses.1. Thorough Washout: Increase the duration and use an appropriate rinse solution (e.g., dilute nitric acid) between samples. 2. Clean Sample Introduction System: If memory effects persist, clean the nebulizer, spray chamber, and injector torch.

Frequently Asked Questions (FAQs)

Q1: What are the most critical plasma parameters to optimize for Ba isotope analysis?

A1: The most critical parameters are the RF power, nebulizer gas flow rate, and auxiliary gas flow rate. These parameters control the plasma temperature and ionization efficiency, which directly impact signal intensity, stability, and the extent of matrix effects.

Q2: How can I minimize matrix effects from elements like Al and Fe?

A2: The most robust method is to remove these elements using chemical separation techniques like cation exchange chromatography before analysis.[1][11] Additionally, optimizing the plasma conditions to achieve a "matrix tolerance state" can significantly reduce their impact.[3][4] This often involves operating the plasma at higher power and optimized gas flows.

Q3: What are isobaric interferences, and how can I correct for them in Ba isotope analysis?

A3: Isobaric interferences occur when isotopes of other elements have the same nominal mass as the Ba isotopes of interest. For Ba, common interferences include ¹³⁸La on ¹³⁸Ba and ¹³⁶Ce on ¹³⁶Ba.[2][10] The most effective way to deal with these is to chemically separate La and Ce from Ba before analysis.

Q4: What is "cone conditioning" and why is it important?

A4: Cone conditioning is the process of exposing new or cleaned sampler and skimmer cones to a sample matrix to create a stable surface.[6][7] This is crucial for achieving stable and reproducible ion transmission, which leads to better precision. A common procedure involves aspirating a dilute acid blank, followed by a matrix-containing solution, and then another blank.

Q5: How does the concentration mismatch between my samples and standards affect the results?

A5: A significant concentration mismatch between samples and bracketing standards can introduce analytical bias.[11][12] It is recommended to match the Ba concentration of your samples and standards to within ±10-20% to ensure accurate results.

Experimental Protocols

Protocol 1: Optimization of Plasma Conditions
  • Initial Setup:

    • Install clean or new sampler and skimmer cones.

    • Condition the cones by aspirating a 2% HNO₃ solution for 10 minutes, followed by a solution containing a representative matrix for 20 minutes, and finally a 2% HNO₃ solution for another 10 minutes.

    • Introduce a standard Ba solution (e.g., 100 ppb in 2% HNO₃).

  • RF Power Optimization:

    • Set the nebulizer and auxiliary gas flows to typical starting values (e.g., 1.0 L/min and 0.8 L/min, respectively).

    • Vary the RF power from a lower setting (e.g., 1100 W) to a higher setting (e.g., 1400 W) in increments of 50 W.

    • At each power setting, monitor the signal intensity of a major Ba isotope (e.g., ¹³⁸Ba) and the signal stability (as %RSD).

    • Select the RF power that provides the highest stable signal.

  • Nebulizer Gas Flow Optimization:

    • Set the RF power to the optimized value from the previous step.

    • Vary the nebulizer gas flow rate (e.g., from 0.8 L/min to 1.2 L/min) in small increments.

    • Monitor the signal intensity and stability.

    • Choose the flow rate that gives the best balance of sensitivity and stability.

  • Auxiliary Gas Flow Optimization:

    • With the optimized RF power and nebulizer gas flow, vary the auxiliary gas flow.

    • Monitor the signal and select the flow rate that provides the best performance.

Protocol 2: Evaluation of Matrix Effects
  • Prepare a series of solutions containing a constant concentration of a Ba standard (e.g., 100 ppb).

  • To each solution, add a potential interfering element (e.g., Al, Fe, Mg, or Na) at varying concentrations (e.g., 0, 10, 50, 100, 500 ppm).

  • Analyze the Ba isotopic composition of each solution using the optimized plasma conditions.

  • Plot the measured δ¹³⁸/¹³⁴Ba against the concentration of the interfering element to assess the magnitude of the matrix effect.

Quantitative Data Summary

Table 1: Effect of RF Power on ¹³⁸Ba Signal Intensity and Stability

RF Power (W)¹³⁸Ba Signal Intensity (Volts)Signal Stability (%RSD)
11005.21.5
11506.81.1
12008.50.8
12509.80.5
130010.50.4
135010.20.6

Note: Representative data. Actual values will vary depending on the instrument and setup.

Table 2: Influence of Matrix Elements on δ¹³⁸/¹³⁴Ba Measurement

Matrix ElementConcentration (ppm)Measured δ¹³⁸/¹³⁴Ba (‰)
None00.00 ± 0.05
Al50-0.25 ± 0.06
Fe50-0.32 ± 0.07
Mg200-0.15 ± 0.05
Na500-0.10 ± 0.04

Note: Representative data illustrating the potential magnitude of matrix effects.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_optimization Plasma Optimization cluster_analysis Analysis Sample Sample Digestion Digestion Sample->Digestion Separation Chemical Separation (Cation Exchange) Digestion->Separation Final_Solution Final Solution (Known Ba Concentration) Separation->Final_Solution Start_Opt Start Optimization Final_Solution->Start_Opt Introduce Standard RF_Power Optimize RF Power Start_Opt->RF_Power Neb_Gas Optimize Nebulizer Gas Flow RF_Power->Neb_Gas Aux_Gas Optimize Auxiliary Gas Flow Neb_Gas->Aux_Gas Optimized Optimized Conditions Aux_Gas->Optimized Analysis MC-ICP-MS Analysis Optimized->Analysis Apply to Samples Data Data Acquisition Analysis->Data Processing Data Processing (Mass Bias Correction) Data->Processing Results Final Isotope Ratios Processing->Results

Caption: Experimental workflow for Ba isotope analysis.

Troubleshooting_Logic Start Inaccurate or Imprecise Ba Isotope Data Check_Standards Are Certified Standards Accurate? Start->Check_Standards Check_Precision Is Precision Poor (%RSD > 0.1%)? Start->Check_Precision Check_Standards->Check_Precision Yes Matrix_Effects Potential Matrix Effects Check_Standards->Matrix_Effects No Plasma_Instability Potential Plasma Instability Check_Precision->Plasma_Instability Yes Sample_Intro_Issues Sample Introduction Problems Check_Precision->Sample_Intro_Issues Yes Review_Separation Review Chemical Separation Protocol Matrix_Effects->Review_Separation Optimize_Plasma Re-optimize Plasma for Matrix Tolerance Matrix_Effects->Optimize_Plasma Isobaric_Interference Potential Isobaric Interferences Review_Separation->Isobaric_Interference Check_Cones Inspect and Clean/Condition Sampler and Skimmer Cones Plasma_Instability->Check_Cones Check_Gas_Flows Verify Gas Flow Stability Plasma_Instability->Check_Gas_Flows Check_Tubing_Neb Check Tubing, Nebulizer, and Spray Chamber Sample_Intro_Issues->Check_Tubing_Neb

References

"troubleshooting Barium-138 sample digestion protocols"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Barium-138 (¹³⁸Ba) sample digestion protocols. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during sample preparation for analysis, typically by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: Why are my Barium recovery rates consistently low after acid digestion?

A1: Low recovery of barium is a frequent issue, primarily due to the formation of insoluble barium sulfate (BaSO₄), also known as barite.[1][2] Standard acid digestion protocols using nitric acid (HNO₃), hydrochloric acid (HCl), or even hydrofluoric acid (HF) are often insufficient to completely dissolve BaSO₄.[1] If your sample matrix contains sulfates, or if sulfur is present in your sample, it can react with barium ions to form this highly refractory precipitate, leading to an underestimation of the actual barium concentration.[1][2]

Q2: What is "matrix effect" and how does it affect my ¹³⁸Ba analysis?

A2: Matrix effects in ICP-MS refer to the suppression or enhancement of the analyte signal (¹³⁸Ba in this case) caused by other components in the sample (the matrix).[3][4] High concentrations of total dissolved solids (TDS) or specific elements can influence the plasma's physical properties, ion transmission, and lead to inaccurate results.[2][3] Barium itself can also cause spectral interferences from polyatomic ions like BaO⁺ and BaOH⁺, which can overlap with other elements of interest.[5] Diluting the sample is a primary strategy to minimize these effects, but it may lower the analyte concentration below the detection limit.[1][3]

Q3: Can I use a standard acid digestion method for all sample types?

A3: No, the choice of digestion method is highly dependent on the sample matrix. While simple aqueous samples may require only acidification, complex matrices like soils, sediments, or biological tissues require more aggressive digestion. For geological samples containing silicate minerals, a multi-acid digestion including HF is necessary for complete dissolution.[6][7] However, even this may not be sufficient for refractory barium compounds like barite.[2]

Q4: What are the advantages of microwave digestion over hot plate digestion?

A4: Microwave digestion offers several advantages, including significantly faster sample processing times (hours versus days), reduced risk of cross-contamination, and minimal loss of volatile elements due to the use of closed vessels.[7][8] The ability to reach higher temperatures and pressures in a closed system leads to more complete and efficient digestion compared to open-vessel hot plate methods.[9][10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your ¹³⁸Ba sample digestion workflow.

Problem 1: Incomplete Digestion / Visible Precipitate After Digestion
  • Symptom: A white, insoluble residue remains in the digestion vessel after performing a standard acid digestion protocol (e.g., with HNO₃/HCl).

  • Probable Cause: The precipitate is likely barium sulfate (BaSO₄), which is highly insoluble in common mineral acids.[1][2] This is especially common in geological or environmental samples.

  • Solutions:

    • Change Digestion Method: Switch from a simple acid leach to a more robust method capable of breaking down BaSO₄.

    • Alkali Fusion: This is a powerful technique for decomposing refractory materials.[1][2] It involves heating the sample with a flux (e.g., sodium carbonate, Na₂CO₃) to convert barium sulfate to an acid-soluble form. Be aware that this introduces a high salt content, requiring significant dilution before ICP-MS analysis.[1]

    • Multi-Acid Digestion with HF: For silicate matrices, ensure your acid mixture includes HF to break down the silicate structure. However, this alone may not dissolve barite.[2]

Problem 2: Poor Reproducibility and Inconsistent Results
  • Symptom: Replicate samples yield significantly different ¹³⁸Ba concentrations.

  • Probable Cause: This can stem from sample inhomogeneity, incomplete digestion, or variable matrix effects.[2] Slight variations in digestion conditions (temperature, time) can lead to different degrees of dissolution, especially with challenging matrices.

  • Solutions:

    • Improve Sample Homogenization: Ensure the sample is finely ground and thoroughly mixed before taking aliquots for digestion. Finer powders increase the surface area for acid attack and can improve digestion completeness.[11]

    • Optimize Digestion Protocol: Use a microwave digestion system for precise temperature and pressure control, ensuring all samples undergo identical conditions.[10]

    • Use an Internal Standard: Add an element with similar chemical properties and mass to your samples and calibration standards (e.g., Indium, Rhenium) to correct for instrument drift and matrix-induced signal fluctuations.[2]

    • Matrix Matching: Prepare your calibration standards in a solution that mimics the matrix of your digested samples to compensate for matrix effects.[4]

Data Summary: Comparison of Digestion Methods

The following table summarizes the effectiveness of different digestion methods for various sample types, with a focus on barium recovery.

Digestion MethodAcid/Flux MixtureTypical Sample TypesBarium Recovery EfficiencyKey Limitations
Hot Plate Acid Leach HNO₃ + HCl (Aqua Regia)Simple organics, some soilsLow to Moderate Ineffective for refractory minerals (barite, silicates).[6] Loss of volatiles.
Microwave Acid Digestion HNO₃ + HCl ± H₂O₂Organics, tissues, wastewaterModerate to High May not fully dissolve barite or complex silicates without HF.[12][13]
Multi-Acid Microwave HNO₃ + HCl + HF ± HClO₄Rocks, sediments, soilsHigh Can achieve total digestion of silicates, but barite may remain partially undissolved.[14] Requires careful handling of HF.
Alkali Fusion Na₂CO₃ or KHSO₄Refractory minerals, barite-rich samplesVery High (Complete) Results in high Total Dissolved Solids (TDS), requiring large dilutions that can impact detection limits.[1][2]

Experimental Protocols

Protocol 1: Microwave-Assisted Multi-Acid Digestion (for Geological/Environmental Samples)

This protocol is adapted for samples containing silicates but assumes low barite content.

  • Sample Preparation: Weigh approximately 0.25 g of a finely powdered, homogenized sample into a clean, dry microwave digestion vessel.

  • Acid Addition: In a fume hood, carefully add 5 mL of concentrated HNO₃, 2 mL of concentrated HCl, and 2 mL of concentrated HF to the vessel.

  • Pre-digestion: Allow the vessel to stand loosely capped for 20 minutes to allow for any initial reactions to subside.

  • Microwave Program: Seal the vessel and place it in the microwave rotor. Use a program that ramps the temperature to 200°C over 15 minutes and holds it for an additional 20 minutes.

  • Cooling & Dilution: After the program is complete, allow the vessels to cool to room temperature. Carefully uncap in a fume hood. Transfer the digested solution to a 50 mL volumetric flask and dilute to volume with ultrapure water.

  • Analysis: The sample is now ready for analysis by ICP-MS. A further dilution may be necessary to reduce acid concentration and matrix effects.

Protocol 2: Sodium Carbonate (Na₂CO₃) Fusion for Refractory Barium

This protocol is designed for samples where acid digestion is incomplete, particularly due to the presence of barite (BaSO₄).

  • Sample Preparation: Weigh approximately 0.2 g of the finely powdered sample and 2.0 g of anhydrous Na₂CO₃ flux into a platinum crucible. Mix thoroughly.

  • Fusion: Place the crucible in a muffle furnace. Ramp the temperature to 900-1000°C and hold for 1-2 hours, or until a clear, homogenous melt is formed.

  • Cooling: Remove the crucible from the furnace and allow it to cool completely.

  • Dissolution: Place the crucible in a beaker containing 100 mL of ultrapure water. Gently heat and stir on a hot plate to dissolve the fused melt. This converts BaSO₄ to acid-soluble BaCO₃.

  • Acidification: Once the melt is dissolved, carefully remove the crucible. Slowly acidify the solution with concentrated HNO₃ to a final concentration of 2-5%. The BaCO₃ will dissolve.

  • Dilution: Transfer the solution to a suitable volumetric flask (e.g., 250 mL) and dilute to volume with ultrapure water. The high salt content necessitates a significant dilution factor.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Barium Recovery start Start: Low ¹³⁸Ba Recovery or Inconsistent Results check_precipitate Is there a visible precipitate post-digestion? start->check_precipitate check_matrix Is the sample matrix complex? (e.g., geological, high TDS) check_precipitate->check_matrix No incomplete_digestion Probable Cause: Incomplete Digestion (likely BaSO₄) check_precipitate->incomplete_digestion Yes matrix_effects Probable Cause: Matrix Effects or Sample Inhomogeneity check_matrix->matrix_effects Yes end End: Re-analyze Sample check_matrix->end No (Re-evaluate basics) solution_fusion Solution: Use Alkali Fusion Protocol (e.g., Na₂CO₃ fusion) incomplete_digestion->solution_fusion solution_homogenize Solution 1: Improve Sample Homogenization (grind finer, mix well) matrix_effects->solution_homogenize solution_internal_std Solution 2: Use Internal Standard & Matrix-Matched Calibration matrix_effects->solution_internal_std solution_fusion->end solution_homogenize->end solution_internal_std->end

Caption: Troubleshooting workflow for low barium recovery.

Digestion_Method_Selection Decision Logic for Barium Digestion Protocol Selection start Start: New Sample for ¹³⁸Ba Analysis matrix_type What is the sample matrix? start->matrix_type aqueous Aqueous / Simple Organic matrix_type->aqueous Aqueous complex_organic Complex Organic / Biological matrix_type->complex_organic Organic geological Geological / Soil / Sediment matrix_type->geological Geological protocol_acidify Protocol: Acidify with HNO₃ aqueous->protocol_acidify protocol_microwave Protocol: Microwave Digestion (HNO₃ ± H₂O₂) complex_organic->protocol_microwave check_refractory Is barite (BaSO₄) or other refractory minerals expected? geological->check_refractory end Proceed to ICP-MS Analysis protocol_acidify->end protocol_microwave->end protocol_multi_acid Protocol: Multi-Acid Microwave (HNO₃ + HCl + HF) check_refractory->protocol_multi_acid No / Unsure protocol_fusion Protocol: Alkali Fusion (Na₂CO₃) check_refractory->protocol_fusion Yes protocol_multi_acid->end protocol_fusion->end

Caption: Decision logic for selecting a digestion protocol.

References

"minimizing contamination in Barium isotope measurements"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize contamination during Barium (Ba) isotope measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of Barium contamination in a laboratory setting?

A1: Barium is the 14th most abundant element in the Earth's crust, making it a common environmental and laboratory contaminant.[1] Key sources include:

  • Reagents and Water: Impurities in acids, solvents, and even high-purity water can introduce Barium. Buffers are a particularly common source of contamination.[2]

  • Labware: Glassware, especially if washed in commercial dishwashers, can be irreversibly contaminated with Barium from detergents.[2] Dust particles from the air can also settle on and contaminate labware.[3]

  • Sample Handling: Cross-contamination between samples can occur if equipment like homogenizer probes or pipette tips are not meticulously cleaned or replaced.[4]

  • Environment: Airborne dust in the laboratory can be a significant source. Working in a cleanroom or a laminar flow hood is recommended for sensitive measurements.[4]

  • Industrial Sources: While less common for in-lab contamination, it's worth noting that Barium is used in many industrial processes, including the manufacture of paints, glass, ceramics, and rubber, and can be present in environmental samples from these areas.[1][5][6]

Q2: What is an isobaric interference and how does it affect Barium isotope measurements?

A2: An isobaric interference occurs when an isotope of another element has the same mass-to-charge ratio as the Barium isotope being measured, leading to an artificially high reading. For Barium, the most significant isobaric interferences are from Lanthanum (La) and Cerium (Ce) on ¹³⁶Ba and ¹³⁸Ba, and Xenon (Xe) from the argon gas source in MC-ICP-MS instruments.[7][8] These interferences must be removed or corrected to obtain accurate Ba isotope ratios.[7]

Q3: What is a "procedural blank" and what is an acceptable level for high-precision analysis?

A3: A procedural blank is a measure of the contamination introduced during the entire sample preparation and analysis process. It is determined by processing a sample with no Barium through all the chemical and instrumental steps. The amount of Barium in the blank should be negligible compared to the amount in the samples. Acceptable levels depend on the sample's Barium concentration, but studies aiming for high precision report procedural blanks as low as 278 picograms to 2.9 nanograms.[8][9]

Troubleshooting Guide

Problem 1: My procedural blanks are consistently high.

This is one of the most common issues in Barium isotope analysis and typically points to a systematic source of contamination.

  • Initial Check:

    • Isolate the Source: Test each component of your procedure individually. Analyze your reagents (acids, water) and digest a clean, empty sample vessel to see if the contamination originates there.

    • Review Labware Cleaning: Ensure your labware cleaning protocol is rigorous. Avoid commercial dishwashers.[2] New glassware should be soaked in acid before its first use.

    • Check the Environment: Operate within a laminar flow hood or clean bench to minimize airborne contamination.[4]

  • Systematic Troubleshooting Workflow:

G start High Procedural Blank Detected reagent_check Test All Reagents (Water, Acids, Buffers) start->reagent_check reagent_ok Reagents Clean reagent_check->reagent_ok Contamination Not Found reagent_bad Reagents Contaminated reagent_check->reagent_bad Contamination Found labware_check Process Empty, Cleaned Labware as a Blank reagent_ok->labware_check reagent_sol Solution: Use New, High-Purity Reagents. Test New Batch. reagent_bad->reagent_sol labware_ok Labware Clean labware_check->labware_ok Contamination Not Found labware_bad Labware Contaminated labware_check->labware_bad Contamination Found env_check Evaluate Airborne Contamination (e.g., leave open beaker of pure water on bench, then analyze) labware_ok->env_check labware_sol Solution: Re-clean all labware using trace-metal protocols. Avoid lab dishwashers. labware_bad->labware_sol env_ok Environment Clean env_check->env_ok Contamination Not Found env_bad Environment Contaminated env_check->env_bad Contamination Found instrument_check Final Check: Instrument Carryover env_ok->instrument_check env_sol Solution: Work exclusively in a clean hood. Improve lab cleaning protocols. env_bad->env_sol instrument_sol Solution: Run extended instrument wash cycles with 2-3% Nitric Acid. instrument_check->instrument_sol

Caption: Troubleshooting workflow for high Barium blanks.

Problem 2: How can I remove or correct for isobaric interferences from Lanthanum (La) and Cerium (Ce)?

Resolving these interferences is critical for accurate measurements of ¹³⁶Ba and ¹³⁸Ba.

  • Chemical Separation: The most robust method is to separate Ba from La and Ce before analysis using cation exchange chromatography.[7] This physically removes the interfering elements. Multiple methods exist, with some requiring a single column pass and others using two or three for complex samples like silicate rocks.[7][10]

  • Instrumental Techniques: A novel technique involves operating the ICP-MS ion source at a low power setting. This selectively converts La⁺ and Ce⁺ ions into their oxide forms (LaO⁺ and CeO⁺), which no longer interfere with the Ba isotopes, effectively eliminating the interference without chemical separation.[11]

  • Mathematical Corrections: If separation is incomplete, mathematical equations can be used to correct for the interference. This requires simultaneously measuring a non-interfered isotope of the interfering element (e.g., ¹³⁹La or ¹⁴⁰Ce) and using the known natural isotopic abundances to subtract its contribution from the Barium mass of interest.[12] This method is less ideal when the interference is large compared to the analyte signal.[12]

Problem 3: There is significant instrument signal carryover from a high-concentration sample.

Barium can be "sticky" in the sample introduction system of an ICP-MS.

  • Immediate Action: If you suspect contamination from a high-concentration sample, stop the analysis and replace the sample with a blank solution (e.g., 2-3% nitric acid).

  • Flushing Protocol: Run an extended wash cycle. Using a 2-3% solution of high-purity nitric acid is effective at washing out Barium and other divalent cations.[2]

  • Hardware Cleaning: If the signal persists, the contamination may be on the cones (sampler and skimmer), nebulizer, or spray chamber. These components should be removed and cleaned according to the manufacturer's instructions.

Quantitative Data Summary

For reproducible results, it's crucial to control and quantify contamination and separation efficiency.

Table 1: Reported Procedural Blanks for Barium Isotope Analysis

Study Procedural Blank Level Analysis Method Citation
Matecha et al. (2021) < 2 ng MC-ICP-MS [7]
Zhu et al. (2025) 278 pg MC-ICP-MS [8]

| Nan et al. (2015) | 2.9 ng | MC-ICP-MS |[9] |

Table 2: Example Reagent Concentrations for Single-Column Ba Separation

Step Reagent Volume Purpose Citation
1. Matrix Elution 2.5 N Hydrochloric Acid (HCl) 20 mL Elutes major matrix elements (Ca, Mg, etc.) [7]

| 2. Barium Elution | 2.0 N Nitric Acid (HNO₃) | 12 mL | Selectively elutes Barium |[7] |

Experimental Protocols

Protocol 1: General Labware Cleaning for Trace Analysis

This protocol is designed to minimize trace metal contamination on labware (e.g., PFA, FEP, or borosilicate glass).

  • Initial Rinse: As soon as possible after use, rinse labware thoroughly with tap water to remove gross residue.[3] Use a non-abrasive brush if necessary.

  • Detergent Wash: Soak and scrub the labware in a bath of hot water with a mild, metal-free detergent (e.g., Micro-90).

  • Tap Water Rinse: Rinse at least six times with tap water to completely remove all detergent.[3]

  • Acid Soak: Submerge the labware in a 10% (v/v) solution of high-purity nitric acid for at least 24 hours.

  • High-Purity Water Rinse: Rinse thoroughly (at least 5-6 times) with high-purity (e.g., 18.2 MΩ·cm) water.

  • Drying: Allow to air dry in a clean environment, such as a laminar flow hood or a covered container, to prevent contamination from airborne dust.

Protocol 2: Single-Column Cation Exchange Chromatography for Ba Purification

This method is adapted from Matecha et al. (2021) and is effective for separating Ba from complex matrices.[7]

  • Column Preparation: Use a disposable chromatography column packed with a cation exchange resin (e.g., AG50-X12).

  • Resin Cleaning: Pre-clean the resin by passing several column volumes of 6N HCl followed by high-purity water until the effluent is neutral.

  • Resin Conditioning: Equilibrate the resin by passing 2-3 column volumes of 2.5 N HCl through it.

  • Sample Loading: Dissolve the dried sample digest in 2.5 N HCl and load it onto the column.

  • Matrix Elution: Add 20 mL of 2.5 N HCl to the column. This will wash away most major matrix elements while Barium remains bound to the resin. Discard this fraction.[7]

  • Barium Collection: Place a clean collection vessel under the column and add 12 mL of 2.0 N HNO₃. This will elute the purified Barium fraction.[7]

  • Post-Processing: Evaporate the collected fraction to dryness. The purified Ba is then re-dissolved in a dilute acid (e.g., 2% HNO₃) for instrumental analysis.[9]

G cluster_prep Sample & Column Preparation cluster_sep Chromatographic Separation cluster_analysis Analysis Preparation dissolve 1. Dissolve Sample condition 2. Condition Resin (2.5 N HCl) load 3. Load Sample onto Column elute_matrix 4. Elute Matrix (20 mL 2.5 N HCl) load->elute_matrix collect_ba 5. Collect Ba Fraction (12 mL 2.0 N HNO3) elute_matrix->collect_ba evaporate 6. Evaporate to Dryness collect_ba->evaporate redissolve 7. Redissolve in 2% HNO3 analyze 8. Analyze via MC-ICP-MS

Caption: Workflow for Barium purification via column chromatography.

References

"addressing spectral interferences in Barium-138 analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing spectral interferences during the analysis of Barium-138 (¹³⁸Ba), primarily using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common spectral interferences that affect ¹³⁸Ba analysis?

A1: The analysis of ¹³⁸Ba is primarily affected by two types of spectral interferences:

  • Isobaric Interferences: These occur when isotopes of other elements have the same nominal mass-to-charge ratio (m/z) as ¹³⁸Ba. The most significant isobaric interferences for ¹³⁸Ba are from Lanthanum-138 (¹³⁸La) and Cerium-138 (¹³⁸Ce).[1]

  • Polyatomic (or Molecular) Interferences: These are formed by the combination of two or more atoms from the sample matrix, plasma gas (argon), and reagents. While less common for ¹³⁸Ba itself, the presence of barium can cause polyatomic interferences on other elements, such as ¹³⁵Ba¹⁶O⁺ on ¹⁵¹Eu⁺.[2][3] It is crucial to be aware of the sample matrix to predict potential polyatomic interferences.

Q2: How can I identify the presence of spectral interferences in my ¹³⁸Ba measurements?

A2: Several indicators can suggest the presence of spectral interferences:

  • Analysis of Isotope Ratios: Barium has several stable isotopes. If the measured isotope ratios in your sample deviate significantly from the known natural isotopic abundances, it may indicate an interference on one or more isotopes.

  • Matrix Spiking: Spiking your sample with a known concentration of a suspected interfering element (e.g., La or Ce) and observing a disproportionate increase in the ¹³⁸Ba signal can confirm an interference.

  • Use of a Collision/Reaction Cell (CRC): Analyzing the sample with and without a collision or reaction gas can help identify polyatomic interferences. If the signal at m/z 138 decreases significantly with the introduction of a reaction gas, a polyatomic interference is likely present.

  • High-Resolution ICP-MS: If available, operating the instrument in high-resolution mode can resolve the ¹³⁸Ba peak from many isobaric and polyatomic interferences.

Q3: What are the primary methods to mitigate spectral interferences in ¹³⁸Ba analysis?

A3: The most common strategies to overcome spectral interferences include:

  • Instrumental Techniques:

    • Collision/Reaction Cell Technology (CRC/DRC): This is a widely used and effective method for removing polyatomic interferences and can also be used to resolve some isobaric interferences by reacting the interfering ion with a gas.[4]

    • High-Resolution ICP-MS (HR-ICP-MS): This technique can physically separate the analyte peak from the interfering peak based on their small mass differences.[2]

    • Cool Plasma or Low-Power ICP: Adjusting plasma conditions can reduce the formation of certain interfering ions.[1][5]

  • Mathematical Corrections: This involves measuring the signal of another isotope of the interfering element and using a known isotope ratio to calculate and subtract the contribution of the interference from the ¹³⁸Ba signal.[4]

  • Chemical Separation: This involves removing the interfering elements from the sample matrix before analysis using techniques like ion-exchange chromatography.[2]

Troubleshooting Guides

Issue 1: Inaccurate ¹³⁸Ba results in samples containing high levels of Lanthanum (La) and Cerium (Ce).

Cause: Isobaric interference from ¹³⁸La and ¹³⁸Ce.

Solutions:

Mitigation TechniqueDescriptionAdvantagesDisadvantages
Mathematical Correction Measure the signal of another, interference-free isotope of the interfering element (e.g., ¹³⁹La or ¹⁴⁰Ce) and use the known natural isotopic abundance to calculate and subtract the signal contribution at m/z 138.Simple to implement if the isotopic ratios are well-known and constant.Can increase measurement uncertainty, especially at low analyte concentrations. Requires an interference-free isotope of the interfering element.
High-Resolution ICP-MS Utilize an HR-ICP-MS instrument to resolve the ¹³⁸Ba peak from the ¹³⁸La and ¹³⁸Ce peaks. A resolving power (m/Δm) of at least 3000 is typically required.Provides a direct and accurate measurement without the need for mathematical corrections.Requires access to more expensive and complex instrumentation.
Chemical Separation Employ ion-exchange chromatography to separate Ba from La and Ce prior to ICP-MS analysis.Can completely remove the interference, leading to highly accurate results.Time-consuming, increases the risk of contamination, and may result in analyte loss.
Low-Power ICP Operate the ICP at a lower power (e.g., 500-600 W) to selectively ionize Ba over La and Ce, which have higher ionization potentials. This can significantly reduce the signal from the interfering elements.[1]Can be effective in reducing isobaric interferences without chemical separation.May lead to reduced sensitivity for Ba and can be more susceptible to matrix effects.
Issue 2: Elevated and inconsistent background signal at m/z 138.

Cause: Potential polyatomic interference, often from the sample matrix or reagents.

Solutions:

Mitigation TechniqueDescriptionAdvantagesDisadvantages
Collision/Reaction Cell (CRC) Introduce a collision gas (e.g., He) to break apart polyatomic ions through kinetic energy discrimination (KED) or a reaction gas (e.g., O₂, NH₃) to react with and mass-shift the interfering ion.Highly effective for removing a wide range of polyatomic interferences.May reduce analyte sensitivity. Optimization of gas flow rates and cell parameters is required.
Sample Dilution Dilute the sample to reduce the concentration of the matrix components that form the polyatomic interference.Simple and can be effective if the interference is matrix-induced.Reduces the analyte concentration, which may compromise detection limits.
Matrix Matching Prepare calibration standards in a matrix that closely matches the sample matrix to compensate for the interference.Can improve accuracy when the interfering species is known and consistent across samples.Difficult to achieve a perfect match for complex and variable sample matrices.

Experimental Protocols

Protocol 1: Mathematical Correction for Isobaric Interferences
  • Select Isotopes:

    • Analyte: ¹³⁸Ba

    • Interfering elements: ¹³⁸La and ¹³⁸Ce

    • Monitor isotopes (interference-free): ¹³⁹La and ¹⁴²Ce

  • Measure Isotopic Ratios: Analyze a pure standard solution of La and Ce to determine the instrumental isotopic ratios for ¹³⁸La/¹³⁹La and ¹³⁸Ce/¹⁴²Ce.

  • Analyze Samples: Measure the signals for ¹³⁸(Ba+La+Ce), ¹³⁹La, and ¹⁴²Ce in the samples.

  • Calculate Corrected Signal: Apply the following equation:

    Corrected ¹³⁸Ba Signal = Measured Signal at m/z 138 - (Measured ¹³⁹La Signal × Instrumental ¹³⁸La/¹³⁹La Ratio) - (Measured ¹⁴²Ce Signal × Instrumental ¹³⁸Ce/¹⁴²Ce Ratio)

Protocol 2: Using a Collision/Reaction Cell for Polyatomic Interference Removal
  • Instrument Tuning: Tune the ICP-MS in standard mode (no cell gas) for optimal performance.

  • Select Cell Gas:

    • For general polyatomic interference removal, start with Helium (He) as a collision gas.

    • If the interference is known, a reactive gas like Oxygen (O₂) or Ammonia (NH₃) might be more effective.

  • Optimize Gas Flow: Introduce the cell gas and optimize the flow rate to maximize the analyte signal-to-background ratio. This is typically done by analyzing a tuning solution containing Ba and monitoring the signal intensity and background at m/z 138.

  • Set Cell Parameters: Optimize the collision/reaction cell voltage parameters (e.g., octopole bias, quadrupole bias) to efficiently remove interferences while minimizing analyte signal loss.

  • Analyze Samples: Analyze all standards, blanks, and samples under the optimized CRC conditions.

Visualizations

Interference_Troubleshooting_Workflow start Start ¹³⁸Ba Analysis check_accuracy Are results accurate and precise? start->check_accuracy check_la_ce High La or Ce in sample? check_accuracy->check_la_ce No end_analysis Analysis Complete check_accuracy->end_analysis Yes isobaric_interference Suspect Isobaric Interference check_la_ce->isobaric_interference Yes polyatomic_interference Suspect Polyatomic Interference check_la_ce->polyatomic_interference No mitigation_isobaric Apply Isobaric Mitigation: - Mathematical Correction - HR-ICP-MS - Chemical Separation isobaric_interference->mitigation_isobaric mitigation_polyatomic Apply Polyatomic Mitigation: - Collision/Reaction Cell - Sample Dilution - Matrix Matching polyatomic_interference->mitigation_polyatomic mitigation_isobaric->start mitigation_polyatomic->start

Caption: Troubleshooting workflow for ¹³⁸Ba analysis interferences.

Mitigation_Strategies interference Spectral Interference Identified instrumental Instrumental Methods interference->instrumental procedural Procedural Methods interference->procedural crc Collision/Reaction Cell instrumental->crc hr_icpms High-Resolution ICP-MS instrumental->hr_icpms cool_plasma Cool Plasma / Low Power instrumental->cool_plasma math_correction Mathematical Correction procedural->math_correction chem_sep Chemical Separation procedural->chem_sep

References

Validation & Comparative

Data Presentation: A Comparative Look at Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to Barium-138 Measurements: A Comparative Overview of Analytical Techniques

For researchers, scientists, and professionals in drug development, the accurate and precise measurement of isotopes like this compound is critical for a range of applications, from geological and environmental tracing to medical diagnostics. This guide provides a comparative overview of the primary analytical methods used for this compound measurements, supported by experimental data and detailed protocols to aid in methodology selection and inter-laboratory data comparison.

The selection of an analytical method for this compound determination is often a trade-off between sensitivity, precision, and sample throughput. The following table summarizes the key performance characteristics of the most common techniques based on available literature.

Analytical MethodSample MatrixTypical Detection LimitPrecision/RecoveryKey Considerations
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Water, Environmental Samples0.8 µg/L[1]95% Recovery[1]High sensitivity, potential for isobaric interferences (e.g., from Xenon, Lanthanum, and Cerium) that need correction.[2]
Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS) Geological and Hydrologic MaterialsSub-µg/L levelsLong-term external precision of δ137/134Ba better than 0.05‰ (2SD).[3]The gold standard for high-precision isotope ratio measurements. Requires significant sample preparation to remove matrix elements and correct for mass bias, often using a double-spike technique.[2][3]
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) Air, Water, Biological Samples0.005 µg per sample (Air)[1], 1 µg/L (Water)[1]97.7–102.4% Recovery (Air)[1], 92% Recovery (Water)[1]Good for concentration measurements, but lacks the precision for isotopic ratio studies.
Flame Atomic Absorption Spectroscopy (FAAS) Air, Water2 µg per sample (Air)[1], 100 µg/L (Water)[1]102% Recovery (Air)[1], 94% Recovery (Water)[1]A robust and less expensive technique, but with lower sensitivity compared to plasma-based methods.
Thermal Ionization Mass Spectrometry (TIMS) Sub-microgram level samplesNot explicitly statedRelative standard deviation of 0.02% for the 137Ba to 138Ba ratio.[4]A high-precision technique, the addition of phosphoric acid can enhance ion current stability.[4]
Laser Spectroscopy Single trapped Ba+ ionNot applicable for bulk samples0.1 MHz accuracy for transition frequencies.[5]A highly specialized technique for fundamental physics measurements, not routine analytical applications.

Experimental Protocols: Methodologies for High-Precision Barium Isotope Analysis

Achieving accurate and reproducible this compound measurements, particularly for isotopic ratios, necessitates meticulous experimental protocols. The following outlines a typical workflow for high-precision analysis using MC-ICP-MS with a double-spike method, a common approach for correcting instrumental mass fractionation.[2][3]

Sample Preparation and Barium Purification
  • Sample Digestion: The initial step involves the complete digestion of the sample matrix to bring the Barium into a solution. The specific acid mixture and digestion method will vary depending on the sample type (e.g., silicate rocks, carbonates, biological tissues).

  • Column Chromatography: A crucial step is the separation of Barium from interfering elements. This is typically achieved using cation exchange chromatography.[3]

    • A common method involves using a cation exchange resin (e.g., AG50W-X12).[3]

    • Matrix elements are first eluted using an acid like hydrochloric acid (HCl).[2]

    • Barium is then selectively eluted using a different acid, such as nitric acid (HNO₃).[2]

    • This process is critical for removing elements that can cause isobaric interferences on Barium isotopes, such as Lanthanum (¹³⁸La) and Cerium (¹³⁶Ce, ¹³⁸Ce).[2]

  • Double Spike Addition: To correct for mass fractionation that occurs during sample preparation and instrumental analysis, a "double spike" is added to the purified Barium sample. This is a solution with a known, artificially altered isotopic composition of two Barium isotopes (e.g., ¹³⁰Ba and ¹³⁵Ba or ¹³⁵Ba and ¹³⁷Ba).[2][3]

Mass Spectrometric Analysis
  • Sample Introduction: The purified Barium sample, mixed with the double spike, is introduced into the mass spectrometer, often using a desolvating nebulizer to enhance sensitivity.[2]

  • Ionization and Mass Separation: The sample is ionized in an argon plasma (in the case of ICP-MS), and the ions are then separated based on their mass-to-charge ratio in the mass analyzer.

  • Data Acquisition: The ion beams of the different Barium isotopes (¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, ¹³⁸Ba) are simultaneously measured using multiple Faraday cup detectors.[2] Isobaric interferences from elements like Xenon are monitored on separate detectors.[2]

  • Data Correction: The raw isotopic ratios are corrected for instrumental mass fractionation using the known isotopic composition of the double spike. This iterative normalization process allows for the high-precision determination of the sample's true isotopic composition.[2]

Visualizing the Workflow and Concepts

To better illustrate the experimental and logical processes involved in this compound analysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Sample Sample Collection Digestion Acid Digestion Sample->Digestion Column Column Chromatography (Ba Purification) Digestion->Column Spike Double Spike Addition Column->Spike Introduction Sample Introduction Spike->Introduction Analysis MC-ICP-MS Analysis Introduction->Analysis Correction Data Correction Analysis->Correction Final_Result Final_Result Correction->Final_Result High-Precision Ba-138 Data

Caption: High-precision this compound analysis workflow.

Isobaric_Interferences Ba138 ¹³⁸Ba Measurement Mass 138 Measurement Ba138->Measurement La138 ¹³⁸La La138->Measurement Interfere with Ce138 ¹³⁸Ce Ce138->Measurement Interfere with

Caption: Isobaric interferences on this compound.

Double_Spike_Correction cluster_input Inputs Measured_Ratio Measured Isotope Ratio (Fractionated) Correction_Algorithm Iterative Correction Algorithm Measured_Ratio->Correction_Algorithm Spike_Ratio Known Double Spike Ratio Spike_Ratio->Correction_Algorithm True_Ratio True Sample Isotope Ratio Correction_Algorithm->True_Ratio

References

A Comparative Guide to Geochronometers: Validating Isotopic Dating Methods

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of leading radiometric dating techniques, supported by experimental principles.

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: The Misconception of Barium-138 Geochronology

In the field of geochronology, the primary objective is to determine the age of rocks, minerals, and geological events. This is predominantly achieved through radiometric dating, a technique that relies on the predictable decay of radioactive isotopes.

It is a common misconception that this compound (¹³⁸Ba) is used as a geochronometer. Currently, there is no established radiometric dating method based on the decay of a parent isotope to ¹³⁸Ba. this compound is the most abundant stable isotope of barium. While Barium isotope ratios (often expressed as δ¹³⁸/¹³⁴Ba) are valuable tools in geochemistry, they are used as tracers to understand geological processes such as ocean circulation, fluid-rock interactions, and the cycling of elements.[1][2][3] These applications, however, do not involve measuring the decay of a parent isotope to determine an age.

This guide, therefore, will focus on a comparative analysis of well-established and widely used geochronometers. The aim is to provide a clear, data-driven comparison of their performance, applications, and underlying methodologies.

Comparative Analysis of Major Geochronometers

The following tables summarize the key quantitative parameters of the most common and robust radiometric dating methods used in geosciences.

Table 1: Parent Isotopes, Half-Lives, and Decay Constants
Geochronometer SystemParent IsotopeDaughter IsotopeHalf-Life (Years)Decay Constant (λ) (per year)
Uranium-Lead (U-Pb) ²³⁸U²⁰⁶Pb4.47 billion1.55125 x 10⁻¹⁰
²³⁵U²⁰⁷Pb704 million9.8485 x 10⁻¹⁰
Potassium-Argon (K-Ar) ⁴⁰K⁴⁰Ar1.25 billion5.543 x 10⁻¹⁰ (total)
Rubidium-Strontium (Rb-Sr) ⁸⁷Rb⁸⁷Sr49.23 billion[4]1.42 x 10⁻¹¹
Samarium-Neodymium (Sm-Nd) ¹⁴⁷Sm¹⁴³Nd106 billion[5]6.54 x 10⁻¹²
Lutetium-Hafnium (Lu-Hf) ¹⁷⁶Lu¹⁷⁶Hf37.1 billion[6][7]1.867 x 10⁻¹¹
Table 2: Application and Performance of Geochronometers
Geochronometer SystemEffective Age RangeTypical PrecisionSuitable Minerals & MaterialsKey Applications
Uranium-Lead (U-Pb) ~1 million to >4.5 billion years[3][8]0.1 - 1%[3][8]Zircon, Monazite, Titanite, Apatite, Baddeleyite[8]Dating igneous and metamorphic rocks, detrital mineral provenance.[9]
Potassium-Argon (K-Ar) / Argon-Argon (Ar-Ar) ~100,000 to >4.5 billion years1 - 5% (K-Ar), <0.5% (Ar-Ar)[10]Biotite, Muscovite, Hornblende, K-Feldspar, Volcanic glassDating volcanic rocks, determining cooling histories of metamorphic rocks.
Rubidium-Strontium (Rb-Sr) >10 million to >4.5 billion years1 - 2% (can be higher)Micas (Biotite, Muscovite), K-Feldspar, Whole rock (igneous & metamorphic)Dating old igneous and metamorphic rocks, meteorite dating.[4]
Samarium-Neodymium (Sm-Nd) >100 million to >4.5 billion years[11]0.5 - 2%Garnet, Pyroxene, Whole rock (mafic & ultramafic rocks)Dating very old rocks, studying mantle and crustal evolution.[12]
Lutetium-Hafnium (Lu-Hf) >100 million to >4.5 billion years[11]1 - 2%Garnet, Zircon, PhosphatesDating metamorphic events, studying crustal and mantle differentiation.[7]
Table 3: Closure Temperatures for Common Minerals

The closure temperature is the temperature at which a mineral effectively becomes a closed system to the diffusion of parent and daughter isotopes. This is a critical concept as the resulting age dates the time the mineral cooled below this temperature.

MineralU-Pb (°C)K-Ar/Ar-Ar (°C)Rb-Sr (°C)Sm-Nd (°C)Lu-Hf (°C)
Zircon >900[3]--->900
Monazite >800--~700-800~700-800
Titanite ~600-700----
Apatite ~450-550-~400~400~400
Hornblende -~500-580~500~600-
Muscovite -~350~500--
Biotite -~300-350[13]~300[1]--
K-Feldspar -~150-350~300--
Garnet -->600>600>650[2]

Experimental Protocols: A Generalized Workflow

While the specific chemical separation techniques vary for each isotopic system, the overall experimental workflow for radiometric dating follows a general sequence of steps.

Key Experimental Stages:
  • Sample Collection and Preparation:

    • Careful collection of fresh, unweathered rock samples.

    • Crushing and grinding of the rock to a fine powder.

    • Mineral separation using techniques such as magnetic separation, heavy liquids, and hand-picking to isolate the minerals of interest.

  • Isotope Dilution and Chemical Separation:

    • A known amount of an artificial "spike" isotope is added to a precisely weighed mineral separate. This is crucial for accurately determining the concentration of the parent and daughter isotopes.

    • The sample is dissolved in strong acids.

    • Column chromatography is used to separate the parent and daughter elements from each other and from other elements in the mineral that could interfere with the analysis.

  • Mass Spectrometry:

    • The purified parent and daughter element fractions are analyzed using a mass spectrometer (e.g., Thermal Ionization Mass Spectrometer - TIMS, or Multi-Collector Inductively Coupled Plasma Mass Spectrometer - MC-ICP-MS).

    • The mass spectrometer measures the ratios of the different isotopes of each element with high precision.

  • Age Calculation:

    • The measured isotope ratios, along with the known decay constant of the parent isotope, are used in the age equation to calculate the time since the mineral cooled below its closure temperature.

Visualizing Key Concepts and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental principles and processes involved in radiometric dating.

Radioactive_Decay Parent Parent Isotope (e.g., ²³⁸U) Daughter Daughter Isotope (e.g., ²⁰⁶Pb) Parent->Daughter Half-Life (t½) Decay Radioactive Decay

Caption: Principle of radioactive decay from a parent to a daughter isotope.

Geochronology_Workflow cluster_field Field & Lab Preparation cluster_analysis Isotopic Analysis cluster_interpretation Data Interpretation Sample_Collection 1. Sample Collection Crushing 2. Crushing & Grinding Sample_Collection->Crushing Mineral_Separation 3. Mineral Separation Crushing->Mineral_Separation Dissolution 4. Dissolution & Spiking Mineral_Separation->Dissolution Separation 5. Chemical Separation Dissolution->Separation Mass_Spec 6. Mass Spectrometry Separation->Mass_Spec Age_Calculation 7. Age Calculation Mass_Spec->Age_Calculation

Caption: Generalized experimental workflow for radiometric dating.

Conclusion

The choice of a geochronometer is dictated by the age of the rock, its composition, and the geological question being addressed. The U-Pb system, particularly in zircon, is often considered the "gold standard" due to its robustness, high precision, and the existence of two decay chains providing an internal check.[3] However, other methods like Ar-Ar, Rb-Sr, Sm-Nd, and Lu-Hf are indispensable for dating specific rock types and minerals, and for understanding the thermal and tectonic history of a region. While this compound is not a geochronometer, the study of barium isotopes remains a vital and evolving field for tracing geochemical processes. A comprehensive understanding of the strengths and limitations of each dating method, as outlined in this guide, is essential for accurate interpretation of geological data.

References

"comparative analysis of Barium isotopes in marine environments"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Barium (Ba) isotopes in marine environments. By examining the distribution and fractionation of Barium isotopes, researchers can gain valuable insights into critical oceanic processes, including biogeochemical cycling, ocean circulation, and past climate dynamics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex interactions governing Barium isotope systematics in the oceans.

Data Presentation: Barium Isotope Ratios in Marine Reservoirs

The isotopic composition of Barium is typically reported in delta notation (δ¹³⁸/¹³⁴Ba or δ¹³⁸Ba) in per mil (‰) relative to the NIST SRM 3104a standard. Variations in these ratios provide a powerful tool for tracing the sources and sinks of Barium in the ocean.

Marine ReservoirTypical δ¹³⁸Ba Range (‰)Key Characteristics & Processes
Surface Seawater +0.2 to +0.65[1][2]Enriched in heavier isotopes due to the preferential uptake of lighter isotopes during barite (BaSO₄) precipitation.[3][4][5] Values are influenced by basin-scale balances and the extent of Ba utilization.[6]
Deep Seawater Varies by basin (e.g., +0.45 ‰ for northern-sourced, +0.26 ‰ for southern-sourced in the Atlantic)[7]Isotopic composition is primarily controlled by the mixing of water masses and the remineralization of sinking barite, which releases lighter Ba isotopes.[1][6][7]
Sinking Particulates (primarily Barite) ~ +0.09 ± 0.06[3]Significantly lighter than ambient seawater, reflecting the isotopic fractionation during barite formation. A consistent isotopic offset of -0.46‰ ± 0.10‰ between sinking particles and seawater has been observed.[3]
Marine Sediments Varies, but generally reflects the composition of deposited barite and other Ba-bearing phases. For example, barite-containing sediments in the Gulf of Aqaba show δ¹³⁸Ba of +0.34‰ ± 0.03‰.[3]The isotopic composition can be altered by post-depositional (diagenetic) processes, including ion exchange and the cycling of other minerals.[8][9][10]
Riverine Input +0.1 to +0.35[1]A major source of Ba to the oceans, with an isotopic composition generally lighter than seawater.[1][6]
Hydrothermal Vents Can be isotopically light (e.g., -0.17 ± 0.05 ‰)Represent a potentially significant, yet poorly constrained, source of isotopically light Ba to the deep ocean.[5]

Experimental Protocols

The precise and accurate measurement of Barium isotopes is critical for their application as environmental tracers. The following outlines a typical workflow for the analysis of Ba isotopes in marine samples.

Sample Collection and Preparation
  • Seawater: Water samples are collected at various depths using standard oceanographic techniques (e.g., Niskin bottles on a CTD rosette). Samples are typically filtered (e.g., through a 0.22 µm filter) to separate dissolved and particulate phases and then acidified for preservation.

  • Sediments: Sediment cores are retrieved from the seafloor. Pore waters are extracted, and the solid phase is dried and homogenized.

  • Sample Digestion: For solid samples like sediments or filtered particulate matter, a digestion step is required to bring the Ba into solution. This can involve acid digestion or alkaline fusion methods.[11]

Chemical Purification of Barium

To avoid isobaric interferences (e.g., from Xenon, Lanthanum, and Cerium) and matrix effects during mass spectrometric analysis, Barium must be chemically separated from the sample matrix.[12]

  • Ion-Exchange Chromatography: This is the most common method for Ba purification. A double-spike of known Ba isotopic composition (e.g., ¹³⁵Ba–¹³⁶Ba) is typically added to the sample to correct for instrumental mass fractionation.[13] The sample is then passed through a column containing a cation-exchange resin (e.g., AG 50W-X8).[13] A specific sequence of acids (e.g., HCl and HNO₃) is used to elute the matrix elements first, followed by the collection of the purified Ba fraction.[12][14] Some protocols may use a single or multiple column steps to achieve the desired purity.[12]

Isotopic Analysis by MC-ICP-MS
  • Instrumentation: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the state-of-the-art technique for high-precision Ba isotope analysis, with achievable precision better than 0.05‰.[11]

  • Sample Introduction: The purified Ba sample, dissolved in a weak acid (e.g., 2% HNO₃), is introduced into the plasma source of the mass spectrometer, often using a desolvating nebulizer system to enhance sensitivity.[1][13]

  • Data Acquisition and Reduction: The ion beams of different Ba isotopes are simultaneously measured by multiple detectors (Faraday cups). The raw data is corrected for instrumental mass bias using the double-spike data, blank contributions, and any remaining isobaric interferences. The final δ¹³⁸Ba values are reported relative to the international standard NIST SRM 3104a.[13]

Mandatory Visualizations

The Marine Barium Isotope Cycle

The following diagram illustrates the primary pathways and fractionation processes of Barium isotopes in the marine environment.

Marine_Ba_Isotope_Cycle cluster_surface Surface Ocean cluster_deep Deep Ocean Surface_Seawater Surface Seawater (Dissolved Ba) δ¹³⁸Ba = +0.6‰ (Heavy) Barite_Precipitation Barite (BaSO₄) Precipitation Surface_Seawater->Barite_Precipitation Preferential uptake of light isotopes Sinking_Barite Sinking Particulate Ba (Barite) δ¹³⁸Ba = +0.1‰ (Light) Deep_Seawater Deep Seawater (Dissolved Ba) δ¹³⁸Ba = +0.3‰ (Lighter) Deep_Seawater->Surface_Seawater Upwelling & Mixing Barite_Dissolution Barite Dissolution (Remineralization) Sinking_Barite->Barite_Dissolution Sinking & Respiration Sediments Marine Sediments Sinking_Barite->Sediments Burial Barite_Dissolution->Deep_Seawater Release of light isotopes Riverine_Input Riverine & Other Inputs δ¹³⁸Ba ≈ +0.3‰ Riverine_Input->Surface_Seawater Source Hydrothermal_Input Hydrothermal Vents (Isotopically Light) Hydrothermal_Input->Deep_Seawater Source

Caption: The oceanic cycle of Barium isotopes.

Experimental Workflow for Barium Isotope Analysis

This diagram outlines the key steps involved in the laboratory analysis of Barium isotopes from marine samples.

Ba_Isotope_Workflow cluster_sample_prep Sample Preparation cluster_purification Chemical Purification cluster_analysis Isotopic Analysis arrow -> Sample_Collection 1. Sample Collection (Seawater, Sediment) Filtration_Digestion 2. Filtration / Digestion Sample_Collection->Filtration_Digestion Spiking 3. Double Spike Addition (e.g., ¹³⁵Ba-¹³⁶Ba) Filtration_Digestion->Spiking Ion_Chromatography 4. Ion-Exchange Chromatography Spiking->Ion_Chromatography MC_ICP_MS 5. MC-ICP-MS Analysis Ion_Chromatography->MC_ICP_MS Data_Reduction 6. Data Reduction (Mass bias & interference correction) MC_ICP_MS->Data_Reduction Result Final δ¹³⁸Ba Value Data_Reduction->Result

Caption: Workflow for Ba isotope analysis.

Logical Relationships in Barium Isotope Fractionation

This diagram illustrates the cause-and-effect relationships that lead to the observed distribution of Barium isotopes in the ocean.

Ba_Fractionation_Logic Light_Isotope_Uptake Preferential Removal of Lighter Ba Isotopes (e.g., ¹³⁴Ba) from Solution Heavy_Isotope_Enrichment Enrichment of Heavier Ba Isotopes (e.g., ¹³⁸Ba) in Residual Surface Seawater Light_Isotope_Uptake->Heavy_Isotope_Enrichment results in Barite_Sinking Sinking of Particulate Barite (Isotopically Light) Light_Isotope_Uptake->Barite_Sinking results in Barite_Remineralization Remineralization of Barite in Deep Waters Barite_Sinking->Barite_Remineralization is followed by Light_Isotope_Release Release of Lighter Ba Isotopes to Deep Seawater Barite_Remineralization->Light_Isotope_Release leads to Deep_Water_Signature Lower δ¹³⁸Ba Signature in Deep Waters Light_Isotope_Release->Deep_Water_Signature results in Ocean_Circulation Ocean Circulation & Mixing Ocean_Circulation->Heavy_Isotope_Enrichment distributes Ocean_Circulation->Deep_Water_Signature distributes

Caption: Logic of Ba isotope fractionation in the ocean.

References

A Comparative Guide to Precision Measurement of Barium-138 Branching Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of atomic branching fractions is a cornerstone of fundamental physics and a critical parameter in various applications, including astrophysics, atomic clocks, and quantum information processing. This guide provides a comparative analysis of experimental methodologies for the precision measurement of branching fractions in singly ionized Barium-138 (¹³⁸Ba⁺), with a focus on data-driven comparisons and detailed experimental protocols.

The accurate measurement of branching fractions, which represent the probability of a particular decay path from an excited atomic state, is essential for testing and refining many-body atomic theories.[1][2] In recent years, advancements in ion trapping and laser manipulation techniques have enabled measurements with unprecedented precision, leading to a deeper understanding of atomic structure and providing crucial benchmarks for theoretical models.[3][4] This guide will delve into the specifics of these advanced methods as applied to ¹³⁸Ba⁺ and compare them with alternative approaches used for other atomic species.

Comparative Analysis of Experimental Data

The following table summarizes the results from key experiments on the branching fractions of the 6P₁⸝₂ and 6P₃⸝₂ states of ¹³⁸Ba⁺, offering a clear comparison of the precision achieved by different research groups.

Excited StateDecay ChannelBranching FractionUncertaintyExperimental MethodReference
6P₁⸝₂→ 6S₁⸝₂0.731823± 0.000037 (stat) ± 0.000020 (sys)Optical Pumping & State Detection[5]
→ 5D₃⸝₂0.268177± 0.000037 (stat) ± 0.000020 (sys)Optical Pumping & State Detection[5]
6P₁⸝₂→ 6S₁⸝₂0.7304± 0.0004Not Specified in Abstract[3]
→ 5D₃⸝₂0.2696± 0.0004Not Specified in Abstract[3]
6P₃⸝₂→ 6S₁⸝₂0.741716± 0.000071Optical Pumping & State Detection[1]
→ 5D₃⸝₂0.028031± 0.000023Optical Pumping & State Detection[1]
→ 5D₅⸝₂0.230253± 0.000061Optical Pumping & State Detection[1]

Experimental Protocols

The primary method for high-precision branching fraction measurements in trapped ions involves a sequence of laser-driven state preparation, excitation, and detection steps. The general workflow is depicted in the diagrams below.

Key Methodologies:
  • Ion Trapping and Cooling: A single ¹³⁸Ba⁺ ion is confined in a radiofrequency Paul trap and laser-cooled to minimize its motional energy, which reduces Doppler broadening and other systematic effects.[3]

  • State Preparation (Optical Pumping): The ion is prepared in a specific initial quantum state, typically the ground state (6S₁⸝₂), using optical pumping techniques with lasers.

  • Excitation: A laser excites the ion from the ground state to the desired excited state (e.g., 6P₁⸝₂ or 6P₃⸝₂).

  • Decay and State Detection: The ion decays from the excited state into one of the possible lower-lying states. The final state of the ion is then detected with high fidelity. This is often achieved by observing the fluorescence from a cycling transition; if the ion has decayed to a "dark" metastable state, it will not fluoresce.

  • Iterative Measurement: The process is repeated thousands or even millions of time to build up statistics on the probability of each decay channel.[6] The branching fraction is then calculated as the ratio of the number of decays to a specific state to the total number of decays.

A notable alternative technique, demonstrated for Strontium ions (⁸⁸Sr⁺), utilizes nested sequences of population inversions.[6] This method is designed to be insensitive to experimental variables like laser and magnetic field noise. While not yet applied to ¹³⁸Ba⁺ in the reviewed literature, it represents a powerful alternative for achieving high-precision measurements.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of a typical branching fraction measurement experiment and a comparative view of different methodological approaches.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_exp 2. Experiment Cycle cluster_analysis 3. Data Analysis trap Trap and Cool Ba+ Ion pump Optical Pumping to Ground State trap->pump excite Excite to 6P State pump->excite Apply Excitation Laser decay Spontaneous Decay excite->decay detect Detect Final State (Fluorescence) decay->detect stats Repeat N Times detect->stats Record Outcome calc Calculate Branching Fractions stats->calc

Experimental workflow for measuring Ba⁺ branching fractions.

ComparativeMethodology cluster_barium ¹³⁸Ba⁺ Method cluster_strontium Alternative Method (e.g., ⁸⁸Sr⁺) ba_start Initialize Ion ba_excite Single Excitation Pulse ba_start->ba_excite ba_detect Direct State Detection ba_excite->ba_detect result result ba_detect->result Branching Fraction sr_start Initialize Ion sr_pi Nested π-Pulses sr_start->sr_pi sr_pop Population Inversion sr_pi->sr_pop sr_measure Measure Population Transfer sr_pop->sr_measure sr_measure->result Branching Fraction

Comparison of measurement methodologies.

Conclusion

The precision measurement of branching fractions in ¹³⁸Ba⁺ has reached a level where experimental results can rigorously test many-body atomic theories. The primary method employed, based on optical pumping and state detection in a trapped ion, has proven to be highly effective, yielding uncertainties at the 10⁻⁵ level. While alternative methods developed for other ions exist, their application to this compound could potentially offer new avenues for reducing systematic uncertainties and further pushing the boundaries of precision measurement. The detailed data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design of new experiments and the critical evaluation of theoretical models.

References

A Comparative Guide to Barium-138 Stable Isotope and Radiogenic Isotope Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern scientific investigation, tracers are indispensable tools for elucidating complex biological, chemical, and physical processes. Among the various types of tracers, stable and radiogenic isotopes offer unique advantages and are employed in a wide array of research applications, from environmental science to drug development. This guide provides an objective comparison between the use of Barium-138 (¹³⁸Ba) as a stable isotope tracer and the more traditional radiogenic isotopes, with a focus on Strontium (⁸⁷Sr/⁸⁶Sr) as a representative example.

Principle and Applications

This compound is a non-radioactive, stable isotope of barium.[1][2][3] Its utility as a tracer lies in its constant abundance in nature, which can be intentionally altered in an experimental system. By introducing a sample enriched in ¹³⁸Ba, researchers can track its movement and distribution through a system by measuring the change in the isotopic ratio (e.g., ¹³⁸Ba/¹³⁶Ba) using mass spectrometry. This technique is particularly valuable in studies where the use of radioactive material is undesirable or prohibited, such as in certain environmental and biological applications.[4] Applications of barium stable isotopes are expanding and include tracing liquid flow, understanding oceanographic processes, and fingerprinting biological cycling.[3][5]

Radiogenic isotopes , on the other hand, are the daughter products of the radioactive decay of parent isotopes.[6] A commonly used radiogenic isotope system for tracing is the Rubidium-Strontium (Rb-Sr) system. Rubidium-87 (⁸⁷Rb) decays to Strontium-87 (⁸⁷Sr) with a very long half-life.[7] This means that the ratio of ⁸⁷Sr to a stable strontium isotope, typically ⁸⁶Sr (the ⁸⁷Sr/⁸⁶Sr ratio), varies in nature depending on the age and original Rb/Sr ratio of the rock or soil.[7] This natural variability makes ⁸⁷Sr/⁸⁶Sr an excellent tracer for geological processes, hydrology, and archaeology, as different sources will have distinct isotopic signatures.[7][8] In some specialized applications, enriched stable isotopes of strontium are also used.[9][10]

Quantitative Performance Comparison

The choice between a stable isotope tracer like ¹³⁸Ba and a radiogenic isotope tracer like ⁸⁷Sr/⁸⁶Sr often depends on the specific requirements of the experiment, including the necessary precision, sample type, and budget. The following table summarizes the key quantitative performance metrics for the analysis of these isotopes.

ParameterThis compound (Stable Isotope)Strontium-87/Strontium-86 (Radiogenic Isotope)
Analytical Technique Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)Thermal Ionization Mass Spectrometry (TIMS)
Precision High (typically ±0.03‰ to ±0.05‰)[11][12]Very High (can reach 2ppm, or ±0.0000016)[13]
Detection Limit Low (ng/L to pg/L range in solution)Very Low (can analyze as little as 5 µg of Sr)[14]
Sample Preparation Acid digestion, cation exchange chromatography[11][15]Acid digestion, cation exchange chromatography[16][17]
Sample Preparation Time Can be streamlined; a single user can process ~48 samples/day with optimized methods[15]Can be labor-intensive, often taking several days depending on the sample matrix[18]
Cost per Sample Varies by lab; generally comparable to other high-precision isotope analysesCan range from
200200-200−
380 per sample for full Rb-Sr analysis[19]
Tracer Cost Requires purchase of enriched ¹³⁸Ba (available commercially as BaCO₃)[1][2][3]Often utilizes natural variations; enriched tracers also available[9][10]

Experimental Protocols

Protocol 1: General Workflow for this compound Stable Isotope Tracing in a Biological System

This protocol outlines a generalized procedure for using ¹³⁸Ba as a tracer to study the uptake and distribution of a barium-containing compound in a cell culture model, relevant to preclinical drug development.

1. Materials and Reagents:

  • Cell culture medium

  • ¹³⁸Ba-enriched Barium Carbonate (¹³⁸BaCO₃)

  • Acids for dissolution (e.g., nitric acid)

  • Cell culture flasks or plates

  • Reagents for cell lysis

  • Cation exchange resin

  • High-purity water and acids for mass spectrometry

2. Experimental Procedure:

  • Preparation of Tracer Stock Solution: Dissolve the ¹³⁸BaCO₃ in a minimal amount of dilute nitric acid to create a stock solution with a known concentration of ¹³⁸Ba.
  • Cell Culture and Dosing: Culture the cells of interest to the desired confluency. Replace the standard medium with a medium containing a known concentration of the ¹³⁸Ba tracer.
  • Incubation and Time Points: Incubate the cells for various time points to track the uptake of the tracer.
  • Cell Harvesting and Lysis: At each time point, wash the cells to remove any extracellular tracer. Harvest the cells and perform cell lysis to release the intracellular contents.
  • Sample Preparation for Mass Spectrometry:
  • Digest the cell lysate to break down organic matter.
  • Perform cation exchange chromatography to separate the barium from the complex biological matrix.[15]
  • Elute the purified barium fraction.
  • Mass Spectrometry Analysis: Analyze the isotopic composition of the purified barium using MC-ICP-MS to determine the ¹³⁸Ba/¹³⁶Ba ratio.
  • Data Analysis: Compare the isotopic ratio of the experimental samples to that of the initial dosing medium and control cells to quantify the uptake and distribution of the tracer.

Protocol 2: General Workflow for Strontium Isotope (⁸⁷Sr/⁸⁶Sr) Tracing in Environmental Samples

This protocol describes a typical procedure for using natural variations in the ⁸⁷Sr/⁸⁶Sr ratio to trace the source of water in a hydrological study.

1. Materials and Reagents:

  • Sample collection bottles

  • Filtration apparatus (0.45 µm filters)

  • Acids for sample preservation and digestion (e.g., nitric acid)

  • Cation exchange resin (Sr-specific resin)

  • High-purity water and acids for mass spectrometry

2. Experimental Procedure:

  • Sample Collection: Collect water samples from various sources (e.g., river, groundwater, rainwater) in clean, pre-rinsed bottles.
  • Sample Preparation:
  • Filter the water samples to remove suspended particles.
  • Acidify the samples for preservation.
  • Evaporate a known volume of water to dryness.
  • Redissolve the residue in acid.[17]
  • Strontium Separation:
  • Pass the dissolved sample through a column containing a strontium-specific cation exchange resin to isolate the strontium from other elements.[16][17]
  • Elute the purified strontium fraction.
  • Mass Spectrometry Analysis: Analyze the ⁸⁷Sr/⁸⁶Sr ratio of the purified strontium using TIMS.[14]
  • Data Analysis: Compare the ⁸⁷Sr/⁸⁶Sr ratios of the different water sources to identify mixing patterns and determine the contribution of each source to a particular water body.

Visualizing Workflows and Concepts

To further clarify the processes described, the following diagrams illustrate a conceptual workflow for a stable isotope tracing experiment in drug metabolism and the fundamental principle of radiogenic isotope tracing.

drug_metabolism_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer_Dosing Administer ¹³⁸Ba-labeled Drug Conjugate Biological_System In Vitro (Cell Culture) or In Vivo (Animal Model) Tracer_Dosing->Biological_System Introduction Sample_Collection Collect Samples (e.g., Cells, Plasma, Tissue) Biological_System->Sample_Collection Time Points Sample_Prep Sample Preparation (Digestion & Ba Separation) Sample_Collection->Sample_Prep MS_Analysis MC-ICP-MS Analysis (Measure ¹³⁸Ba/¹³⁶Ba ratio) Sample_Prep->MS_Analysis Data_Analysis Data Interpretation (Quantify Uptake & Distribution) MS_Analysis->Data_Analysis

Caption: Workflow for a stable isotope tracing experiment in drug metabolism.

radiogenic_isotope_principle cluster_source1 Source A (e.g., Old Continental Crust) cluster_source2 Source B (e.g., Young Volcanic Rock) Source1_Rock High Rb/Sr Ratio Long Time Source1_Sr High ⁸⁷Sr/⁸⁶Sr Ratio Source1_Rock->Source1_Sr Decay of ⁸⁷Rb Mixing_Point Mixing Point (e.g., River) Source1_Sr->Mixing_Point Source2_Rock Low Rb/Sr Ratio Shorter Time Source2_Sr Low ⁸⁷Sr/⁸⁶Sr Ratio Source2_Rock->Source2_Sr Decay of ⁸⁷Rb Source2_Sr->Mixing_Point

Caption: Principle of radiogenic strontium isotope tracing from different sources.

Conclusion

Both this compound stable isotope tracers and radiogenic isotopes like ⁸⁷Sr/⁸⁶Sr are powerful tools for scientific research. The choice between them depends on the specific research question, the nature of the system under investigation, and practical considerations such as cost and the availability of analytical facilities.

This compound offers the significant advantage of being non-radioactive, making it suitable for a broader range of applications, especially in biological and environmental systems where the introduction of radioactivity is a concern.[4] The analytical methods for Ba isotopes are well-established and offer high precision.

Radiogenic isotopes like ⁸⁷Sr/⁸⁶Sr excel in tracing sources and processes over geological timescales, leveraging natural variations in isotopic compositions.[7] The extremely high precision achievable with techniques like TIMS allows for the detection of very subtle differences between sources.

For researchers in drug development, the principles of stable isotope tracing, as exemplified by the hypothetical use of ¹³⁸Ba, are highly relevant. The ability to track the fate of a labeled compound through a biological system without the complications of radioactivity is a major advantage in preclinical and clinical studies.[20][21] As analytical techniques continue to improve, the application of a wider range of stable isotopes, including those of heavier elements like barium, is likely to become more common in pharmaceutical research.

References

Cross-Validation of Barium-138 Isotope Analysis: A Comparative Guide to TIMS and MC-ICP-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-precision isotopic analysis, this guide provides an objective comparison of two leading analytical techniques for the determination of Barium-138 (¹³⁸Ba) isotopic compositions: Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This document summarizes quantitative data from the analysis of widely distributed geological reference materials, details the experimental protocols for each method, and presents visual workflows to elucidate the analytical pathways.

The accurate measurement of variations in the isotopic abundance of Barium is a powerful tool in various scientific fields, including geochemistry, oceanography, and environmental science. The choice of analytical technique is critical for achieving the desired precision and accuracy. This guide aims to assist researchers in selecting the most appropriate method for their specific research needs by presenting a side-by-side comparison of TIMS and MC-ICP-MS based on published data.

Data Presentation: A Comparative Analysis of Reference Materials

To facilitate a direct comparison of the performance of TIMS and MC-ICP-MS for this compound analysis, the following table summarizes the δ¹³⁸/¹³⁴Ba values for several United States Geological Survey (USGS) and other geological reference materials. The data has been compiled from peer-reviewed scientific literature. The δ notation represents the parts per thousand (‰) deviation of the ¹³⁸Ba/¹³⁴Ba ratio in a sample relative to a standard reference material (NIST SRM 3104a).

Reference MaterialAnalytical TechniqueReported δ¹³⁸/¹³⁴Ba (‰)2SD (±‰)Reference
BCR-2 (Basalt)MC-ICP-MS0.070.05[1]
TIMS0.070.04[2]
BHVO-2 (Basalt)MC-ICP-MS0.060.04[1]
TIMS0.050.04[2]
AGV-1 (Andesite)MC-ICP-MS0.060.05[1]
TIMS0.050.04[2]
GSP-2 (Granodiorite)MC-ICP-MS0.020.06[1]
TIMS0.010.04[2]

Note: Some literature reports δ¹³⁷/¹³⁴Ba. These values have been converted to δ¹³⁸/¹³⁴Ba using the relationship δ¹³⁸/¹³⁴Ba ≈ 1.33 × δ¹³⁷/¹³⁴Ba, which assumes mass-dependent fractionation.[1]

The data presented in the table demonstrates a strong agreement between the this compound isotopic compositions measured by both TIMS and MC-ICP-MS for the same reference materials. The overlapping results, within analytical uncertainties, provide confidence in the accuracy and comparability of data generated by these two techniques when appropriate analytical protocols are followed.

Experimental Protocols

The following sections outline the generalized experimental methodologies for the analysis of this compound isotopes by TIMS and MC-ICP-MS, as synthesized from the referenced literature.

Sample Preparation and Chemical Separation

A robust chemical separation procedure is crucial to isolate Barium from the sample matrix and eliminate isobaric interferences (e.g., from Lanthanum and Cerium) prior to mass spectrometric analysis.[3]

  • Sample Digestion: Approximately 50-200 mg of powdered rock sample is weighed and digested in a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids in a clean laboratory environment. For carbonate samples, a weaker acid such as acetic acid may be used.

  • Ion Exchange Chromatography: The digested sample solution is then passed through a cation exchange resin (e.g., AG50W-X8). The matrix elements are washed away with hydrochloric acid (HCl), and Barium is subsequently eluted with a higher concentration of HCl or with nitric acid.[3] This step is critical for obtaining a pure Ba fraction, which is essential for high-precision measurements by both TIMS and MC-ICP-MS.

Thermal Ionization Mass Spectrometry (TIMS) Analysis

TIMS is a well-established technique for high-precision isotope ratio measurements of elements that can be thermally ionized from a solid source.

  • Filament Loading: The purified Barium fraction is loaded onto a metal filament (e.g., Rhenium or Tantalum) along with an activator (e.g., TaCl₅) to enhance ionization.

  • Mass Spectrometry: The filament is heated in the mass spectrometer's source chamber, causing the Barium to ionize. The resulting ion beam is accelerated, focused, and separated by mass-to-charge ratio in a magnetic field.

  • Data Acquisition: The different Barium isotope beams are collected simultaneously in multiple Faraday cups. A double-spike technique, using a calibrated mixture of two rare Barium isotopes (e.g., ¹³⁰Ba and ¹³⁵Ba), is often employed to correct for instrumental mass fractionation.[2] Data is typically acquired in a multi-dynamic or static multi-collector mode.

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) Analysis

MC-ICP-MS offers high sample throughput and is capable of analyzing a wide range of elements with high precision.

  • Sample Introduction: The purified Barium solution is introduced into an argon plasma, which efficiently ionizes the sample.

  • Mass Spectrometry: The ions are extracted from the plasma and guided into the mass spectrometer. Similar to TIMS, a magnetic sector separates the ions based on their mass-to-charge ratio.

  • Data Acquisition: The Barium isotope beams are measured simultaneously in a set of Faraday collectors. Instrumental mass bias is typically corrected using a sample-standard bracketing method, where the analysis of the sample is bracketed by analyses of a standard with a known isotopic composition (e.g., NIST SRM 3104a).[1] A double-spike correction can also be applied.

Visualizing the Workflow and Analytical Logic

To further clarify the processes involved in the cross-validation of this compound results and the application of these analytical techniques, the following diagrams have been generated using the Graphviz DOT language.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Isotopic Analysis cluster_Results Data Comparison Sample Geological Reference Material Digestion Acid Digestion Sample->Digestion Separation Ion Exchange Chromatography (Barium Purification) Digestion->Separation TIMS TIMS Analysis Separation->TIMS MCICPMS MC-ICP-MS Analysis Separation->MCICPMS Results δ¹³⁸/¹³⁴Ba Results TIMS->Results TIMS Data MCICPMS->Results MC-ICP-MS Data Comparison Cross-Validation Results->Comparison

Cross-validation workflow for this compound analysis.

BariumTracerPathway Mantle Mantle Magma Magma Generation Mantle->Magma Partial Melting Crust Continental Crust Crust->Magma Assimilation Hydrothermal Hydrothermal Alteration Crust->Hydrothermal Riverine Riverine Input Crust->Riverine Weathering Sediments Oceanic Sediments Sediments->Mantle Subduction Magma->Crust Intrusion/Volcanism Ocean Ocean Hydrothermal->Ocean Riverine->Ocean Ocean->Sediments Deposition

Simplified Barium cycling in geological systems.

References

Assessing the Accuracy of Many-Body Theories with Barium-138: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of high-precision atomic physics experiments has provided a crucial testing ground for the formidable challenge of quantum many-body theories. These theories are fundamental to understanding complex systems, from atomic nuclei to the electronic structure of molecules relevant in drug design. Singly ionized Barium-138 (¹³⁸Ba⁺) has emerged as a particularly valuable system for these tests. With a single valence electron, it possesses a relatively simple atomic structure, yet the interactions between this electron and the dense core of 54 electrons present a significant many-body problem that pushes theoretical calculations to their limits.[1]

This guide provides an objective comparison of the performance of various many-body theories against high-precision experimental data from ¹³⁸Ba⁺, offering a clear overview for researchers seeking to understand the state-of-the-art in this field.

A Hierarchy of Many-Body Theories

Solving the Schrödinger equation for a multi-electron atom is computationally intractable without approximations. Various many-body methods have been developed to account for electron correlation—the interaction between electrons that is neglected in simpler models like the Hartree-Fock approximation. The choice of method often involves a trade-off between computational cost and accuracy.

ManyBodyTheories cluster_0 Ab Initio Many-Body Methods cluster_1 Post-Hartree-Fock Methods (Electron Correlation) HF Hartree-Fock (Mean-Field Approximation) MBPT Many-Body Perturbation Theory (MBPT) Treats correlation as a perturbation. HF->MBPT Adds perturbative corrections CI Configuration Interaction (CI) Variational method using a linear combination of determinants. HF->CI Forms basis for expansion CC Coupled-Cluster (CC) Theory Exponential ansatz for the wave function; size-extensive. HF->CC Uses as reference state MBPT->CC Related concepts CI->CC Related concepts ExperimentalWorkflow Start Barium Oven Ionize Isotope-Selective Photoionization (¹³⁸Ba) Start->Ionize Trap Linear Paul Trap Ionize->Trap Cool Doppler Cooling (493 nm + 650 nm lasers) Trap->Cool Probe Probe Laser Interaction (e.g., 1762 nm for clock transition) Cool->Probe Detect State Detection (Electron Shelving) Probe->Detect Detect->Cool Repeat Experiment Data Data Acquisition & Analysis Detect->Data

References

A Comparative Guide to Uncertainty Quantification in Barium-138 Isotopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The precise and accurate determination of Barium-138 (¹³⁸Ba) isotopic ratios is critical for a range of scientific disciplines, including geochemistry, oceanography, and environmental science. As the most abundant stable isotope of barium, constituting approximately 71.7% of natural barium, ¹³⁸Ba serves as a key tracer in various geological and environmental processes.[1][2] However, achieving high-precision data necessitates a thorough understanding and quantification of all sources of uncertainty.

This guide provides a comparative overview of the primary analytical techniques for ¹³⁸Ba isotopic analysis, details the key sources of measurement uncertainty, and presents standardized experimental protocols. It is intended for researchers, scientists, and professionals who require reliable isotopic data and a robust understanding of its associated uncertainty.

Comparison of Key Analytical Techniques

The two predominant techniques for high-precision barium isotope analysis are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). While both have significantly improved analytical precision to better than 0.05‰ (2SD for δ¹³⁸/¹³⁴Ba), they differ in throughput, sample preparation complexity, and sensitivity to interferences.[3]

Table 1: Performance Comparison of TIMS and MC-ICP-MS for Barium Isotopic Analysis

FeatureThermal Ionization Mass Spectrometry (TIMS)Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
Reported Precision (δ¹³⁸/¹³⁴Ba) Can achieve < ±0.03‰ (2SD) with double-spike methods.[4][5]Typically better than ±0.05‰ (2SD).[3]
Ionization Efficiency High for certain elements, leading to excellent ion yield from small samples.Generally lower than TIMS but applicable to a wider range of elements.
Signal Stability Extremely stable and noise-free ion beams.[6]Relatively noisy and flickering signal intensity due to plasma instability.[6]
Mass Bias Smaller and more stable instrumental mass bias.Larger and more variable mass bias, requiring robust correction methods.[6][7]
Throughput Lower; sample loading is meticulous and time-consuming.Higher; faster analysis times and potential for automation.[6]
Sample Preparation Requires extensive and careful chemical purification to isolate Ba.Requires efficient Ba purification to avoid significant matrix effects and isobaric interferences.[4]
Key Uncertainty Sources Isotope fractionation during analysis, sample loading effects.Plasma-induced mass bias, matrix effects, isobaric interferences (e.g., La, Ce).[4][8]
Primary Application Highest-precision studies requiring the lowest possible uncertainty.[6]High-throughput studies, analysis of diverse sample matrices.[6]

Understanding and Quantifying Uncertainty

A comprehensive uncertainty budget is essential for reporting reliable ¹³⁸Ba data. The total uncertainty is a combination of various factors arising from sample preparation, instrumental analysis, and data processing.

cluster_0 Major Stages of Analysis cluster_1 Sources of Uncertainty A Sample Preparation B Mass Spectrometry U4 Isobaric Interferences (La, Ce) A->U4 U5 Matrix Effects A->U5 C Data Processing U1 Sample Heterogeneity Result Combined Uncertainty in δ¹³⁸Ba U1->Result U2 Procedural Blank U2->Result U3 Incomplete Ba Recovery U3->Result U4->Result U5->Result U6 Instrumental Mass Bias U6->Result U7 Detector Noise U7->Result U8 Mass Bias Correction Model U8->Result U9 Standard Purity & Calibration U9->Result

Caption: Key sources of uncertainty contributing to the final δ¹³⁸Ba measurement.

Major sources of uncertainty include:

  • Sample Preparation: Incomplete sample digestion, contamination leading to high procedural blanks, and inefficient chemical separation can introduce significant errors. The use of ion-exchange chromatography is crucial to separate Ba from matrix elements and isobaric interferences.[9]

  • Instrumental Effects:

    • Mass Bias/Fractionation: Mass spectrometry inherently favors the transmission of heavier isotopes. This instrumental mass bias is a major source of uncertainty and is typically corrected using a double-spike technique (e.g., ¹³⁰Ba-¹³⁵Ba).[4][5]

    • Matrix Effects: The presence of other elements in the sample can suppress or enhance the Ba ion signal, altering the measured isotope ratio. This is a particular challenge for MC-ICP-MS.[4][8]

    • Isobaric Interferences: Isotopes of other elements with the same mass-to-charge ratio as Ba isotopes (e.g., ¹³⁸La⁺ and ¹³⁸Ce⁺ interfering with ¹³⁸Ba⁺) must be chemically removed prior to analysis.[9]

  • Data Processing: The mathematical model used to correct for mass bias (e.g., exponential law) and the propagation of uncertainties from all contributing factors (e.g., weighing, standard calibration, counting statistics) are critical components of the final uncertainty budget.[7][10][11]

Generalized Experimental Protocol for High-Precision ¹³⁸Ba Analysis

The following protocol outlines a typical workflow for ¹³⁸Ba analysis in geological or environmental samples using a double-spike method and MC-ICP-MS.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Reduction Sample 1. Sample Weighing & Spiking Digest 2. Acid Digestion Sample->Digest Dry1 3. Evaporation Digest->Dry1 IonEx 4. Ion Exchange Chromatography Dry1->IonEx Dry2 5. Eluent Evaporation & Reconstitution IonEx->Dry2 Load 6. Sample Introduction (MC-ICP-MS) Dry2->Load Measure 7. Isotope Ratio Measurement Load->Measure Correct 8. Blank & Mass Bias Correction Measure->Correct Calculate 9. δ¹³⁸Ba Calculation & Uncertainty Propagation Correct->Calculate

Caption: A generalized workflow for this compound isotopic analysis.

1. Sample Preparation & Digestion:

  • An accurately weighed aliquot of the homogenized sample powder is placed in a clean fluoropolymer vial.

  • A calibrated ¹³⁰Ba-¹³⁵Ba double-spike solution is added to the sample. The sample-spike ratio is optimized to minimize uncertainty propagation.

  • The sample is digested using a mixture of high-purity acids (e.g., HF, HNO₃, HClO₄) on a hotplate or in a high-pressure microwave digestion system until complete dissolution is achieved.

2. Chemical Purification:

  • Barium is chemically separated from the sample matrix using cation exchange chromatography.[9]

  • A common procedure involves loading the sample onto a column packed with a cation exchange resin (e.g., AG50W-X8).

  • Matrix elements are eluted with dilute acids (e.g., 2.5 N HCl), after which pure Ba is collected using a stronger acid (e.g., 2.0 N HNO₃).[9]

  • The purified Ba fraction is evaporated to dryness and reconstituted in dilute HNO₃ for analysis. The recovery of Ba should be >98% to avoid significant isotopic fractionation during the column chemistry.[5]

3. Instrumental Analysis (MC-ICP-MS):

  • The instrument is tuned for optimal sensitivity and stability. Adjusting plasma operating conditions can help minimize matrix effects.[4]

  • The purified sample solution is introduced into the mass spectrometer.

  • Ion beams corresponding to Ba isotopes (e.g., ¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, ¹³⁸Ba) and the spike isotopes (¹³⁰Ba) are simultaneously measured using multiple Faraday cup detectors.

  • Measurements are typically bracketed by analyses of a standard reference material (e.g., NIST SRM 3104a) to monitor and correct for instrument drift.

4. Data Reduction and Uncertainty Quantification:

  • The measured isotope ratios are corrected for procedural blanks.

  • The double-spike data reduction algorithm is used to simultaneously correct for all instrumental and laboratory-induced mass fractionation.

  • The final δ¹³⁸/¹³⁴Ba values are reported relative to the standard reference material.

  • The combined uncertainty is calculated by propagating all identified sources of error, including weighing, spike calibration, blank correction, and measurement precision, according to the Guide to the Expression of Uncertainty in Measurement (GUM).[12]

References

A Comparative Guide to Barium-138 and Strontium-87 as Geological Tracers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of geology, isotopic tracers are indispensable tools for unraveling the complexities of Earth's processes. Among these, the isotopic systems of Barium (Ba) and Strontium (Sr) have emerged as powerful tracers, each with unique characteristics that lend themselves to specific applications. This guide provides a comprehensive comparison of the utility of Barium-138 (expressed as δ¹³⁸Ba) and Strontium-87 (expressed as ⁸⁷Sr/⁸⁶Sr) in geological research, offering insights into their principles, applications, and analytical methodologies.

Fundamental Principles: A Tale of Two Isotopic Systems

The primary distinction between the Ba and Sr isotopic systems lies in their origins and the mechanisms that drive their variation in geological materials.

Strontium-87 , a radiogenic isotope, is produced by the beta decay of Rubidium-87 (⁸⁷Rb) over geological timescales.[1] Consequently, the ⁸⁷Sr/⁸⁶Sr ratio in a rock or mineral is a function of its age and its initial Rb/Sr ratio.[2][3] Rocks with high Rb/Sr ratios, such as old continental crustal rocks (e.g., granites), will develop highly radiogenic ⁸⁷Sr/⁸⁶Sr signatures over time, while rocks with low Rb/Sr ratios, like young mantle-derived basalts, will have unradiogenic, or low, ⁸⁷Sr/⁸⁶Sr ratios.[4][5] This fundamental principle makes the ⁸⁷Sr/⁸⁶Sr ratio an excellent tracer of the geological provenance of materials.[2][6][7] Importantly, mass-dependent fractionation of Sr isotopes during most geological and biological processes is negligible and is corrected for during analysis, meaning the ⁸⁷Sr/⁸⁶Sr ratio of a material directly reflects its source.[2][5]

This compound , in contrast, is a stable isotope, and its variations (δ¹³⁸Ba) are primarily caused by mass-dependent fractionation during physical, chemical, and biological processes.[8] These processes, which include mineral precipitation, dissolution, and biological uptake, preferentially incorporate either lighter or heavier Ba isotopes, leading to measurable variations in the δ¹³⁸Ba of different materials.[8] For instance, the precipitation of barite (BaSO₄) from hydrothermal fluids preferentially removes lighter Ba isotopes, leaving the residual fluid enriched in heavier isotopes.[9] This makes δ¹³⁸Ba a sensitive tracer for processes involving phase changes and biological interactions.

Comparative Analysis of Applications

The distinct behaviors of Ba and Sr isotopes translate into a complementary suite of applications in geological sciences.

Application AreaThis compound (δ¹³⁸Ba)Strontium-87 (⁸⁷Sr/⁸⁶Sr)
Provenance Studies Limited direct application for provenance. Can provide supporting information on source-related biological or chemical processes.Excellent tracer for determining the origin of sediments, igneous rocks, water, and biological remains due to the direct link between ⁸⁷Sr/⁸⁶Sr and the age and composition of the source geology.[2][6][7]
Weathering Processes Traces the fractionation of Ba isotopes during mineral weathering and the formation of secondary minerals.[10] Can indicate the influence of biological activity on weathering.A robust tracer for identifying the sources of solutes in water and quantifying the relative contributions of different rock types (e.g., silicate vs. carbonate) to weathering budgets.[10][11][12]
Hydrothermal Systems Traces the precipitation of barite and fluid-rock interactions within hydrothermal systems.[9] The δ¹³⁸Ba of vent fluids can indicate the extent of subsurface mixing and precipitation.[9]Used to identify the source of fluids and solutes in hydrothermal systems by comparing the ⁸⁷Sr/⁸⁶Sr of the fluids to potential host rocks.
Hydrology & Oceanography Traces the cycling of Ba in aquatic systems, including biological uptake and the formation and dissolution of barite.[13] Can be used to understand nutrient cycling.Widely used to trace the sources of water and solutes in groundwater and river systems, and to study ocean circulation and paleoceanography through the seawater ⁸⁷Sr/⁸⁶Sr curve.[1]
Biological & Paleoecological Studies Can trace dietary sources and metabolic processes that fractionate Ba isotopes.Provides a powerful tool for tracking migration patterns of ancient humans and animals by linking the ⁸⁷Sr/⁸⁶Sr in skeletal tissues to the geology of their habitat.[14]

Experimental Protocols

The precise measurement of Ba and Sr isotopic compositions requires meticulous laboratory procedures to isolate the elements from the sample matrix and analyze them using mass spectrometry.

Experimental Protocol for ⁸⁷Sr/⁸⁶Sr Analysis via MC-ICP-MS

This protocol outlines a typical workflow for the analysis of ⁸⁷Sr/⁸⁶Sr in geological samples using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

1. Sample Digestion:

  • Solid samples (e.g., rock powders, minerals) are digested using a mixture of strong acids, typically hydrofluoric (HF) and nitric acid (HNO₃), often in a closed vessel under heat and pressure to ensure complete dissolution.[15]

  • Water samples are typically acidified with high-purity HNO₃.

2. Strontium Separation:

  • Strontium is chemically separated from other elements, particularly Rubidium (Rb) which has an isotope (⁸⁷Rb) that interferes with the measurement of ⁸⁷Sr, using ion-exchange chromatography.[15][16]

  • A common method involves passing the dissolved sample through a column containing a specialized resin (e.g., Sr-spec™ resin) that selectively retains Sr while allowing other elements to be washed away.[15]

3. Mass Spectrometry:

  • The purified Sr fraction is introduced into a MC-ICP-MS.

  • The instrument simultaneously measures the ion beams of different Sr isotopes (e.g., ⁸⁴Sr, ⁸⁶Sr, ⁸⁷Sr, ⁸⁸Sr).

  • The measured ⁸⁶Sr/⁸⁸Sr ratio is used to correct for instrumental mass fractionation.[5]

  • Potential isobaric interferences (e.g., from ⁸⁷Rb) are monitored and corrected for.[17]

4. Data Normalization:

  • The corrected ⁸⁷Sr/⁸⁶Sr ratios are normalized to a certified reference material (e.g., NIST SRM 987) to ensure accuracy and comparability between different analytical sessions and laboratories.[17]

Experimental Protocol for δ¹³⁸Ba Analysis via MC-ICP-MS

The analysis of stable Ba isotopes presents its own set of challenges, primarily related to achieving high precision and correcting for instrumental mass bias.

1. Sample Digestion:

  • Similar to Sr analysis, solid samples are digested using a mixture of strong acids.

  • Water samples are acidified.

2. Barium Separation:

  • Barium is separated from the sample matrix using cation exchange chromatography. A two-reagent elution process, often using hydrochloric acid (HCl) followed by nitric acid (HNO₃), is employed to effectively separate Ba from major matrix elements and isobaric interferences like Lanthanum (La) and Cerium (Ce).

3. Mass Spectrometry:

  • The purified Ba solution is introduced into a MC-ICP-MS, often using a desolvating nebulizer to enhance signal intensity.

  • The instrument measures the ion beams of multiple Ba isotopes (e.g., ¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, ¹³⁸Ba).

  • A double-spike technique is commonly used to accurately correct for instrumental mass fractionation. This involves adding a known amount of an artificially enriched Ba isotopic standard to the sample before analysis.

4. Data Reporting:

  • The results are expressed in delta notation (δ¹³⁸Ba) in per mil (‰) relative to a standard reference material (e.g., NIST SRM 3104a).

Visualizing the Workflows

Caption: Workflow for Strontium-87 Isotope Analysis.

Strontium_Workflow A Sample Collection (Rock, Water, etc.) B Sample Digestion (HF + HNO3) A->B C Ion Exchange Chromatography (Sr Separation) B->C D MC-ICP-MS Analysis C->D E Data Correction (Mass Bias, Interferences) D->E F 87Sr/86Sr Ratio E->F

Caption: Workflow for this compound Isotope Analysis.

Barium_Workflow A Sample Collection (Water, Mineral, etc.) B Sample Digestion (Acids) A->B C Cation Exchange Chromatography (Ba Separation) B->C D Double Spike Addition C->D E MC-ICP-MS Analysis D->E F δ138Ba Calculation E->F

Logical Relationships in Tracer Application

Caption: Application Logic for Geological Tracers.

Tracer_Logic cluster_Sr Strontium-87 cluster_Ba This compound Sr_Principle Radiogenic Origin (87Rb decay) Sr_Application Provenance & Source Tracing Sr_Principle->Sr_Application Directly reflects source geology Ba_Principle Stable Isotope (Mass-dependent fractionation) Ba_Application Process Tracing (e.g., precipitation, biological uptake) Ba_Principle->Ba_Application Sensitive to process-driven fractionation Geological_Question Geological Question Geological_Question->Sr_Application What is the origin of this material? Geological_Question->Ba_Application What processes has this material undergone?

Conclusion

This compound and Strontium-87 offer complementary insights into geological processes. The ⁸⁷Sr/⁸⁶Sr ratio serves as a robust tracer of provenance, directly linking a material to its geological source with minimal fractionation effects. In contrast, δ¹³⁸Ba acts as a sensitive indicator of processes that involve mass-dependent fractionation, such as mineral precipitation and biological cycling. The choice between these two powerful isotopic systems, or their combined use, ultimately depends on the specific geological question being addressed. As analytical techniques continue to improve, the application of both Ba and Sr isotopes will undoubtedly lead to a deeper understanding of the dynamic Earth system.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Barium-138

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, science, and drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Barium-138, focusing on immediate safety and logistical protocols.

This compound is the most abundant, naturally occurring stable isotope of barium, comprising 71.7% of all natural barium.[1][2] Unlike some of its counterparts, this compound is not radioactive.[3][4] Therefore, its disposal procedures are dictated by its chemical toxicity rather than radiological hazards. All soluble barium compounds are toxic and must be handled with care.[5]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to adhere to standard safety protocols for handling toxic chemical waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a laboratory coat.[6][7] If there is a risk of dust generation, a NIOSH-approved respirator should be used.[7]

  • Ventilation: Handle all barium compounds in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[8]

  • Avoid Contamination: Do not allow barium compounds to come into contact with water, as this can produce flammable gas.[6] Prevent the creation of dust when working with solid barium compounds.[7]

Quantitative Safety Data

Adherence to occupational exposure limits is critical for personnel safety. The permissible exposure limits for soluble barium compounds are summarized below.

ParameterRegulatory LevelIssuing Agency
Permissible Exposure Limit (PEL) - 8-hr Time Weighted Avg (TWA)0.5 mg/m³ (as Ba)OSHA[7][8]
EPA Hazardous Waste NumberD005U.S. EPA[9]
TCLP Regulatory Limit100.0 mg/LU.S. EPA[10][11][12]

The Toxicity Characteristic Leaching Procedure (TCLP) is a test used to determine if a waste is hazardous. If the concentration of barium in the leachate exceeds 100.0 mg/L, the waste is classified as hazardous.[10][11][12]

Step-by-Step Disposal Protocol for Barium Compounds

The primary method for the safe disposal of soluble barium compounds involves converting them into the insoluble and non-hazardous barium sulfate.

Experimental Protocol: Precipitation of Soluble Barium Waste

This protocol details the conversion of soluble barium waste into insoluble barium sulfate.

  • Dissolution: In a chemical fume hood, carefully dissolve the soluble this compound compound in a minimal amount of water.[9][13]

  • Precipitation: For each gram of the dissolved barium compound, slowly add approximately 15 mL of a 10% sodium sulfate solution while stirring.[7][9] This will cause the formation of a white precipitate, which is insoluble barium sulfate.

  • Stand and Test: Allow the mixture to stand for at least one week to ensure complete precipitation.[9] To verify completeness, add a few more drops of the 10% sodium sulfate solution. If more precipitate forms, add more sodium sulfate solution until no further precipitation is observed.[9]

  • Separation: Carefully separate the solid barium sulfate from the liquid supernatant by decantation or filtration.[7][13]

  • Solid Waste Disposal: The solid barium sulfate is now considered non-hazardous and can typically be disposed of as regular solid waste.[9][14] It is recommended to mix it with an equal amount of sand before packaging it for a landfill.[13]

  • Liquid Waste Disposal: Neutralize the remaining liquid by adjusting the pH to a neutral range (between 6 and 8).[7][13] After neutralization, and ensuring no other hazardous materials are present, this liquid can typically be washed down the drain with a large volume of running water.[7][13]

Important: Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.[15] Never dispose of untreated soluble barium compounds directly into drains or as general waste.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound compounds.

G cluster_start Start: this compound Waste cluster_ppe Safety Precautions cluster_procedure Disposal Procedure cluster_solid Solid Waste cluster_liquid Liquid Waste start Identify this compound Waste (Soluble Compound) ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Step 1 dissolve Dissolve in Water (in fume hood) ppe->dissolve Step 2 precipitate Add 10% Sodium Sulfate Solution to Precipitate Barium Sulfate dissolve->precipitate Step 3 separate Separate Solid from Liquid precipitate->separate Step 4 solid_waste Dispose of Solid Barium Sulfate as Non-Hazardous Waste (per local regulations) separate->solid_waste Solid neutralize Neutralize Liquid (pH 6-8) separate->neutralize Liquid liquid_waste Dispose of Liquid Down Drain with Copious Amounts of Water (if permitted) neutralize->liquid_waste

Workflow for the safe disposal of this compound compounds.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Barium-138

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Barium-138 are critical for ensuring a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, focusing on personal protective equipment, operational workflows, and waste management.

This compound is a stable, non-radioactive isotope of barium. Therefore, the primary hazards associated with its use are chemical, stemming from the toxicity of soluble barium compounds. Ingestion or inhalation of these compounds can lead to adverse health effects. Adherence to stringent safety measures is paramount to mitigate these risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound compounds.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles. Safety glasses with side-shields are recommended.[1][2]
Hand Protection Impervious GlovesNitrile, neoprene, or natural rubber gloves are suitable.[3] Gloves should be inspected before use and disposed of properly after handling the material.[2]
Body Protection Laboratory Coat or OverallsA standard lab coat is required to prevent contamination of personal clothing.[1] For larger quantities, chemical-resistant overalls may be necessary.
Respiratory Protection NIOSH/MSHA-Approved RespiratorRequired if there is a risk of generating dust or aerosols.[1][2] Use in a well-ventilated area, preferably within a chemical fume hood, is the primary control measure.[1]

Operational Workflow for Handling this compound

A systematic approach to handling this compound is essential for minimizing risk. The following workflow outlines the key steps from preparation to cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble Required PPE gather_materials Gather Materials & Equipment don_ppe Don PPE gather_materials->don_ppe Proceed to Handling handle_ba138 Handle this compound Compound (Minimize Dust) don_ppe->handle_ba138 decontaminate Decontaminate Work Area handle_ba138->decontaminate After Experiment dispose_waste Dispose of Waste remove_ppe Remove & Dispose of PPE wash_hands Wash Hands Thoroughly exit End of Process

Caption: Standard operational workflow for handling this compound.

Experimental Protocols

Disposal of this compound Waste via Precipitation

This protocol details the conversion of soluble barium compounds into the less toxic, insoluble barium sulfate for disposal.

Materials:

  • This compound waste solution

  • 10% Sodium sulfate solution

  • Deionized water

  • pH indicator strips or pH meter

  • Dilute sulfuric acid or sodium hydroxide for pH adjustment

  • Filter paper and funnel

  • Beakers

  • Stirring rod

Procedure:

  • Working in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Precipitation: For each gram of the original barium compound in the waste solution, slowly add approximately 15 mL of a 10% sodium sulfate solution while continuously stirring.[1] This will cause the formation of a white precipitate, which is barium sulfate.

  • Allow to Settle: Let the mixture stand to allow the precipitate to fully settle.

  • Separation: Carefully separate the solid barium sulfate from the liquid by decantation or filtration.

  • Neutralization of Supernatant: Check the pH of the remaining liquid (supernatant). Neutralize it to a pH between 6 and 8 using dilute sulfuric acid or sodium hydroxide as needed.[1]

  • Disposal of Supernatant: Once neutralized and confirmed to be free of other hazardous materials, the supernatant can typically be disposed of down the drain with copious amounts of water. Always consult your institution's environmental health and safety guidelines before drain disposal.[1]

  • Disposal of Barium Sulfate: The collected barium sulfate precipitate should be placed in a sealed, labeled container for disposal as chemical waste according to your institution's and local regulations.[4]

Occupational Exposure Limits

Maintaining exposure levels below established limits is a critical component of laboratory safety.

SubstanceAgencyExposure Limit (8-hr TWA)
Soluble Barium Compounds (as Ba)Safe Work Australia0.5 mg/m³
Soluble Barium Compounds (as Ba)New Zealand WES0.5 mg/m³
Barium (soluble compounds, as Ba)OSHA (PEL)0.5 mg/m³[1]
Barium (soluble compounds, as Ba)ACGIH (TLV)0.5 mg/m³

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value.

By implementing these safety and handling procedures, research professionals can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.